molecular formula C46H56N2O6 B15556911 Cholylglycylamidofluorescein

Cholylglycylamidofluorescein

货号: B15556911
分子量: 732.9 g/mol
InChI 键: JQCLQJRALAIBOF-RTXILMDHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cholylglycylamidofluorescein is a useful research compound. Its molecular formula is C46H56N2O6 and its molecular weight is 732.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C46H56N2O6

分子量

732.9 g/mol

IUPAC 名称

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4-yl)-2-[[(10S,13R,17R)-10,13-dimethyl-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]amino]acetamide

InChI

InChI=1S/C46H56N2O6/c1-5-7-26(2)32-16-17-33-31-13-10-27-22-28(18-20-44(27,3)34(31)19-21-45(32,33)4)47-25-41(51)48-38-9-6-8-37-42(38)43(52)54-46(37)35-14-11-29(49)23-39(35)53-40-24-30(50)12-15-36(40)46/h6,8-9,11-12,14-15,23-24,26-28,31-34,47,49-50H,5,7,10,13,16-22,25H2,1-4H3,(H,48,51)/t26-,27?,28?,31?,32-,33?,34?,44+,45-/m1/s1

InChI 键

JQCLQJRALAIBOF-RTXILMDHSA-N

产品来源

United States

Foundational & Exploratory

Spectral Properties of Cholylglycylamidofluorescein for Multi-Color Imaging: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholylglycylamidofluorescein (CGamF) is a fluorescent bile acid analog that has emerged as a valuable tool for investigating the dynamics of bile acid transport and hepatobiliary function. By conjugating the fluorescent molecule fluorescein (B123965) to the bile acid conjugate cholylglycine, CGamF allows for the direct visualization and quantification of its uptake, intracellular trafficking, and excretion in live-cell imaging and other fluorescence-based assays. This technical guide provides a comprehensive overview of the spectral properties of CGamF, its application in multi-color imaging, and detailed experimental protocols for its use.

Core Spectral and Photophysical Properties

The utility of any fluorophore is fundamentally determined by its spectral and photophysical characteristics. While specific data for this compound is not extensively published, its spectral properties are primarily dictated by the fluorescein moiety. The data presented below is a combination of values reported for the closely related analog, Cholylamidofluorescein (CamF), and the parent fluorophore, fluorescein. It is important to note that the conjugation to a bile acid may induce minor shifts in the spectral profile.

Table 1: Spectral and Photophysical Properties of this compound (and its Analogs)

ParameterValueNotes
Excitation Maximum (λex) ~495 nmIntracellular fluorescence is pH-dependent at this wavelength.[1] A secondary, pH-independent excitation peak exists around 440 nm.[1]
Emission Maximum (λem) ~518 nmBased on data for Cholylamidofluorescein (CamF) in ethanol.
Molar Extinction Coefficient (ε) ~70,000 - 80,000 M⁻¹cm⁻¹This is an approximation based on the molar extinction coefficient of fluorescein at physiological pH.[2][3][4] The exact value for CGamF may vary.
Quantum Yield (Φ) ~0.67In ethanol, based on data for Cholylamidofluorescein (CamF).
Stokes Shift ~23 nmCalculated from the approximate excitation and emission maxima.

Note: The spectral properties of fluorescein and its derivatives are known to be sensitive to the local environment, including pH, polarity, and binding to macromolecules.

Multi-Color Imaging with this compound

The distinct spectral characteristics of CGamF make it a suitable candidate for multi-color imaging studies, allowing for the simultaneous visualization of multiple cellular components or processes. To achieve effective spectral separation and minimize crosstalk, careful selection of additional fluorophores is crucial.

Table 2: Recommended Fluorophore Combinations for Multi-Color Imaging with CGamF

FluorophoreExcitation Max (nm)Emission Max (nm)Laser Line (nm)Notes
CGamF ~495~518488The green channel.
Hoechst 33342 350461405A common nuclear counterstain with good spectral separation from CGamF.
mCherry 587610561A red fluorescent protein suitable for labeling specific proteins or organelles.
Cy5 650670640A far-red dye ideal for labeling antibodies or other probes with minimal spectral overlap with CGamF and mCherry.

dot

Caption: Spectral separation of CGamF and compatible fluorophores.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Live-Cell Imaging of Hepatocyte Uptake and Canalicular Excretion

This protocol describes the visualization of CGamF uptake from the culture medium by hepatocytes and its subsequent excretion into the bile canaliculi.

Materials:

  • This compound (CGamF)

  • Plated primary hepatocytes or hepatoma cell lines (e.g., HepG2) cultured on glass-bottom dishes

  • Live-cell imaging medium (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Confocal laser scanning microscope equipped with environmental control (37°C, 5% CO₂)

  • Appropriate laser lines and filter sets for fluorescein (e.g., 488 nm excitation, 500-550 nm emission)

Methodology:

  • Cell Preparation: Culture hepatocytes on glass-bottom dishes to form a confluent monolayer with well-defined bile canaliculi.

  • Reagent Preparation: Prepare a stock solution of CGamF in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the desired working concentration (typically 1-10 µM) in pre-warmed live-cell imaging medium.

  • Cell Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium to remove any residual culture medium.

  • Imaging Setup: Place the dish on the microscope stage within the environmental chamber. Set the focus and imaging parameters.

  • Initiation of Uptake: Add the CGamF-containing imaging medium to the cells.

  • Time-Lapse Imaging: Immediately begin acquiring time-lapse images to visualize the uptake of CGamF into the hepatocytes and its subsequent concentration in the bile canaliculi. Acquire images every 1-5 minutes for a total duration of 30-60 minutes.

  • Data Analysis: Quantify the fluorescence intensity in the cytoplasm of the hepatocytes and within the bile canaliculi over time using image analysis software.

dot

G prep Prepare Hepatocyte Culture wash Wash Cells prep->wash incubate Incubate with CGamF wash->incubate image Time-Lapse Confocal Imaging incubate->image analyze Analyze Fluorescence Intensity image->analyze

Caption: Experimental workflow for live-cell imaging of CGamF transport.

Protocol 2: Quantification of Hepatocyte Uptake using a Plate Reader

This protocol provides a higher-throughput method to quantify the uptake of CGamF into hepatocytes.

Materials:

  • This compound (CGamF)

  • Hepatocytes cultured in a multi-well plate (e.g., 96-well plate)

  • Uptake buffer (e.g., Krebs-Henseleit buffer)

  • Ice-cold wash buffer (e.g., PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Fluorescence microplate reader

Methodology:

  • Cell Seeding: Seed hepatocytes in a 96-well plate and culture until they form a confluent monolayer.

  • Pre-incubation: Gently wash the cells with pre-warmed uptake buffer and then pre-incubate at 37°C for 10-15 minutes.

  • Initiate Uptake: Remove the pre-incubation buffer and add the uptake buffer containing CGamF at various concentrations.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 5-15 minutes).

  • Stop Uptake: To stop the uptake, rapidly aspirate the CGamF-containing buffer and wash the cells three times with ice-cold wash buffer.

  • Cell Lysis: Add cell lysis buffer to each well and incubate on a shaker for 15 minutes to ensure complete lysis.

  • Fluorescence Measurement: Transfer the cell lysates to a new black-walled 96-well plate and measure the fluorescence using a microplate reader with appropriate excitation and emission filters.

  • Data Analysis: Normalize the fluorescence signal to the protein concentration of each well to determine the rate of uptake.

Signaling Pathways Involving Bile Acid Transport

CGamF, as a bile acid analog, is primarily transported into hepatocytes by members of the organic anion transporting polypeptide (OATP) family and the Na+-taurocholate cotransporting polypeptide (NTCP).[5][6] Once inside the cell, bile acids can activate nuclear receptors such as the farnesoid X receptor (FXR), which in turn regulates the expression of genes involved in bile acid synthesis and transport.[7][8] The excretion of CGamF into the bile canaliculi is mediated by the bile salt export pump (BSEP).[9]

dot

G cluster_0 Sinusoidal Space (Blood) cluster_1 Hepatocyte cluster_2 Bile Canaliculus CGamF_in CGamF NTCP_OATP NTCP/OATPs CGamF_in->NTCP_OATP Uptake CGamF_cyto Intracellular CGamF NTCP_OATP->CGamF_cyto FXR FXR Activation CGamF_cyto->FXR Signaling BSEP BSEP CGamF_cyto->BSEP Transport Gene_reg Gene Regulation (Bile Acid Homeostasis) FXR->Gene_reg CGamF_out Excreted CGamF BSEP->CGamF_out Excretion

Caption: Bile acid transport and signaling pathway in a hepatocyte.

Conclusion

This compound is a powerful tool for the investigation of hepatobiliary transport and bile acid signaling. Its favorable spectral properties allow for its use in a variety of fluorescence-based applications, including multi-color live-cell imaging. By understanding its photophysical characteristics and employing optimized experimental protocols, researchers can effectively utilize CGamF to gain valuable insights into liver physiology and drug-induced liver injury.

References

A Technical Guide to the Photophysical Characterization of Cholylglycylamidofluorescein (CGamF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties of Cholylglycylamidofluorescein (CGamF), a fluorescent bile acid analog. It details the experimental protocols for its characterization and its application in studying hepatic transport mechanisms. This document is intended for researchers, scientists, and drug development professionals working with fluorescent probes and cellular transport systems.

Introduction to this compound (CGamF)

This compound (CGamF) is a fluorescent derivative of cholic acid, a primary bile acid. It is structurally composed of a cholic acid moiety linked to a fluorescein (B123965) fluorophore via a glycine (B1666218) spacer. This structure allows it to be recognized and transported by bile acid transporters, while its fluorescent properties enable real-time visualization and quantification of its uptake and distribution in biological systems, particularly in hepatocytes. CGamF serves as a valuable tool for investigating the function and inhibition of hepatic uptake transporters, such as the Organic Anion-Transporting Polypeptides (OATPs).

Photophysical Properties of this compound

While specific, comprehensive photophysical data for CGamF is not extensively published, the properties of the closely related compound, Cholylamidofluorescein (CamF), which lacks the glycine linker, provide a strong reference. The photophysical characteristics of CamF are summarized below and are expected to be very similar for CGamF.

Table 1: Summary of Photophysical Data for Cholylamidofluorescein (CamF)

ParameterValueSolventCitation
Absorption Maximum (λ_abs) pH-dependentAqueous[1][2]
Excitation Wavelength (λ_exc) 481 nmEthanol[1][2]
Emission Maximum (λ_em) 518 nmEthanol[1][2]
Fluorescence Quantum Yield (Φ_F) 0.67Ethanol[1][2]
Fluorescence Lifetime (τ_F) 4.8 nsEthanol[1][2]
Triplet State Lifetime 19 µsEthanol[1][2]

Experimental Protocols for Photophysical Characterization

The following sections detail the standard experimental methodologies for determining the key photophysical parameters of fluorescent probes like CGamF.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorbance and fluorescence emission.

Methodology:

  • Sample Preparation: Prepare a dilute solution of CGamF in the solvent of interest (e.g., ethanol, phosphate-buffered saline). The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

  • Absorption Spectrum:

    • Use a UV-Visible spectrophotometer.

    • Record the absorbance spectrum over a relevant wavelength range (e.g., 300-600 nm).

    • The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs).

  • Emission Spectrum:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to the determined λ_abs (or a suitable wavelength within the absorption band, e.g., 481 nm).

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 490-700 nm) to collect the fluorescence spectrum.

    • The wavelength with the highest fluorescence intensity is the emission maximum (λ_em).

Determination of Fluorescence Quantum Yield (Φ_F)

Objective: To quantify the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is commonly employed.[3][4]

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with CGamF (e.g., fluorescein in 0.1 M NaOH, Φ_F = 0.95).

  • Sample Preparation: Prepare a series of solutions of both the CGamF sample and the standard in the same solvent at different, low concentrations (absorbance < 0.1).

  • Data Acquisition:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrumental settings (e.g., slit widths).

    • Integrate the area under the corrected emission spectrum for each solution.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope of the linear fit for each plot.

    • Calculate the quantum yield of the CGamF sample using the following equation:

      Φ_F(sample) = Φ_F(standard) * (Slope_sample / Slope_standard) * (η_sample^2 / η_standard^2)

      where Φ_F is the quantum yield, "Slope" is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[3] If the same solvent is used for both sample and standard, the refractive index term cancels out.

Measurement of Fluorescence Lifetime (τ_F)

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the most common technique for this measurement.[5][6][7]

Methodology:

  • Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser diode), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

  • Sample Preparation: Prepare a dilute solution of CGamF.

  • Data Acquisition:

    • Excite the sample with the pulsed light source at a high repetition rate.

    • The detector registers the arrival time of individual fluorescence photons relative to the excitation pulse.

    • A histogram of the number of photons versus their arrival time is constructed, representing the fluorescence decay curve.

  • Data Analysis:

    • The fluorescence decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime (τ_F).[8] This analysis is typically performed using specialized software that employs iterative reconvolution to account for the instrument response function.[8]

Application in Studying Hepatic Transport

CGamF is a valuable probe for studying the function of bile acid transporters in the liver. Its uptake into hepatocytes is an active process mediated by specific transporter proteins located on the sinusoidal membrane.

Hepatic Uptake and Biliary Excretion Pathway

The primary mechanism for the hepatic uptake of CGamF in rats involves the Organic Anion-Transporting Polypeptides (Oatps).[9] This is in contrast to endogenous bile salts like taurocholate, which are primarily taken up by the Na+-taurocholate cotransporting polypeptide (NTCP).[9][10][11] Once inside the hepatocyte, bile acids are transported across the canalicular membrane into the bile by efflux transporters such as the Bile Salt Export Pump (BSEP).

Studies have shown that the saturable accumulation of CGamF in sandwich-cultured rat hepatocytes has a K_m value of 9.3 ± 2.6 µM.[9] Its uptake can be significantly inhibited by known OATP inhibitors like rifampicin, confirming its utility as a probe for sodium-independent uptake mechanisms.[9]

Visualizations

The following diagrams illustrate the experimental workflow for photophysical characterization and the biological pathway for hepatic transport of CGamF.

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_em Fluorescence Spectroscopy cluster_qy Quantum Yield Determination cluster_lt Lifetime Measurement (TCSPC) prep Prepare Dilute CGamF Solution abs_spec Measure Absorption Spectrum prep->abs_spec em_spec Measure Emission Spectrum prep->em_spec qy_measure Measure Fluorescence vs. Absorbance prep->qy_measure lt_measure Acquire Fluorescence Decay Curve prep->lt_measure lambda_abs Determine λ_abs abs_spec->lambda_abs lambda_abs->em_spec lambda_em Determine λ_em em_spec->lambda_em qy_calc Calculate Φ_F (Comparative Method) qy_measure->qy_calc qy_result Quantum Yield (Φ_F) qy_calc->qy_result lt_fit Fit Decay to Exponential Function lt_measure->lt_fit lt_result Fluorescence Lifetime (τ_F) lt_fit->lt_result

Caption: Experimental workflow for the photophysical characterization of CGamF.

G cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus cgmf_blood CGamF oatp OATP cgmf_blood->oatp Primary Uptake cgmf_intra CGamF oatp->cgmf_intra ntcp NTCP bsep BSEP cgmf_intra->bsep Biliary Efflux cgmf_bile CGamF bsep->cgmf_bile

Caption: Hepatic transport pathway of CGamF.

References

Cholylglycylamidofluorescein uptake and transport mechanisms in hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in-depth guide to the core mechanisms of cholylglycylamidofluorescein (CGamF) uptake and transport in hepatocytes, designed for researchers, scientists, and drug development professionals.

Introduction

This compound (CGamF) is a fluorescent derivative of the primary bile acid, cholic acid. Its intrinsic fluorescence and structural similarity to endogenous bile acids make it a valuable probe for studying the mechanisms of hepatic transport. Understanding how hepatocytes, the primary cells of the liver, handle such compounds is crucial for drug development, as many drugs and their metabolites share these transport pathways. This guide details the key transporters involved in the uptake and subsequent biliary excretion of CGamF, presents quantitative kinetic data, outlines relevant experimental protocols, and illustrates the underlying biological processes.

Overview of Hepatobiliary Transport

The transport of bile acids and other organic anions from the sinusoidal blood into the bile is a highly efficient, multi-step process. It involves distinct transport systems located on the basolateral (sinusoidal) membrane, which faces the blood, and the apical (canalicular) membrane, which forms the bile canaliculus.

  • Basolateral Uptake: Transporters on the basolateral membrane mediate the initial uptake of compounds from the blood into the hepatocyte.

  • Intracellular Translocation: Once inside the hepatocyte, substrates may bind to intracellular proteins and are translocated towards the canalicular membrane.

  • Canalicular Efflux: ATP-dependent export pumps on the canalicular membrane actively secrete the compounds into the bile.

Basolateral Uptake Mechanisms for CGamF

The uptake of CGamF into hepatocytes is a carrier-mediated process that is independent of sodium gradients.

Key Transporters: Organic Anion-Transporting Polypeptides (OATPs)

For the closely related fluorescent bile acid analog, cholyl-L-lysyl-fluorescein (CLF), high-affinity transport has been specifically demonstrated for human OATP1B3.[2][3][4] Given the structural similarities, OATP1B1 and OATP1B3 are considered the major hepatic uptake transporters for this class of compounds in humans.[5][6][7]

G Hepatobiliary Transport of CGamF cluster_0 Sinusoidal Blood cluster_1 Hepatocyte cluster_2 Bile Canaliculus CGamF_blood CGamF OATP OATP1B1/ OATP1B3 CGamF_blood->OATP Uptake CGamF_cyto CGamF OATP->CGamF_cyto MRP2 MRP2 (ABCC2) CGamF_cyto->MRP2 Efflux CGamF_bile CGamF MRP2->CGamF_bile

Figure 1: Core transport pathway of CGamF across a hepatocyte.

Canalicular Efflux Mechanisms for CGamF

After uptake into the hepatocyte, CGamF is actively transported across the canalicular membrane into the bile.

Key Transporter: Multidrug Resistance-Associated Protein 2 (MRP2)

The primary transporter responsible for the biliary excretion of fluorescent bile acid analogs is the Multidrug Resistance-Associated Protein 2 (MRP2, also known as ABCC2).[2][3][8] MRP2 is an ATP-dependent efflux pump that transports a wide range of organic anions, particularly conjugated compounds, into the bile.[6][7][9] Studies using MRP2-deficient mice (Abcc2-/-) show a strong reduction in the biliary excretion of CLF, leading to its retention in the liver, confirming MRP2's critical role.[2][3] Under conditions of impaired MRP2 function or cholestasis, another transporter, MRP3 (ABCC3), which is located on the basolateral membrane, can be upregulated to efflux substrates back into the bloodstream, providing a compensatory mechanism.[6][7]

Quantitative Analysis of CGamF Transport

The kinetics of transport can be described by the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal transport velocity.

CompoundTransporter / ProcessSystemKm (µM)Citation
CGamF Cellular Accumulation (Uptake)Sandwich-Cultured Rat Hepatocytes9.3 ± 2.6[1]
CLF OATP1B3 (Uptake)Transfected CHO Cells4.6 ± 2.7[2][3]
CLF ABCC2 / MRP2 (Efflux)Sf21 Insect Cell Vesicles3.3 ± 2.0[2][3]
CLF ABCC3 / MRP3 (Efflux)Sf21 Insect Cell Vesicles3.7 ± 1.0[2][3]

Regulation of Transporter Activity

The function of OATP and MRP transporters is tightly regulated at the transcriptional and post-translational levels to maintain hepatic homeostasis.

  • Transcriptional Regulation: Inflammatory stimuli, such as endotoxins, can lead to a significant downregulation of MRP2 expression, contributing to cholestasis.[10] Conversely, conditions of MRP2 deficiency or cholestasis can lead to a compensatory upregulation of the basolateral efflux pump MRP3.[6][7]

  • Post-Translational Modification: Phosphorylation is a key mechanism for regulating the transport function of both OATPs and MRP2.[5] Changes in phosphorylation state can rapidly alter transporter activity in response to cellular signals.

G cluster_0 Regulatory Inputs cluster_1 Transporter Regulation Inflammation Inflammation (e.g., Endotoxin) MRP2 MRP2 Expression & Activity Inflammation->MRP2 Downregulation Cholestasis Cholestasis / MRP2 Deficiency Cholestasis->MRP2 Impaired Function MRP3 MRP3 Expression Cholestasis->MRP3 Upregulation (Compensatory) Kinases Protein Kinases OATP OATP1B1/1B3 Activity Kinases->OATP Phosphorylation (Modulation) Kinases->MRP2 Phosphorylation (Modulation)

Figure 2: Key regulatory inputs affecting hepatobiliary transporters.

Experimental Protocols

CGamF Uptake Assay in Sandwich-Cultured Hepatocytes (SCHs)

This protocol is designed to measure the sodium-independent uptake of CGamF into plated hepatocytes.

I. Materials:

  • Cryopreserved or fresh primary hepatocytes (rat or human)

  • Collagen-coated multi-well plates (e.g., 24-well)

  • Hepatocyte culture medium

  • Matrigel or similar extracellular matrix overlay

  • Krebs-Henseleit Buffer (KHB), with and without Na+ (substituting Na+ with choline)

  • CGamF stock solution (in DMSO)

  • OATP inhibitors (e.g., rifampicin)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Fluorescence microplate reader (Excitation ~490 nm, Emission ~520 nm)

II. Methodology:

  • Cell Seeding: Plate hepatocytes on collagen-coated plates at a suitable density and culture for 24 hours.

  • Matrigel Overlay: Overlay the cells with a layer of Matrigel diluted in cold culture medium and allow to solidify. Culture for another 48-72 hours to allow the formation of bile canalicular networks.

  • Pre-incubation: Wash the cells three times with pre-warmed (37°C) Na+-free KHB. Pre-incubate the cells in this buffer for 10-15 minutes at 37°C. For inhibitor studies, include the inhibitor (e.g., 100 µM rifampicin) in the pre-incubation buffer.

  • Initiate Uptake: Remove the pre-incubation buffer and add the incubation buffer (Na+-free KHB) containing various concentrations of CGamF (e.g., 1-50 µM).

  • Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.

  • Terminate Uptake: Rapidly aspirate the incubation buffer and wash the cells three times with ice-cold KHB to stop the transport process.

  • Cell Lysis: Add cell lysis buffer to each well and incubate on a shaker for 20 minutes.

  • Quantification: Transfer the lysate to a microplate and measure the fluorescence. Determine the protein concentration of the lysate (e.g., using a BCA assay) to normalize the fluorescence signal.

  • Data Analysis: Plot the normalized uptake rate against the CGamF concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Biliary Efflux Assay using High-Content Imaging

This protocol quantifies the excretion of a fluorescent substrate into the bile canaliculi of SCHs.

I. Materials:

  • Established sandwich-cultured hepatocytes with developed canalicular networks.

  • Fluorescent substrate (CGamF or CLF).

  • Hanks' Balanced Salt Solution (HBSS) or similar assay buffer.

  • Test compounds (potential inhibitors).

  • High-content imaging system with environmental control (37°C).

II. Methodology:

  • Preparation: Wash the SCHs with pre-warmed HBSS.

  • Substrate Loading: Incubate the cells with a low concentration of CGamF or CLF (e.g., 1-2 µM) in HBSS for 10-15 minutes to allow for cellular uptake.

  • Washout: Wash the cells with fresh HBSS to remove extracellular substrate.

  • Inhibitor Incubation: Add HBSS containing the test compounds (or vehicle control) to the cells.

  • Image Acquisition: Place the plate in the high-content imaging system. Acquire images of the canalicular networks at set time points (e.g., every 5 minutes for 30-60 minutes) using appropriate fluorescence channels.

  • Image Analysis: Use a dedicated image analysis algorithm (e.g., Spot Detector) to identify and quantify the fluorescence intensity within the bile canaliculi over time.

  • Data Analysis: Calculate the rate of biliary excretion for each condition. For inhibition studies, determine the IC50 value by plotting the excretion rate against the inhibitor concentration.

G start Start: Plate Hepatocytes on Collagen overlay Overlay with Matrigel & Culture to Form Canalicular Networks start->overlay preincubation Pre-incubate with Na+-free Buffer +/- Inhibitor overlay->preincubation uptake Incubate with CGamF (Various Concentrations) preincubation->uptake stop Stop Uptake with Ice-Cold Buffer Wash uptake->stop lyse Lyse Cells stop->lyse quantify Measure Fluorescence & Normalize to Protein lyse->quantify end End: Calculate Kinetic Parameters (Km) quantify->end

Figure 3: Experimental workflow for a CGamF uptake assay.

Conclusion

This compound is a valuable tool for investigating hepatobiliary transport. Its uptake is mediated primarily by OATP family transporters on the basolateral membrane, while its efflux into bile is handled by the canalicular pump MRP2. The kinetic parameters of these processes have been characterized, and robust in vitro methods using sandwich-cultured hepatocytes exist to study these pathways and their inhibition by drug candidates. A thorough understanding of these mechanisms is essential for predicting and evaluating drug-induced liver injury and other drug-drug interactions involving hepatic transporters.

References

The Fluorescent Properties of Cholylglycylamidofluorescein: An In-depth Technical Guide for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent properties of Cholylglycylamidofluorescein (CGamF), a fluorescent bile acid analog, and its application in microscopy. This document details the probe's spectral characteristics, transport kinetics, and its use in cellular imaging, providing researchers with the necessary information to effectively utilize CGamF in their experimental workflows.

Core Fluorescent and Physicochemical Properties

This compound is a derivative of cholic acid, a primary bile acid, conjugated to fluorescein (B123965). This structure allows it to mimic the biological behavior of natural bile acids while enabling visualization through fluorescence microscopy. Its utility is rooted in its distinct spectral properties, which are crucial for designing and executing imaging experiments.

Spectral Properties

The excitation and emission spectra of CGamF are characteristic of its fluorescein moiety. A notable feature is its pH sensitivity at specific excitation wavelengths. The intracellular fluorescence of CGamF is strongly pH-dependent when excited at 495 nm but is pH-independent at an excitation wavelength of 440 nm[1]. This dual-excitation property can be leveraged for ratiometric imaging to probe intracellular pH. For general fluorescence intensity measurements, excitation is typically performed around 498 nm, with emission collected around 517 nm, similar to fluorescein[2].

Quantum Yield and Photostability

Photostability is a critical parameter for time-lapse microscopy. Fluorescein and its derivatives are known to be susceptible to photobleaching, a process of irreversible photodegradation[3][4][5]. The photobleaching of fluorescein in microscopy is generally not a single-exponential process, especially for bound fluorophores, due to oxygen-independent triplet-state interactions[5]. Researchers should employ strategies to minimize photobleaching, such as using the lowest possible excitation power, reducing exposure times, and using anti-fade mounting media for fixed samples.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of CGamF and its analogs, providing a quick reference for experimental design.

Table 1: Spectral Properties of this compound and Analogs

PropertyValueConditionsReference
Excitation Maximum (pH-sensitive)495 nmIntracellular[1]
Excitation Maximum (pH-insensitive)440 nmIntracellular[1]
Emission Maximum~518 nmEthanol (B145695) (for CamF)
Stokes Shift~20 nm(for Fluorescein)[6]

Table 2: Transport Kinetics of this compound and Analogs

ParameterTransporter/SystemValueCell Type/SystemReference
KmSaturable Accumulation9.3 ± 2.6 µMSandwich-Cultured Rat Hepatocytes[7]
KmSaturable Uptake10.8 µMIsolated Rat Hepatocytes[1]
Km (CLF)OATP1B34.6 ± 2.7 µMOATP1B3-transfected CHO cells[8]
Km (CLF)ABCC23.3 ± 2.0 µMSf21 insect cell membrane vesicles[8]
Km (CLF)ABCC33.7 ± 1.0 µMSf21 insect cell membrane vesicles[8]
Inhibition (IC50)Ritonavir0.25 ± 0.07 µMSandwich-Cultured Rat Hepatocytes[7]
Inhibition (IC50)Saquinavir> RitonavirSandwich-Cultured Rat Hepatocytes[7]
Inhibition (IC50)Atazanavir> SaquinavirSandwich-Cultured Rat Hepatocytes[7]
Inhibition (IC50)Darunavir> AtazanavirSandwich-Cultured Rat Hepatocytes[7]
Inhibition (IC50)Amprenavir43 ± 12 µMSandwich-Cultured Rat Hepatocytes[7]

Cellular Uptake and Transport Mechanisms

CGamF is a valuable tool for studying bile acid transport due to its interaction with specific transporters. Its uptake is primarily mediated by Organic Anion-Transporting Polypeptides (Oatps)[7]. In sandwich-cultured rat hepatocytes, the Oatp inhibitor rifampicin (B610482) significantly inhibited CGamF accumulation[7]. Sodium depletion did not further reduce its accumulation, suggesting a minor role for the sodium-dependent transporter, NTCP, in CGamF uptake[7]. This is in contrast to taurocholate, a natural bile acid, whose uptake is significantly reduced by sodium depletion[7].

The efflux of CGamF and similar fluorescent bile acid analogs is an active, ATP-dependent process. These probes are secreted into the canalicular space in hepatocyte couplets, a process that can be inhibited by depleting cellular ATP[1].

Experimental Protocols for Microscopy

The following are detailed protocols for utilizing CGamF in live-cell imaging experiments.

Live-Cell Imaging of CGamF Uptake in Hepatocytes (e.g., HepG2)

Objective: To visualize the real-time uptake and subcellular localization of CGamF in cultured hepatocytes.

Materials:

  • HepG2 cells (or other suitable hepatocyte cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin

  • Glass-bottom imaging dishes or chamber slides

  • This compound (CGamF) stock solution (10 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Confocal or widefield fluorescence microscope with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture HepG2 cells in complete DMEM.

    • Seed cells onto glass-bottom dishes at a density that will result in 70-80% confluency on the day of the experiment.

  • Preparation of Staining Solution:

    • On the day of the experiment, pre-warm the live-cell imaging medium to 37°C.

    • Dilute the 10 mM CGamF stock solution in the pre-warmed medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Cell Staining and Imaging:

    • Wash the cells twice with pre-warmed PBS to remove residual culture medium.

    • Add the CGamF staining solution to the cells.

    • Immediately place the dish on the microscope stage within the environmental chamber.

    • Begin image acquisition using a suitable filter set for fluorescein (e.g., excitation ~488 nm, emission ~520 nm).

    • Acquire images at regular intervals (e.g., every 1-5 minutes) to visualize the dynamics of uptake and accumulation.

Fixed-Cell Imaging of CGamF Distribution

Objective: To visualize the subcellular distribution of CGamF at a specific time point after uptake.

Materials:

  • Cells cultured on coverslips

  • CGamF staining solution

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium (with or without DAPI for nuclear counterstaining)

Procedure:

  • Cell Seeding and Staining:

    • Follow steps 1 and 2 from the live-cell imaging protocol.

    • Incubate the cells with the CGamF staining solution for the desired duration (e.g., 30-60 minutes).

  • Fixation:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Washing and Mounting:

    • Wash the cells three times with PBS for 5 minutes each.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Seal the coverslip and allow the mounting medium to cure before imaging.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the use of CGamF in microscopy.

experimental_workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_imaging Microscopy cluster_analysis Data Analysis seed_cells Seed Hepatocytes on Glass-Bottom Dish culture Culture to 70-80% Confluency seed_cells->culture wash_pbs Wash Cells with PBS culture->wash_pbs prepare_cgamf Prepare CGamF Staining Solution (1-10 µM) add_cgamf Add CGamF to Cells prepare_cgamf->add_cgamf wash_pbs->add_cgamf live_imaging Live-Cell Imaging (Time-Lapse) add_cgamf->live_imaging fixation Fixation (4% PFA) live_imaging->fixation quantify_intensity Quantify Fluorescence Intensity live_imaging->quantify_intensity fixed_imaging Fixed-Cell Imaging fixation->fixed_imaging analyze_distribution Analyze Subcellular Distribution fixed_imaging->analyze_distribution

Caption: Experimental workflow for CGamF microscopy.

bile_acid_transport cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus cgamf_blood CGamF oatp OATP cgamf_blood->oatp Major Uptake ntcp NTCP cgamf_blood->ntcp Minor Uptake cgamf_cell Intracellular CGamF oatp->cgamf_cell ntcp->cgamf_cell abcc2 ABCC2 (MRP2) cgamf_cell->abcc2 ATP-dependent Efflux cgamf_bile Secreted CGamF abcc2->cgamf_bile

Caption: CGamF transport pathway in hepatocytes.

bile_acid_signaling cluster_extracellular Extracellular cluster_intracellular Intracellular bile_acid Bile Acids (e.g., CGamF analog) fxr FXR bile_acid->fxr Nuclear Receptor Activation tgr5 TGR5 bile_acid->tgr5 GPCR Activation s1pr2 S1PR2 bile_acid->s1pr2 GPCR Activation downstream Downstream Signaling (Gene Regulation, Kinase Cascades) fxr->downstream tgr5->downstream s1pr2->downstream

References

The Interaction of Cholylglycylamidofluorescein with Cellular Organelles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholylglycylamidofluorescein (CGamF) is a fluorescent derivative of cholic acid, a primary bile acid.[1][2] By conjugating cholic acid with fluorescein (B123965), CGamF serves as a powerful tool for visualizing and quantifying the transport and intracellular localization of bile acids in living cells.[1][3] Its use is particularly prominent in hepatology and drug development, where it aids in studying bile acid transport pathways, screening for drug-induced liver injury (DILI), and investigating the mechanisms of cholestasis.[1] This guide provides an in-depth overview of the cellular interactions of CGamF, focusing on its transport mechanisms, organelle trafficking, and the experimental protocols required for its application.

Cellular Transport and Kinetics

The movement of CGamF across the hepatocyte membrane is a multi-step, protein-mediated process involving distinct uptake and efflux systems. This transport is crucial for the enterohepatic circulation of bile acids.

Basolateral Uptake

CGamF is actively transported from the sinusoidal blood into hepatocytes across the basolateral membrane. This uptake is specific to hepatocytes and is not observed in non-hepatocyte cell lines.[2] The process is saturable and involves both sodium-dependent and sodium-independent mechanisms.[2][4]

  • Sodium-Dependent Transport : This pathway is primarily mediated by the Na+-taurocholate cotransporting polypeptide (NTCP, gene SLC10A1) .[4][5] The absence of sodium reduces the uptake rate of CGamF by approximately 50%.[2]

  • Sodium-Independent Transport : This pathway is mediated by members of the Organic Anion Transporting Polypeptide (OATP) family.[4] Studies using the OATP inhibitor rifampicin (B610482) have shown a 72% inhibition of CGamF accumulation in sandwich-cultured rat hepatocytes (SCRHs).[4]

Quantitative Kinetic Data

The uptake of CGamF follows Michaelis-Menten kinetics. The following table summarizes the key quantitative parameters reported for CGamF transport in rat hepatocytes.

ParameterValueCell SystemReference
Michaelis Constant (Km) 9.3 ± 2.6 µMSandwich-Cultured Rat Hepatocytes[4]
Michaelis Constant (Km) 10.8 µMIsolated Rat Hepatocytes[2]
Uptake Rate 7.8 ± 0.5 U/minIsolated Rat Hepatocytes (at 0.3 µM)[2]
Na+ Dependence ~50% of total uptakeIsolated Rat Hepatocytes[2]

Intracellular Trafficking and Organelle Interaction

Once inside the hepatocyte, CGamF undergoes vectorial transport from the basolateral to the canalicular membrane for excretion into the bile. This process, known as transcytosis, involves the cell's vesicular transport machinery, though specific, stable localization within a single organelle is not its primary fate. The pathway is generally understood to involve endosomal sorting, with potential transit through or interaction with the Golgi apparatus network.[6][7][8]

A critical property of CGamF for intracellular studies is the pH sensitivity of its fluorescein moiety.[2]

  • When excited at ~495 nm , its fluorescence emission is highly dependent on the pH of the surrounding environment. This can be used to probe the pH of different intracellular compartments.

  • When excited at ~440 nm , its fluorescence is pH-independent, providing a stable signal for quantifying the total concentration of the probe regardless of its location.[2]

While direct evidence of CGamF accumulation in the Golgi or endoplasmic reticulum is limited, its transport pathway logically involves these organelles as part of the general secretory and transcytotic routes used by the cell.

Figure 1: Hepatocellular transport pathway of CGamF.

Canalicular Efflux

The final step in the hepatocellular transport of CGamF is its active, ATP-dependent secretion across the canalicular membrane into the bile.[2] This efflux is mediated by several ATP-binding cassette (ABC) transporters.

  • Bile Salt Export Pump (BSEP, ABCB11) : The primary transporter for monovalent bile salts.[9]

  • Multidrug Resistance-Associated Protein 2 (MRP2, ABCC2) : Transports a wide range of organic anions, including glucuronidated and sulfated bile acids.[9][10][11]

  • ABCG2 : Has also been implicated as a potential efflux transporter for CGamF.[9]

Experimental Protocols

The following sections provide standardized protocols for using CGamF in cell-based imaging assays.

Protocol 1: Live-Cell Imaging of CGamF Uptake and Trafficking

This protocol is designed for real-time visualization of CGamF transport in cultured hepatocytes.

Materials:

  • Hepatocytes (e.g., primary rat/human hepatocytes, HepG2, or WIF-B9 cells) cultured on glass-bottom dishes or coverslips.

  • CGamF stock solution (e.g., 1 mM in DMSO).

  • Live-cell imaging medium (e.g., Hanks' Balanced Salt Solution (HBSS) or phenol (B47542) red-free DMEM, pre-warmed to 37°C).

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C.

  • Fluorescence microscope with environmental control (37°C, 5% CO2).

Procedure:

  • Cell Preparation : Ensure cells are healthy and have reached the desired confluency.

  • Staining Solution Preparation : On the day of the experiment, dilute the CGamF stock solution in pre-warmed live-cell imaging medium to a final working concentration of 1-5 µM.[1] Vortex briefly to mix.

  • Cell Washing : Gently aspirate the culture medium from the cells. Wash the cells twice with pre-warmed PBS to remove any residual serum and medium components.[1]

  • Staining : Add the prepared staining solution to the cells.

  • Imaging : Immediately place the dish on the microscope stage within the environmental chamber.[1]

    • Begin image acquisition using appropriate filter sets for fluorescein (e.g., Ex: 495 nm, Em: 520 nm for pH-sensitive imaging; Ex: 440 nm, Em: 520 nm for pH-insensitive imaging).[2]

    • Utilize time-lapse imaging to capture the dynamics of cellular uptake and subsequent secretion into canalicular spaces (in polarized cells).[1]

  • Data Analysis : Use image analysis software to quantify the mean fluorescence intensity within cells or specific subcellular regions over time.[1] This allows for the calculation of uptake and efflux rates.

Protocol 2: Fixed-Cell Imaging of CGamF Distribution

This protocol is for visualizing the subcellular distribution of CGamF at a specific endpoint.

Materials:

  • Cells stained with CGamF according to steps 1-4 of the live-cell protocol.

  • 4% Paraformaldehyde (PFA) in PBS.

  • Mounting medium, with DAPI if nuclear counterstaining is desired.

Procedure:

  • Incubation : Incubate the cells with the CGamF staining solution for the desired period (e.g., 5-30 minutes) at 37°C to allow for uptake.

  • Washing : Gently wash the cells three times with warm PBS to remove extracellular CGamF.

  • Fixation : Aspirate the PBS and add 4% PFA. Incubate for 15-20 minutes at room temperature.

  • Permeabilization (Optional) : For subsequent immunofluorescence, wash with PBS and permeabilize with a detergent like 0.1% Triton X-100 in PBS for 10 minutes.

  • Mounting : Wash the coverslips again with PBS, aspirate, and mount onto a microscope slide using a drop of mounting medium.

  • Imaging : Image the fixed cells using a confocal or widefield fluorescence microscope.

Experimental Workflow for CGamF Live-Cell Imaging cluster_prep Preparation cluster_exp Experiment cluster_acq Acquisition & Analysis c1 Seed and culture cells on glass-bottom dish c2 Prepare 1-5 µM CGamF staining solution in pre-warmed imaging medium e1 Wash cells twice with warm PBS c2->e1 e2 Add CGamF staining solution to cells e1->e2 e3 Place dish on microscope (37°C, 5% CO2) e2->e3 a1 Acquire time-lapse images (e.g., Ex: 495nm, Em: 520nm) e3->a1 a2 Quantify fluorescence intensity in cellular compartments over time a1->a2 a3 Calculate kinetic parameters (uptake/efflux rates) a2->a3

Figure 2: Experimental workflow for CGamF live-cell imaging.

Conclusion

This compound is an indispensable fluorescent probe for investigating the complex cellular biology of bile acids. Its well-characterized transport kinetics and pH-sensitive fluorescence make it a versatile tool for researchers in basic science and pharmaceutical development. By utilizing the transporters NTCP and OATPs for uptake and BSEP and MRP2 for efflux, CGamF faithfully mimics the transport of endogenous bile acids, allowing for detailed, real-time analysis of hepatobiliary function and the potential for drug-induced interference with these vital pathways.

References

The Choleretic Profile of Cholylglycylamidofluorescein: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the choleretic properties of Cholylglycylamidofluorescein (CGamF), a fluorescent bile acid analog. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and illustrates the underlying physiological mechanisms of CGamF's hepatobiliary transport.

Executive Summary

This compound (CGamF) and its close structural analog, Cholyl-l-lysyl-fluorescein (CLF), are valuable tools for investigating hepatic transport mechanisms and bile secretion. These fluorescent compounds mimic the behavior of natural bile acids, allowing for real-time visualization and quantification of their disposition. This guide consolidates findings from various in vitro and in vivo studies to provide a comprehensive technical overview of their choleretic properties, primarily focusing on the kinetics of their transport and biliary excretion.

Quantitative Data on Hepatic Transport and Biliary Excretion

The choleretic effect of a compound is intrinsically linked to its efficient uptake by hepatocytes from the sinusoidal blood, transit through the cell, and excretion into the bile canaliculi. The following tables summarize the key quantitative parameters for CGamF and the closely related CLF.

ParameterValueSpecies/SystemReference
CGamF Cellular Accumulation (Km) 9.3 ± 2.6 µMSandwich-Cultured Rat Hepatocytes[1]
CGamF Uptake Rate 7.8 ± 0.5 U/min (at 0.3 µM)Isolated Rat Hepatocytes[2]
CGamF Cellular Uptake (Km) 10.8 µMIsolated Rat Hepatocytes[2]
CGamF Hepatic Sequestration 8% to 26% at 60 minIsolated Perfused Rat Liver[3]
CGamF Biliary Recovery 86-96% of infused dose at 90 minRabbits[4]

Table 1: Quantitative Kinetic and Biliary Excretion Data for this compound (CGamF)

ParameterTransporterValueSystemReference
CLF Transport (Km) OATP1B34.6 ± 2.7 µMTransfected CHO Cells[5][6]
CLF Transport (Km) ABCC2 (MRP2)3.3 ± 2.0 µMTransfected Sf21 Cell Vesicles[5][6]
CLF Transport (Km) ABCC33.7 ± 1.0 µMTransfected Sf21 Cell Vesicles[5][6]
CLF Hepatic Retention -1% of dose (wild-type)Mice[5][6]
CLF Hepatic Retention -64% of dose (Abcc2-/-)Mice[5][6]

Table 2: Transporter Affinity and In Vivo Biliary Excretion Data for Cholyl-l-lysyl-fluorescein (CLF)

Signaling and Transport Pathways

The efficient biliary excretion of CGamF and its analogs is mediated by a series of transporters on the sinusoidal (basolateral) and canalicular (apical) membranes of hepatocytes. The primary transporter responsible for the uptake of these compounds from the blood into the liver cells is the Organic Anion Transporting Polypeptide 1B3 (OATP1B3).[5][6] Following intracellular transport, the ATP-Binding Cassette transporter C2 (ABCC2), also known as Multidrug Resistance-Associated Protein 2 (MRP2), actively pumps the fluorescent bile acids into the bile canaliculi.[5][6][7] An alternative basolateral efflux transporter, ABCC3, can return the compounds to the blood.[5][6]

Hepatic_Transport_of_Fluorescent_Bile_Acids cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus CGamF_Blood CGamF OATP1B3 OATP1B3 CGamF_Blood->OATP1B3 Uptake CGamF_Intra Intracellular CGamF ABCC2 ABCC2 (MRP2) CGamF_Intra->ABCC2 Biliary Excretion ABCC3 ABCC3 CGamF_Intra->ABCC3 Basolateral Efflux OATP1B3->CGamF_Intra CGamF_Bile CGamF ABCC2->CGamF_Bile ABCC3->CGamF_Blood

Hepatic transport pathway of this compound (CGamF).

Experimental Protocols

The characterization of the choleretic properties of CGamF and its analogs relies on a combination of in vitro and in vivo models.

In Vitro Models
  • Sandwich-Cultured Rat Hepatocytes (SCRH): This model is instrumental in studying the kinetics of cellular accumulation and biliary excretion.

    • Hepatocyte Isolation: Hepatocytes are isolated from rats (e.g., Wistar) via a two-step collagenase perfusion method.[8]

    • Culture: The isolated hepatocytes are cultured on collagen-coated plates and overlaid with a second layer of collagen to form a "sandwich" configuration, which promotes the formation of functional bile canaliculi.

    • Assay: CGamF is added to the culture medium. The time-dependent accumulation of fluorescence within the hepatocytes and the bile canaliculi is measured using fluorescence microscopy.[1] The Michaelis-Menten constant (Km) for uptake can be determined by measuring accumulation at various substrate concentrations.[1][2]

  • Isolated Perfused Rat Liver (IPRL): This ex vivo model allows for the study of hepatic uptake, biliary excretion, and sequestration in a more physiologically relevant system.

    • Procedure: The liver is isolated from a rat, and the portal vein and bile duct are cannulated. The liver is then perfused with an oxygenated buffer solution containing CGamF at a constant flow rate.[9][10][11]

    • Data Collection: The perfusate entering and leaving the liver, as well as the secreted bile, are collected over time. The concentration of CGamF in these samples is measured to determine the rates of hepatic uptake, biliary excretion, and the extent of sequestration within the liver tissue.[3]

  • Transfected Cell Lines: To identify specific transporters, cell lines (e.g., Chinese Hamster Ovary - CHO, or insect Sf21 cells) are engineered to express individual human or rat transporter proteins (e.g., OATP1B3, ABCC2).

    • Method: These cells or membrane vesicles derived from them are incubated with the fluorescent bile acid analog.

    • Analysis: The rate of substrate uptake into the cells or vesicles is measured. High-affinity transport is indicated by a low Km value, confirming the role of that specific transporter in the compound's disposition.[5][6]

In Vivo Models
  • Animal Studies (Rabbits, Mice): In vivo experiments are crucial for confirming the biliary excretion and overall disposition of the fluorescent bile acid analogs.

    • Administration: CGamF or CLF is administered intravenously to the animal.[4]

    • Sample Collection: Bile is collected via a cannulated bile duct. Blood samples may also be taken to determine plasma clearance.

    • Analysis: The amount of the fluorescent compound excreted into the bile over a specific period is quantified to determine the biliary recovery.[4] Studies using knockout mice (e.g., Abcc2-/-) are particularly useful for confirming the role of specific transporters in biliary excretion.[5][6]

Experimental_Workflow cluster_invivo In Vivo Confirmation Transfected_Cells Transfected Cell Lines (CHO, Sf21) Identify_Transporters Identify_Transporters Transfected_Cells->Identify_Transporters Determine Km for OATPs, MRP2 SCRH Sandwich-Cultured Hepatocytes Uptake_Kinetics Uptake_Kinetics SCRH->Uptake_Kinetics Measure Cellular Accumulation (Km) IPRL Isolated Perfused Rat Liver Hepatic_Disposition Hepatic_Disposition IPRL->Hepatic_Disposition Quantify Uptake, Excretion, Sequestration Animal_Models Animal Models (Rats, Mice, Rabbits) Biliary_Recovery Biliary_Recovery Animal_Models->Biliary_Recovery Measure In Vivo Biliary Excretion

Workflow for characterizing fluorescent bile acid analogs.

Conclusion

This compound is a potent tool for the investigation of hepatobiliary function. Its choleretic properties are defined by its high-affinity uptake by hepatocytes, primarily via OATP transporters, and its efficient, active excretion into the bile, mediated by ABCC2/MRP2. The quantitative data and experimental models detailed in this guide provide a robust framework for utilizing CGamF in preclinical research and drug development, particularly for assessing the potential of new chemical entities to interact with key hepatic transport pathways.

References

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging of Bile Acid Transport Using Cholylglycylamidofluorescein (CGamF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins. Their transport into and out of liver cells (hepatocytes) is a tightly regulated process mediated by a variety of transporter proteins. Dysregulation of these transporters can lead to liver diseases, including cholestasis and drug-induced liver injury (DILI). Cholylglycylamidofluorescein (CGamF) is a fluorescently labeled bile acid analog that allows for the real-time visualization and quantification of bile acid transport in living cells.[1][2][3] Its properties make it a valuable tool for studying the function of key bile acid transporters such as the Na+-taurocholate cotransporting polypeptide (NTCP) and the bile salt export pump (BSEP).[4][5] These application notes provide detailed protocols for using CGamF in live-cell imaging assays to investigate bile acid transport and screen for potential drug interactions.

Principle of the Assay

This assay is based on the principle that fluorescently tagged bile acids like CGamF are recognized and transported by the same cellular machinery as their endogenous counterparts.[1] Upon incubation with live cells expressing the relevant transporters, CGamF is taken up into the cytoplasm and can subsequently be effluxed. The dynamic changes in intracellular fluorescence intensity are monitored using fluorescence microscopy, providing a direct measure of transport activity. This method can be used to characterize the function of specific transporters and to assess the inhibitory potential of test compounds on bile acid transport.

Quantitative Data Summary

The following tables summarize key quantitative data for fluorescent bile acid analogs used in transport assays.

Table 1: Kinetic Parameters of Fluorescent Bile Acid Analogs

Fluorescent ProbeTransporterCell SystemKm (µM)Vmax (pmol/min/mg protein)Reference
4-N,N-dimethylaminosulfonyl-2,1,3-benzoxadiazole-conjugated bile acidhBSEPSf9 cell membrane vesicles23.1 ± 1.6623.2 ± 22.4[6]
Chenodeoxycholyl-(Nε-7-nitrobenz-2-oxa-1,3-diazole)-lysine (CDCA-NBD)NTCPHEK293 cells6.12Not Reported[7]

Table 2: Typical Experimental Conditions for Fluorescent Bile Acid Analog Assays

ParameterValueReference
Typical Working Concentration1-5 µM[8]
Incubation Time (Uptake)10 min[9]
Cell Seeding Density70-80% confluency[8]

Experimental Protocols

Protocol 1: Live-Cell Imaging of CGamF Uptake

This protocol describes the procedure for visualizing and quantifying the uptake of CGamF into live cells.

Materials:

  • This compound (CGamF)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-buffered saline (PBS)

  • Hepatocytes or other suitable cell lines expressing bile acid transporters (e.g., HepG2, sandwich-cultured primary hepatocytes)

  • Glass-bottom dishes or chamber slides suitable for microscopy

  • Fluorescence microscope with an environmental chamber (37°C, 5% CO2) and appropriate filter sets (e.g., FITC/GFP channel)

  • Image analysis software

Procedure:

  • Cell Seeding: Seed the cells on glass-bottom dishes or chamber slides and culture until they reach 70-80% confluency.[8]

  • Preparation of Staining Solution: On the day of the experiment, prepare a 1-5 µM working solution of CGamF in pre-warmed live-cell imaging medium.[8]

  • Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual culture medium.[8]

  • Staining: Add the CGamF staining solution to the cells and place the dish in the environmental chamber of the fluorescence microscope.

  • Imaging: Immediately begin acquiring images using the fluorescence microscope. Time-lapse imaging is recommended to visualize the dynamics of uptake.[8]

  • Data Analysis: Quantify the fluorescence intensity within individual cells or regions of interest over time using image analysis software.

Protocol 2: Screening for Inhibitors of Bile Acid Uptake

This protocol is designed to screen for compounds that inhibit the uptake of CGamF.

Materials:

  • Same as Protocol 1

  • Test compounds (potential inhibitors)

  • Known inhibitors (e.g., taurocholic acid, cyclosporin (B1163) A) as positive controls[10][11]

  • Vehicle control (e.g., DMSO)

Procedure:

  • Cell Seeding: Follow step 1 from Protocol 1.

  • Preparation of Solutions:

    • Prepare the CGamF staining solution as described in Protocol 1.

    • Prepare working solutions of test compounds and controls in the live-cell imaging medium. The final concentration of the vehicle should be consistent across all wells and ideally below 0.5%.

  • Pre-incubation with Inhibitors: Wash the cells with pre-warmed PBS. Then, add the medium containing the test compounds, positive controls, or vehicle control to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) in the environmental chamber.

  • Co-incubation with CGamF: Add the CGamF staining solution (containing the respective test compounds/controls) to the cells.

  • Imaging and Data Analysis: Follow steps 5 and 6 from Protocol 1. A decrease in the rate of fluorescence increase compared to the vehicle control indicates inhibition of uptake.

Visualizations

Bile_Acid_Uptake_and_Efflux_Workflow Experimental Workflow for Bile Acid Transport Imaging cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed_cells Seed Cells on Glass-Bottom Dish prep_cgamf Prepare CGamF Working Solution wash_cells1 Wash Cells with PBS prep_inhibitors Prepare Inhibitor/ Test Compound Solutions add_cgamf Add CGamF Solution (with/without Inhibitor) pre_incubate Pre-incubate with Inhibitor (Optional) wash_cells1->pre_incubate wash_cells1->add_cgamf No Inhibitor pre_incubate->add_cgamf live_imaging Live-Cell Imaging (Time-Lapse) add_cgamf->live_imaging quantify_fluorescence Quantify Intracellular Fluorescence Intensity live_imaging->quantify_fluorescence analyze_kinetics Analyze Transport Kinetics (Uptake/Efflux Rates) quantify_fluorescence->analyze_kinetics determine_ic50 Determine IC50 for Inhibitors analyze_kinetics->determine_ic50

Caption: Experimental workflow for imaging bile acid transport.

Bile_Acid_Transport_Pathway Hepatocellular Bile Acid Transport cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus CGamF_blood CGamF NTCP NTCP CGamF_blood->NTCP OATP OATPs CGamF_blood->OATP CGamF_cyto CGamF BSEP BSEP CGamF_cyto->BSEP Efflux MRP2 MRP2 CGamF_cyto->MRP2 Efflux NTCP->CGamF_cyto Uptake OATP->CGamF_cyto Uptake CGamF_bile CGamF BSEP->CGamF_bile MRP2->CGamF_bile

Caption: Key transporters in hepatocellular bile acid transport.

Troubleshooting

ProblemPossible CauseSolution
No/Low Fluorescence Signal Cell line does not express the necessary transporters.Use a cell line known to express bile acid transporters (e.g., HepG2, primary hepatocytes) or transfect cells with the transporter of interest.
CGamF concentration is too low.Increase the concentration of CGamF (e.g., up to 10 µM).
Incorrect microscope settings.Ensure the correct filter sets (e.g., FITC/GFP) are being used and that the exposure time is adequate.
High Background Fluorescence Residual CGamF in the medium.Ensure thorough washing of cells with PBS before imaging.
Phenol red in the medium.Use phenol red-free imaging medium.
Cell Death/Toxicity CGamF concentration is too high.Perform a dose-response curve to determine the optimal, non-toxic concentration.
Phototoxicity from excessive light exposure.Reduce the laser power and/or the frequency of image acquisition.

Conclusion

Live-cell imaging with this compound is a powerful technique for studying the dynamics of bile acid transport. The protocols outlined in these application notes provide a framework for investigating transporter function and for screening compounds that may modulate these processes. Such studies are vital for understanding the mechanisms of liver disease and for the preclinical safety assessment of new drug candidates.

References

Application Notes and Protocols for BSEP Inhibition Assays Using Cholylglycylamidofluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bile Salt Export Pump (BSEP), encoded by the ABCB11 gene, is a critical ATP-binding cassette (ABC) transporter located on the canalicular membrane of hepatocytes.[1] It is the primary transporter responsible for the secretion of bile salts from the liver into the bile, a crucial step in bile formation and the enterohepatic circulation of bile acids.[1] Inhibition of BSEP can lead to the accumulation of cytotoxic bile salts within hepatocytes, which is a key initiating event in drug-induced liver injury (DILI), potentially leading to cholestasis and severe liver damage.[2][3] Consequently, assessing the potential of drug candidates to inhibit BSEP is a critical step in preclinical safety evaluation.

These application notes provide a detailed overview and experimental protocols for assessing BSEP inhibition using Cholylglycylamidofluorescein (CGamF), a fluorescently labeled bile acid derivative. While less common in the literature than the structurally similar Cholyl-lysyl-fluorescein (CLF), CGamF serves as a valuable substrate for monitoring BSEP activity in various in vitro systems.[4] The protocols provided are based on established methodologies for fluorescent bile salt analogs and can be adapted for CGamF.

Principle of the Assay

The BSEP inhibition assay using CGamF is based on the principle of competitive inhibition. CGamF, as a fluorescent substrate of BSEP, is transported into either inside-out membrane vesicles expressing BSEP or into the bile canaliculi of sandwich-cultured hepatocytes. The rate of this transport can be quantified by measuring the fluorescence signal. In the presence of a test compound that inhibits BSEP, the transport of CGamF will be reduced, leading to a decrease in the fluorescence signal. The potency of a compound to inhibit BSEP is typically expressed as its half-maximal inhibitory concentration (IC50).

Data Presentation

The following table summarizes the IC50 values of known BSEP inhibitors. While specific data for CGamF is limited, the provided values were obtained using the structurally similar fluorescent substrate Cholyl-lysyl-fluorescein (CLF) or the endogenous substrate taurocholate, offering a valuable reference for comparative analysis.

CompoundSubstrate UsedAssay SystemIC50 (µM)DILI Concern
TroglitazoneTaurocholateMembrane Vesicles0.5 - 12.8Withdrawn
BosentanTaurocholateMembrane Vesicles9.2Boxed Warning
ItraconazoleTaurocholateMembrane Vesicles3.1Warnings and Precautions
TiclopidineTaurocholateMembrane Vesicles82.0Warnings and Precautions
EtodolacTaurocholateMembrane Vesicles83.9Warnings and Precautions
Cyclosporin ACLFSandwich-Cultured Rat Hepatocytes<1 - 21High Concern
GlibenclamideCLFSandwich-Cultured Rat Hepatocytes~10High Concern
RifampicinTaurocholateMembrane Vesicles>100High Concern

Note: Data compiled from multiple sources.[5][6][7] The specific IC50 values can vary depending on the experimental conditions and assay system used.

Experimental Protocols

Two primary methodologies are described for assessing BSEP inhibition using a fluorescent substrate like CGamF: the inside-out membrane vesicle assay and the sandwich-cultured hepatocyte assay.

Inside-Out Membrane Vesicle Assay

This assay utilizes membrane vesicles prepared from cells (e.g., Sf9 or HEK293) overexpressing human BSEP.[8][9][10] The vesicles are oriented "inside-out," meaning the ATP-binding domain is facing the exterior, allowing for the ATP-dependent uptake of substrates into the vesicle lumen.

Materials:

  • BSEP-expressing inside-out membrane vesicles

  • Control membrane vesicles (without BSEP expression)

  • This compound (CGamF)

  • ATP and AMP solutions

  • Test compounds and positive control inhibitor (e.g., Troglitazone)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2 and other salts)

  • Stop solution (e.g., ice-cold assay buffer)

  • 96-well microplates (black, clear bottom)

  • Fluorescence plate reader

Protocol:

  • Preparation of Reagents: Prepare stock solutions of CGamF, test compounds, and positive control in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in assay buffer.

  • Assay Setup: On a 96-well plate, add the test compounds at various concentrations, a positive control, and a vehicle control.

  • Pre-incubation: Add BSEP-expressing membrane vesicles and control vesicles to the wells. Pre-incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Initiation of Transport: Initiate the transport reaction by adding ATP to the wells. For background measurement, add AMP to a separate set of wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-30 minutes), ensuring the reaction is in the linear range of uptake.

  • Termination of Reaction: Stop the reaction by adding ice-cold stop solution.

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate the vesicles from the assay buffer. Wash the filters with ice-cold stop solution to remove unbound substrate.

  • Fluorescence Measurement: After drying the filter plate, measure the fluorescence of the trapped vesicles using a plate reader with appropriate excitation and emission wavelengths for fluorescein.

  • Data Analysis: Subtract the fluorescence signal from the AMP-containing wells (non-specific binding) from the ATP-containing wells (total uptake) to determine the ATP-dependent uptake. Calculate the percent inhibition for each test compound concentration relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Sandwich-Cultured Hepatocyte Assay

This model provides a more physiologically relevant system as it uses primary hepatocytes that form functional bile canalicular networks.[11][12]

Materials:

  • Sandwich-cultured primary hepatocytes (human or rat) in multi-well plates

  • This compound (CGamF)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Test compounds and positive control inhibitor (e.g., Cyclosporin A)

  • Fluorescence microscope or high-content imaging system

Protocol:

  • Preparation of Working Solutions: Prepare working solutions of CGamF and test compounds in HBSS.

  • Cell Preparation: Aspirate the culture medium from the sandwich-cultured hepatocytes and wash the cells with warm HBSS.

  • Pre-incubation: Pre-incubate the cells with HBSS containing the test compounds at various concentrations, a positive control, or a vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.

  • Substrate Incubation: Remove the pre-incubation solution and add the CGamF working solution (with the respective test compounds) to the cells. Incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow for uptake and biliary excretion of CGamF.

  • Washing: Aspirate the substrate solution and wash the cells multiple times with ice-cold HBSS to remove extracellular CGamF.

  • Imaging: Acquire fluorescent and phase-contrast images of the cells using a fluorescence microscope or a high-content imaging system. The accumulation of CGamF in the bile canaliculi will appear as bright, fluorescent networks between the hepatocytes.

  • Image Analysis and Quantification: Quantify the fluorescence intensity within the bile canalicular networks. In the presence of a BSEP inhibitor, the fluorescence in the canaliculi will be reduced.

  • Data Analysis: Calculate the percent inhibition of biliary accumulation for each test compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

BSEP-Mediated Bile Acid Transport

Caption: BSEP-mediated transport of bile acids from the hepatocyte into the bile canaliculus.

Experimental Workflow for BSEP Inhibition Assay (Vesicle-Based)

BSEP_Workflow Start Start Assay Prepare_Reagents Prepare Reagents (CGamF, Test Compounds, Vesicles) Start->Prepare_Reagents Add_Reagents Add Reagents to 96-well Plate Prepare_Reagents->Add_Reagents Pre_incubate Pre-incubate at 37°C Add_Reagents->Pre_incubate Initiate_Transport Initiate with ATP/AMP Pre_incubate->Initiate_Transport Incubate Incubate at 37°C Initiate_Transport->Incubate Stop_Reaction Stop Reaction with Cold Buffer Incubate->Stop_Reaction Filter_Wash Filter and Wash Vesicles Stop_Reaction->Filter_Wash Measure_Fluorescence Measure Fluorescence Filter_Wash->Measure_Fluorescence Analyze_Data Analyze Data and Calculate IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the inside-out membrane vesicle-based BSEP inhibition assay.

References

Application Notes and Protocols: Cholylglycylamidofluorescein (CGamF) Assay in Sandwich-Cultured Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cholylglycylamidofluorescein (CGamF) assay in sandwich-cultured hepatocytes (SCHs) is a robust in vitro method used to assess the function of hepatic biliary transporters, primarily the Bile Salt Export Pump (BSEP, ABCB11). Inhibition of BSEP is a significant mechanism underlying drug-induced liver injury (DILI), particularly cholestasis. By utilizing a fluorescent bile acid analog like CGamF, this assay allows for the direct measurement of biliary excretion in a physiologically relevant model system. Sandwich-cultured hepatocytes form functional bile canalicular networks, mimicking the polarized nature of hepatocytes in vivo. This application note provides detailed protocols for utilizing the CGamF assay in SCHs to evaluate the potential of drug candidates to inhibit BSEP and cause cholestasis.

Principle of the Assay

Sandwich-cultured hepatocytes are primary hepatocytes cultured between two layers of extracellular matrix, which promotes the formation of functional bile canalicular networks. CGamF, a fluorescent bile acid analog, is taken up into the hepatocytes by basolateral transporters, primarily Organic Anion-Transporting Polypeptides (OATPs). Subsequently, it is actively transported into the bile canaliculi by apical efflux transporters, mainly BSEP and to a lesser extent, Multidrug Resistance-associated Protein 2 (MRP2).

The assay quantifies the accumulation of CGamF within the hepatocytes and the bile canaliculi. By comparing the fluorescence in the presence and absence of a test compound, the inhibitory potential of the compound on biliary excretion can be determined. A key parameter calculated is the Biliary Excretion Index (BEI), which represents the percentage of the substrate transported into the bile canaliculi relative to the total amount taken up by the hepatocytes. A reduction in the BEI in the presence of a test compound indicates inhibition of biliary efflux.

Signaling and Transport Pathway

The transport of this compound (CGamF) in sandwich-cultured hepatocytes involves a series of uptake and efflux transporters located on the basolateral (sinusoidal) and apical (canalicular) membranes of the hepatocytes.

G cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus CGamF_blood CGamF OATP OATP CGamF_blood->OATP Uptake NTCP NTCP CGamF_blood->NTCP Uptake Hepatocyte_Membrane Basolateral Membrane Cytosol Apical Membrane CGamF_cyto CGamF BSEP BSEP CGamF_cyto->BSEP Biliary Excretion MRP2 MRP2 CGamF_cyto->MRP2 Biliary Excretion ABCC3 ABCC3 CGamF_cyto->ABCC3 Basolateral Efflux OATP->CGamF_cyto NTCP->CGamF_cyto CGamF_bile CGamF BSEP->CGamF_bile MRP2->CGamF_bile ABCC3->CGamF_blood

Caption: CGamF Transport Pathway in Hepatocytes.

Data Presentation

Table 1: Kinetic Parameters of Fluorescent Bile Acid Analogs in Hepatocytes
SubstrateSystemParameterValueReference
CGamFSandwich-Cultured Rat HepatocytesKm9.3 ± 2.6 µM[1]
CLFOATP1B3-transfected CHO cellsKm4.6 ± 2.7 µM[2][3]
CLFABCC2-expressing Sf21 vesiclesKm3.3 ± 2.0 µM[2][3]
CLFABCC3-expressing Sf21 vesiclesKm3.7 ± 1.0 µM[2][3]
Table 2: IC50 Values of Known BSEP Inhibitors using Fluorescent Bile Acid Analogs
InhibitorSubstrateSystemIC50 (µM)Reference
RitonavirCGamFSandwich-Cultured Rat Hepatocytes0.25 ± 0.07[1]
SaquinavirCGamFSandwich-Cultured Rat Hepatocytes5.3 ± 1.3[1]
AtazanavirCGamFSandwich-Cultured Rat Hepatocytes14 ± 2[1]
DarunavirCGamFSandwich-Cultured Rat Hepatocytes28 ± 8[1]
AmprenavirCGamFSandwich-Cultured Rat Hepatocytes43 ± 12[1]
Cyclosporin ACLFSandwich-Cultured Rat Hepatocytes~5[4]
TroglitazoneTaurocholateSandwich-Cultured Human HepatocytesPotent Inhibition[5]
KetoconazoleTaurocholatePrimary Human HepatocytesPotent Inhibition[5]

Experimental Protocols

Materials and Reagents
  • Cryopreserved human or rat hepatocytes

  • Collagen-coated plates (e.g., 24- or 48-well)

  • Hepatocyte plating medium

  • Hepatocyte culture medium

  • Extracellular matrix solution (e.g., Matrigel™)

  • This compound (CGamF) or Cholyl-L-lysyl-fluorescein (CLF)

  • Hanks' Balanced Salt Solution with calcium and magnesium (HBSS+)

  • Hanks' Balanced Salt Solution without calcium and magnesium (HBSS-)

  • Test compounds and known inhibitors (e.g., Cyclosporin A)

  • Cell lysis buffer

  • Fluorescence plate reader or high-content imaging system

Protocol 1: Sandwich Culture of Hepatocytes
  • Thawing of Hepatocytes: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Transfer the cell suspension to a conical tube containing pre-warmed plating medium.

  • Cell Viability and Counting: Determine cell viability and concentration using a suitable method (e.g., trypan blue exclusion).

  • Seeding of Hepatocytes: Seed the hepatocytes onto collagen-coated plates at a recommended density (e.g., 0.35 x 106 cells/well for a 24-well plate).[6]

  • Cell Attachment: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 4-6 hours to allow for cell attachment.

  • Extracellular Matrix Overlay: After attachment, aspirate the plating medium and overlay the cells with a layer of diluted extracellular matrix solution (e.g., Matrigel™).

  • Maturation: Culture the sandwich-cultured hepatocytes for 3-5 days, with daily medium changes, to allow for the formation of functional bile canalicular networks.

Protocol 2: CGamF Biliary Excretion Assay
  • Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed HBSS+.

  • Pre-incubation with Inhibitors: Pre-incubate the cells with the test compound or a known inhibitor (e.g., Cyclosporin A) in HBSS+ for 30 minutes at 37°C. Include a vehicle control.

  • Incubation with CGamF: Prepare a working solution of CGamF (e.g., 1-10 µM) in HBSS+ containing the test compound or inhibitor at the desired concentrations.

  • Dosing: Aspirate the pre-incubation solution and add the CGamF working solution to the wells.

  • Incubation: Incubate the plates for 10-30 minutes at 37°C.

  • Termination: Terminate the incubation by aspirating the CGamF solution and washing the cells three times with ice-cold HBSS+.

  • Quantification:

    • Fluorescence Microscopy/High-Content Imaging: Visualize and quantify the fluorescence accumulated in the bile canaliculi and hepatocytes.

    • Plate Reader Method:

      • To measure total accumulation (cells + bile), lyse the cells in a suitable buffer and measure the fluorescence.

      • To measure cellular accumulation (cells only), incubate a parallel set of plates with HBSS- for 10 minutes prior to the CGamF incubation to disrupt the bile canaliculi. Lyse the cells and measure the fluorescence.

Data Analysis and Interpretation
  • Biliary Excretion Index (BEI) Calculation: The BEI is calculated to quantify the extent of biliary excretion.[7]

    BEI (%) = [ (Total Accumulation - Cellular Accumulation) / Total Accumulation ] * 100

    • Total Accumulation: Fluorescence in cells incubated with HBSS+.

    • Cellular Accumulation: Fluorescence in cells incubated with HBSS-.

  • Inhibition Assessment:

    • Calculate the percent inhibition of biliary excretion by the test compound compared to the vehicle control.

    • Determine the IC50 value by testing a range of concentrations of the test compound and fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates the key steps in the CGamF assay in sandwich-cultured hepatocytes.

G cluster_prep Hepatocyte Preparation cluster_assay Biliary Excretion Assay cluster_analysis Data Acquisition & Analysis Thaw_Hepatocytes Thaw Cryopreserved Hepatocytes Seed_Hepatocytes Seed on Collagen-Coated Plates Thaw_Hepatocytes->Seed_Hepatocytes Overlay_ECM Overlay with Extracellular Matrix Seed_Hepatocytes->Overlay_ECM Mature_Culture Culture for 3-5 Days Overlay_ECM->Mature_Culture Wash_Cells Wash with HBSS+ Mature_Culture->Wash_Cells Pre_Incubate Pre-incubate with Test Compound Wash_Cells->Pre_Incubate Incubate_CGamF Incubate with CGamF +/- Test Compound Pre_Incubate->Incubate_CGamF Terminate_Wash Terminate and Wash Incubate_CGamF->Terminate_Wash Quantify_Fluorescence Quantify Fluorescence (Imaging or Lysis) Terminate_Wash->Quantify_Fluorescence Calculate_BEI Calculate Biliary Excretion Index (BEI) Quantify_Fluorescence->Calculate_BEI Determine_IC50 Determine IC50 Calculate_BEI->Determine_IC50

Caption: CGamF Assay Workflow.

Conclusion

The this compound assay in sandwich-cultured hepatocytes is a valuable tool in drug development for assessing the potential of new chemical entities to cause drug-induced liver injury through the inhibition of biliary excretion. The detailed protocols and data analysis methods provided in this application note offer a comprehensive guide for researchers to implement this assay in their laboratories. By providing a physiologically relevant in vitro model, this assay aids in the early identification and derisking of compounds with cholestatic potential, contributing to the development of safer medicines.

References

Application of Cholylglycylamidofluorescein in Drug-Induced Liver Injury Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a major challenge in drug development. One of the key mechanisms underlying DILI is the inhibition of the Bile Salt Export Pump (BSEP), a crucial transporter located on the canalicular membrane of hepatocytes responsible for the efflux of bile acids from the liver into the bile.[1][2][3] Inhibition of BSEP leads to the intracellular accumulation of cytotoxic bile acids, resulting in cholestasis and subsequent hepatocellular damage.[1][2][4] Therefore, the early and accurate assessment of a drug candidate's potential to inhibit BSEP is a critical step in preclinical safety evaluation.

Cholylglycylamidofluorescein (CGamF) is a fluorescently labeled bile acid analog that serves as a valuable tool for studying BSEP function and inhibition. As a substrate for BSEP, CGamF allows for the direct and quantitative measurement of BSEP-mediated transport in various in vitro models, including sandwich-cultured human hepatocytes (SCHH) and membrane vesicles expressing the BSEP transporter. These models provide a physiologically relevant environment to investigate the potential of new chemical entities to cause cholestatic DILI.

These application notes provide a comprehensive overview of the use of CGamF in DILI studies, including detailed experimental protocols, quantitative data for known BSEP inhibitors, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation

CompoundIC50 (µM)In Vitro SystemSubstrateReference
Troglitazone (B1681588)3.9Isolated rat liver canalicular plasma membrane vesiclesTaurocholate[5]
Troglitazone Sulfate (B86663)0.4 - 0.6Isolated rat liver canalicular plasma membrane vesiclesTaurocholate[5]
Cyclosporin A0.8Isolated rat liver canalicular plasma membrane vesiclesTaurocholate[6]
Glibenclamide8.6Isolated rat liver canalicular plasma membrane vesiclesTaurocholate[6]

Signaling Pathway and Experimental Workflow

Drug-Induced Cholestasis via BSEP Inhibition

The following diagram illustrates the signaling pathway leading to drug-induced cholestatic liver injury. Under normal physiological conditions, bile acids are taken up from the sinusoidal blood into hepatocytes and subsequently secreted into the bile canaliculi, a process primarily mediated by BSEP. When a drug or its metabolite inhibits BSEP, bile acids accumulate within the hepatocyte. This intracellular accumulation of bile acids leads to mitochondrial stress, the generation of reactive oxygen species (ROS), and ultimately, apoptosis or necrosis of the hepatocyte, culminating in liver injury.

DILI_Pathway cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus Bile Acids_blood Bile Acids Uptake Uptake Transporters Bile Acids_blood->Uptake Uptake Bile Acids_intra Intracellular Bile Acids BSEP BSEP Transporter Bile Acids_intra->BSEP Transport Mitochondria Mitochondrial Stress Bile Acids_intra->Mitochondria Accumulation Leads to Bile Acids_bile Bile Acids BSEP->Bile Acids_bile Secretion ROS ROS Production Mitochondria->ROS Apoptosis Apoptosis/ Necrosis ROS->Apoptosis Hepatocyte_Injury Hepatocyte_Injury Apoptosis->Hepatocyte_Injury Causes Uptake->Bile Acids_intra Drug Drug/ Metabolite Drug->BSEP Inhibition

Caption: Signaling pathway of drug-induced cholestatic liver injury.

Experimental Workflow for Assessing BSEP Inhibition using CGamF

This diagram outlines the key steps in an in vitro experiment to assess the potential of a test compound to inhibit BSEP using CGamF in sandwich-cultured hepatocytes. The workflow begins with the culture of hepatocytes to form a polarized monolayer with functional bile canaliculi. The cells are then incubated with the test compound, followed by the addition of the fluorescent substrate, CGamF. The accumulation of CGamF in the bile canaliculi is quantified using high-content imaging or fluorescence microscopy. A reduction in fluorescence intensity in the presence of the test compound indicates BSEP inhibition.

BSEP_Inhibition_Workflow Start Start: Prepare Sandwich-Cultured Hepatocytes (SCH) Culture Culture SCH to form polarized monolayer with bile canaliculi Start->Culture PreIncubate Pre-incubate SCH with test compound or vehicle control Culture->PreIncubate Incubate_CGamF Incubate with This compound (CGamF) PreIncubate->Incubate_CGamF Wash Wash cells to remove extracellular CGamF Incubate_CGamF->Wash Image Acquire fluorescence images of bile canaliculi Wash->Image Quantify Quantify fluorescence intensity in bile canaliculi Image->Quantify Analyze Analyze data and determine IC50 value Quantify->Analyze End End: Assess DILI potential Analyze->End

Caption: Experimental workflow for BSEP inhibition assay using CGamF.

Experimental Protocols

Protocol 1: BSEP Inhibition Assay in Sandwich-Cultured Human Hepatocytes (SCHH) using CGamF

This protocol details the methodology for assessing the inhibitory potential of a test compound on BSEP-mediated transport of CGamF in a physiologically relevant in vitro model.

Materials:

  • Cryopreserved human hepatocytes

  • Collagen-coated plates (e.g., 24- or 48-well)

  • Hepatocyte culture medium and supplements

  • Matrigel® or other suitable extracellular matrix for overlay

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

  • This compound (CGamF)

  • Test compound and vehicle control (e.g., DMSO)

  • Positive control BSEP inhibitor (e.g., troglitazone)

  • High-content imaging system or fluorescence microscope with appropriate filters for fluorescein

Procedure:

  • Thawing and Seeding of Hepatocytes:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.[7]

    • Seed the hepatocytes onto collagen-coated plates at a density that allows for the formation of a confluent monolayer.

    • Culture the cells in hepatocyte culture medium at 37°C and 5% CO2.

  • Formation of Sandwich Culture:

    • After 24 hours, overlay the hepatocyte monolayer with a layer of diluted Matrigel® to create the sandwich configuration.[7]

    • Continue to culture the cells for 3-5 days to allow for the formation of functional bile canaliculi.

  • BSEP Inhibition Assay:

    • Prepare serial dilutions of the test compound and the positive control (e.g., troglitazone) in HBSS. Include a vehicle control.

    • Aspirate the culture medium from the sandwich-cultured hepatocytes and wash the cells twice with warm HBSS.

    • Pre-incubate the cells with the test compound dilutions, positive control, or vehicle control for 30-60 minutes at 37°C.

    • Prepare a working solution of CGamF in HBSS (e.g., 1-5 µM).

    • Add the CGamF working solution to the wells containing the test compounds and controls, and incubate for an additional 15-30 minutes at 37°C.[8][9]

    • Aspirate the incubation solution and wash the cells three times with ice-cold HBSS to stop the transport process and remove extracellular CGamF.

  • Imaging and Quantification:

    • Acquire fluorescence images of the bile canaliculi using a high-content imaging system or a fluorescence microscope.

    • Use image analysis software to quantify the fluorescence intensity within the bile canalicular networks.

  • Data Analysis:

    • Calculate the percentage of BSEP inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: CGamF Transport Assay in Membrane Vesicles Expressing BSEP

This protocol describes a cell-free method to study the direct interaction of a test compound with the BSEP transporter using membrane vesicles.

Materials:

  • Membrane vesicles from insect cells (e.g., Sf9) or other suitable cell line overexpressing human BSEP

  • Assay buffer (e.g., Tris-HCl, KCl, MgCl2)

  • ATP and AMP solutions

  • This compound (CGamF)

  • Test compound and vehicle control

  • Positive control BSEP inhibitor

  • Glass fiber filters

  • Scintillation vials and scintillation fluid (if using a radiolabeled version of CGamF for validation) or a fluorescence plate reader

Procedure:

  • Preparation of Assay Components:

    • Prepare the assay buffer and keep it on ice.

    • Prepare stock solutions of ATP and AMP.

    • Prepare serial dilutions of the test compound and positive control in the assay buffer.

  • Transport Assay:

    • In a 96-well plate, add the test compound dilutions, positive control, or vehicle control.

    • Add the BSEP-expressing membrane vesicles to each well and pre-incubate for 5-10 minutes at 37°C.

    • Initiate the transport reaction by adding a mixture of CGamF and ATP to each well. For negative controls, add AMP instead of ATP.

    • Incubate the reaction mixture for a defined period (e.g., 5-15 minutes) at 37°C.

  • Termination and Detection:

    • Stop the reaction by adding ice-cold assay buffer.

    • Rapidly filter the reaction mixture through glass fiber filters to separate the vesicles from the incubation medium.

    • Wash the filters with ice-cold assay buffer to remove unbound CGamF.

    • Place the filters in a new 96-well plate and measure the fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the fluorescence signal from the AMP controls (non-specific binding) from the ATP-dependent signal.

    • Calculate the percentage of BSEP inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value as described in Protocol 1.

Conclusion

This compound is a powerful tool for the in vitro assessment of BSEP inhibition and the prediction of a compound's potential to cause drug-induced cholestatic liver injury. The protocols and information provided in these application notes offer a robust framework for integrating CGamF-based assays into preclinical drug safety screening programs. By identifying compounds with a high risk of BSEP inhibition early in the drug discovery pipeline, researchers can make more informed decisions and contribute to the development of safer medicines.

References

Application Notes and Protocols for Assessing Cholylglycylamidofluorescein (CGamF) Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholylglycylamidofluorescein (CGamF) is a fluorescently tagged bile acid analog widely utilized in biomedical research to investigate the function of hepatic uptake and efflux transporters, such as the organic anion-transporting polypeptides (OATPs) and the Na+-taurocholate cotransporting polypeptide (NTCP).[1] While CGamF is an invaluable tool for studying hepatobiliary transport, its potential cytotoxic effects, particularly at higher concentrations or upon prolonged exposure, have not been extensively characterized. Understanding the cytotoxicity profile of CGamF is crucial for the accurate interpretation of experimental results and for ensuring the validity of in vitro models of drug-induced liver injury.

These application notes provide a detailed protocol for assessing the potential cytotoxicity of this compound in a relevant cell line (e.g., HepG2, HepaRG, or primary hepatocytes). The protocol outlines a multi-parametric approach, combining an assessment of metabolic activity with a measure of cell membrane integrity to provide a comprehensive evaluation of cell health.

Potential Signaling Pathways in Bile Acid-Induced Cytotoxicity

While the specific cytotoxic mechanisms of CGamF are unknown, should it exhibit toxicity, it might involve signaling pathways similar to those implicated in bile acid-induced liver injury. Hydrophobic bile acids, in particular, can induce cytotoxicity through mechanisms including:

  • Induction of Oxidative Stress: Accumulation of bile acids can lead to the generation of reactive oxygen species (ROS), causing damage to cellular components.

  • Mitochondrial Dysfunction: Bile acids can disrupt the mitochondrial membrane potential, leading to impaired ATP production and the release of pro-apoptotic factors.

  • Endoplasmic Reticulum (ER) Stress: High concentrations of bile acids can cause ER stress, leading to the unfolded protein response (UPR) and, if unresolved, apoptosis.

  • Apoptosis Signaling: Bile acids can activate both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis.

A simplified representation of a potential bile acid-induced apoptosis pathway is presented below.

BileAcidCytotoxicity cluster_cell Hepatocyte CGamF High Concentration This compound (CGamF) Mitochondrion Mitochondrial Stress CGamF->Mitochondrion ER ER Stress CGamF->ER ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS Caspase Caspase Activation Mitochondrion->Caspase ROS->Mitochondrion ER->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway for bile acid-induced cytotoxicity.

Experimental Workflow for Assessing CGamF Cytotoxicity

The following diagram outlines the general workflow for the cytotoxicity assessment protocol described in this document.

CytotoxicityWorkflow cluster_workflow Experimental Workflow A 1. Cell Seeding (e.g., HepG2 cells in 96-well plates) B 2. Treatment with CGamF (Dose-response concentrations) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4. Cytotoxicity Assays C->D E Metabolic Assay (e.g., Resazurin) D->E F Membrane Integrity Assay (e.g., CellTox™ Green) D->F G 5. Data Acquisition (Fluorescence Plate Reader) E->G F->G H 6. Data Analysis (IC50 Calculation) G->H

References

Application Notes and Protocols for High-Throughput Screening of BSEP Inhibitors using Cholylglycylamidofluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bile Salt Export Pump (BSEP), encoded by the ABCB11 gene, is a critical transporter located on the canalicular membrane of hepatocytes.[1][2] It plays a vital role in the enterohepatic circulation of bile salts, mediating their efflux from hepatocytes into the bile.[1] Inhibition of BSEP can lead to an accumulation of cytotoxic bile salts within hepatocytes, a condition known as cholestasis, which can result in drug-induced liver injury (DILI).[1][2] Consequently, the early identification of potential BSEP inhibitors is a critical step in drug discovery and development to mitigate the risk of hepatotoxicity.

This document provides detailed application notes and protocols for a high-throughput screening (HTS) assay to identify and characterize inhibitors of BSEP using the fluorescent bile salt analog, Cholylglycylamidofluorescein (CGamF). CGamF is a substrate for both the Na+-taurocholate cotransporting polypeptide (NTCP) for uptake into hepatocytes and for BSEP for efflux into the bile canaliculi, making it a suitable probe for assessing BSEP function in vitro. While detailed protocols for the closely related analog Cholyl-L-lysyl-fluorescein (CLF) are more widely published, the principles and methodologies are largely translatable to CGamF due to their structural and functional similarities as fluorescent bile salt derivatives. This document adapts established protocols for fluorescent bile salt analogs to provide a comprehensive guide for using CGamF in BSEP inhibition screening.

Mechanism of BSEP-mediated Transport and Inhibition

BSEP is an ATP-binding cassette (ABC) transporter that actively pumps bile salts against a concentration gradient from the hepatocyte into the bile. This process is essential for maintaining bile flow and preventing the buildup of toxic bile acids in the liver. Inhibition of BSEP can occur through direct interaction of a drug or its metabolite with the transporter, preventing the binding or translocation of its substrates. This leads to intracellular accumulation of bile salts, triggering cellular stress pathways and potentially leading to apoptosis and necrosis of hepatocytes.

cluster_hepatocyte Hepatocyte Bile_Salt Bile Salt (e.g., CGamF) NTCP NTCP Bile_Salt->NTCP Uptake Bile_Salt_Intracellular Intracellular Bile Salt NTCP->Bile_Salt_Intracellular BSEP BSEP ADP_Pi ADP + Pi BSEP->ADP_Pi Bile_Canaliculus Bile Canaliculus BSEP->Bile_Canaliculus Efflux Inhibitor Inhibitor Drug Inhibitor->BSEP Inhibition ATP ATP ATP->BSEP Hydrolysis Bile_Salt_Intracellular->BSEP Binding Blood_Sinusoid Blood Sinusoid Blood_Sinusoid->NTCP

Figure 1: Mechanism of BSEP transport and inhibition.

Quantitative Data on BSEP Inhibition

The following table summarizes the inhibitory potential (IC50 values) of various compounds on the uptake of fluorescent bile salt analogs in hepatocytes. It is important to note that much of the publicly available data has been generated using Cholyl-L-lysyl-fluorescein (CLF). Data specifically for this compound (CGamF) is more limited.

CompoundIC50 (µM) for CGamF Uptake Inhibition in Rat HepatocytesReference CompoundIC50 (µM) for BSEP Inhibition (various assays)
Ritonavir0.25 ± 0.07Cyclosporin A1.2 - 4.6
Saquinavir> 1 (estimated)Bosentan9.2 - 12
Atazanavir~10Glibenclamide3.6 - 35
Darunavir~30Troglitazone0.9 - 2.8
Amprenavir43 ± 12Nefazodone1.1
Indinavir> 100Rosiglitazone18 - 25
Nelfinavir(solubility limited)

Note: The data for CGamF reflects inhibition of its uptake into sandwich-cultured rat hepatocytes, which is a composite of uptake and efflux processes. The reference compound data is for direct BSEP inhibition measured in various in vitro systems.

Experimental Protocols

Two primary in vitro models are recommended for high-throughput screening of BSEP inhibitors: membrane vesicle assays and sandwich-cultured hepatocyte (SCH) assays.

Membrane Vesicle-Based BSEP Inhibition Assay

This assay utilizes inside-out membrane vesicles prepared from cells overexpressing human BSEP. It provides a direct measure of the interaction between a test compound and the BSEP transporter.

Materials and Reagents:

  • Human BSEP-expressing membrane vesicles

  • Control membrane vesicles (not expressing BSEP)

  • This compound (CGamF)

  • ATP solution (e.g., 100 mM)

  • 5X Assay Buffer (e.g., 250 mM MOPS-Tris, pH 7.0, 500 mM sucrose, 50 mM MgCl2)

  • Test compounds and positive control inhibitor (e.g., Cyclosporin A)

  • 96-well microplates (black, clear bottom)

  • Fluorescence plate reader

Protocol:

  • Prepare Reagents:

    • Thaw BSEP and control membrane vesicles on ice.

    • Prepare a 2X working solution of CGamF in 1X Assay Buffer.

    • Prepare serial dilutions of test compounds and positive control in a suitable solvent (e.g., DMSO), followed by dilution in 1X Assay Buffer.

    • Prepare ATP-regenerating system (optional, but recommended for longer incubations).

  • Assay Procedure:

    • Add test compounds or vehicle control to the wells of a 96-well plate.

    • Add BSEP or control membrane vesicles to the wells and pre-incubate for 10 minutes at 37°C.

    • Initiate the transport reaction by adding the 2X CGamF solution and ATP solution to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding ice-cold 1X Assay Buffer.

    • Rapidly filter the contents of each well through a filter plate to separate the vesicles from the assay buffer.

    • Wash the filters with ice-cold 1X Assay Buffer.

    • Measure the fluorescence of the trapped vesicles in a fluorescence plate reader (Excitation/Emission ~496/524 nm for fluorescein).

  • Data Analysis:

    • Subtract the fluorescence signal from the control vesicles (non-specific binding) from the BSEP-expressing vesicles.

    • Determine the percent inhibition of BSEP-mediated transport for each test compound concentration relative to the vehicle control.

    • Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Start Start Prepare_Reagents Prepare Reagents (Vesicles, CGamF, ATP, Compounds) Start->Prepare_Reagents Dispense_Compounds Dispense Compounds/ Vehicle to Plate Prepare_Reagents->Dispense_Compounds Add_Vesicles Add BSEP/Control Membrane Vesicles Dispense_Compounds->Add_Vesicles Pre_incubate Pre-incubate 10 min @ 37°C Add_Vesicles->Pre_incubate Initiate_Transport Add CGamF + ATP Pre_incubate->Initiate_Transport Incubate Incubate 5-10 min @ 37°C Initiate_Transport->Incubate Stop_Reaction Add Cold Buffer Incubate->Stop_Reaction Filter_Wash Filter and Wash Stop_Reaction->Filter_Wash Read_Fluorescence Read Fluorescence Filter_Wash->Read_Fluorescence Analyze_Data Data Analysis (IC50 Calculation) Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for membrane vesicle-based BSEP inhibition assay.

Sandwich-Cultured Hepatocyte (SCH) BSEP Inhibition Assay

This cell-based assay provides a more physiologically relevant model as it incorporates cellular uptake, metabolism, and efflux processes.

Materials and Reagents:

  • Cryopreserved primary human or rat hepatocytes

  • Collagen-coated plates

  • Matrigel or other extracellular matrix overlay

  • Hepatocyte culture medium

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+/Mg2+

  • This compound (CGamF)

  • Test compounds and positive control inhibitor (e.g., Cyclosporin A)

  • 96-well imaging plates (black, clear bottom)

  • High-content imaging system or fluorescence microscope

Protocol:

  • Culture Hepatocytes:

    • Thaw and plate hepatocytes on collagen-coated plates according to the supplier's protocol.

    • Allow cells to form a monolayer and then overlay with Matrigel to form sandwich cultures.

    • Culture for 3-5 days to allow for the formation of bile canalicular networks.

  • Assay Procedure:

    • Wash the SCHs with warm HBSS.

    • Pre-incubate the cells with test compounds or vehicle control in HBSS for 30-60 minutes at 37°C.

    • Remove the compound solution and add CGamF solution (with or without test compounds) and incubate for a defined period (e.g., 10-30 minutes) to allow for uptake and biliary excretion.

    • Wash the cells with ice-cold HBSS to remove extracellular CGamF.

    • Acquire images of the cells using a high-content imaging system or fluorescence microscope. The accumulation of CGamF in the bile canaliculi will appear as fluorescent networks.

  • Data Analysis:

    • Quantify the fluorescence intensity within the bile canalicular networks using image analysis software.

    • Determine the percent inhibition of biliary excretion for each test compound concentration relative to the vehicle control.

    • Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Start Start Culture_Hepatocytes Culture Hepatocytes in Sandwich Configuration Start->Culture_Hepatocytes Wash_Cells Wash with HBSS Culture_Hepatocytes->Wash_Cells Pre_incubate_Compounds Pre-incubate with Test Compounds Wash_Cells->Pre_incubate_Compounds Add_CGamF Add CGamF ± Test Compounds Pre_incubate_Compounds->Add_CGamF Incubate Incubate 10-30 min @ 37°C Add_CGamF->Incubate Wash_Cells_2 Wash with Cold HBSS Incubate->Wash_Cells_2 Image_Acquisition Acquire Images Wash_Cells_2->Image_Acquisition Image_Analysis Analyze Canalicular Fluorescence Image_Acquisition->Image_Analysis Calculate_IC50 Calculate IC50 Image_Analysis->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Workflow for sandwich-cultured hepatocyte BSEP inhibition assay.

BSEP Regulatory Signaling Pathway

The expression of BSEP is regulated by nuclear receptors, primarily the Farnesoid X Receptor (FXR). Bile acids are natural ligands for FXR. Upon binding, FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to response elements in the promoter region of the ABCB11 gene, leading to increased transcription and BSEP protein expression. This represents a negative feedback mechanism to control intracellular bile acid levels.

cluster_hepatocyte Hepatocyte Bile_Acids Bile Acids FXR FXR Bile_Acids->FXR Activation FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR BSEP_Gene BSEP Gene (ABCB11) FXR_RXR->BSEP_Gene Binds to Promoter BSEP_mRNA BSEP mRNA BSEP_Gene->BSEP_mRNA Transcription BSEP_Protein BSEP Protein BSEP_mRNA->BSEP_Protein Translation Nucleus Nucleus

Figure 4: Simplified BSEP regulatory pathway via FXR.

Conclusion

The use of this compound in high-throughput screening assays provides a valuable tool for the early identification of compounds with the potential to cause BSEP-inhibition-mediated DILI. Both membrane vesicle and sandwich-cultured hepatocyte models offer robust platforms for assessing BSEP inhibition, with the latter providing a more physiologically relevant system. By implementing these protocols, researchers can generate reliable data to inform lead optimization and candidate selection in the drug development pipeline, ultimately contributing to the development of safer medicines.

References

Application Notes and Protocols: Live Staining of Bile Canaliculi with Cholyl-glycyl-amidofluorescein

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Live-cell imaging of bile canaliculi is a critical technique for assessing hepatocyte polarity, biliary excretion, and the function of key hepatobiliary transporters. Cholyl-glycyl-amidofluorescein (C-G-F) and its analogue, Cholyl-lysyl-fluorescein (CLF), are fluorescent bile salt derivatives that serve as substrates for these transporters.[1][2] Upon entering hepatocytes, these probes are actively transported into the bile canaliculi, allowing for real-time visualization of their structure and function. This application note provides detailed protocols for using these fluorescent probes, summarizes key quantitative data, and illustrates the underlying transport mechanisms.

A functional impairment of hepatobiliary transporters, such as the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP-2), is strongly linked to an increased risk of cholestatic liver injury.[2][3] Therefore, assays utilizing fluorescent bile salt analogs are invaluable tools in drug development for predicting potential hepatotoxicity.[2][4]

Mechanism of Transport

The transport of fluorescent bile acid analogs like C-G-F and CLF into and out of hepatocytes is a multi-step process mediated by specific transporter proteins located on the sinusoidal (basolateral) and canalicular (apical) membranes of the hepatocytes.

  • Uptake: Bile acids and their fluorescent analogs are taken up from the blood into the hepatocytes across the sinusoidal membrane primarily by Na+-taurocholate cotransporting polypeptide (NTCP) and various Organic Anion Transporting Polypeptides (OATPs).[5][6] While taurocholate uptake is largely sodium-dependent, C-G-F uptake is predominantly mediated by sodium-independent mechanisms, likely OATPs.[5] Specifically, OATP1B3 has been shown to be a high-affinity transporter for CLF.[6]

  • Intracellular Trafficking: Once inside the hepatocyte, the fluorescent probes transit through the cytoplasm towards the apical membrane.

  • Efflux: The probes are then actively secreted into the bile canaliculi. This efflux is primarily mediated by the Bile Salt Export Pump (BSEP or ABCB11), which is the major transporter for monovalent bile salts.[3][7] Additionally, the Multidrug Resistance-Associated Protein 2 (MRP2 or ABCC2) can also contribute to the canalicular excretion of these fluorescent compounds.[2][6][8]

Inhibition of any of these transport steps, particularly BSEP, can lead to intracellular accumulation of the fluorescent probe and a lack of canalicular staining, indicating potential drug-induced liver injury (DILI).[3][9]

Bile_Acid_Transport cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_canaliculus Bile Canaliculus Blood OATPs OATPs (e.g., OATP1B3) NTCP NTCP CGF C-G-F CGF->OATPs Uptake CGF->NTCP Uptake CGF_intra C-G-F OATPs->CGF_intra NTCP->CGF_intra BSEP BSEP (ABCB11) CGF_intra->BSEP Efflux MRP2 MRP2 (ABCC2) CGF_intra->MRP2 Efflux Canaliculus CGF_bile C-G-F BSEP->CGF_bile MRP2->CGF_bile

Caption: C-G-F transport pathway in hepatocytes.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the transport of fluorescent bile acid analogs in hepatocytes. These values are essential for designing and interpreting experiments, particularly those involving transporter inhibition studies.

Table 1: Kinetic Parameters of Fluorescent Bile Acid Analog Transport

Substrate Transporter Experimental System Km (µM) Vmax (pmol/min/mg protein) Reference
C-G-F Total Active Uptake Sandwich-Cultured Rat Hepatocytes 9.3 ± 2.6 Not Reported [5]
CLF OATP1B3 Transfected CHO cells 4.6 ± 2.7 Not Reported [6]
CLF ABCC2 (MRP2) Sf21 insect cell vesicles 3.3 ± 2.0 Not Reported [6]
CLF ABCC3 Sf21 insect cell vesicles 3.7 ± 1.0 Not Reported [6]

| Synthetic Fluorescent Bile Acid | hBSEP | Sf9 cell vesicles | 23.1 ± 1.6 | 623.2 ± 22.4 |[10] |

Table 2: IC50 Values of Inhibitors on C-G-F/CLF Transport

Inhibitor Target Process Experimental System IC50 (µM) Reference
Ritonavir C-G-F Accumulation Sandwich-Cultured Rat Hepatocytes 0.25 ± 0.07 [5]
Saquinavir C-G-F Accumulation Sandwich-Cultured Rat Hepatocytes > Ritonavir [5]
Atazanavir C-G-F Accumulation Sandwich-Cultured Rat Hepatocytes > Saquinavir [5]
Darunavir C-G-F Accumulation Sandwich-Cultured Rat Hepatocytes > Atazanavir [5]
Amprenavir C-G-F Accumulation Sandwich-Cultured Rat Hepatocytes 43 ± 12 [5]
Rifampicin (100 µM) C-G-F Accumulation (Oatp inhibition) Sandwich-Cultured Rat Hepatocytes 72% inhibition [5]
Various Pharmaceuticals (29 total) CLF Biliary Efflux Sandwich-Cultured Rat Hepatocytes <1 to 794 [8]

| Benzbromarone (250 µM) | CLF Transport | HepG2 microfluidic model | Significant decrease |[11] |

Experimental Protocols

Protocol 1: Live Staining of Bile Canaliculi in Sandwich-Cultured Hepatocytes

This protocol is adapted for standard sandwich-cultured hepatocytes (SCHs), a widely used in vitro model for studying hepatic drug disposition.[12]

Materials:

  • Sandwich-cultured hepatocytes (e.g., rat or human)

  • Cholyl-lysyl-fluorescein (CLF) or Cholyl-glycyl-amidofluorescein (C-G-F)

  • Culture medium (e.g., Williams' E Medium)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

  • 37°C incubator with 5% CO2

Procedure:

  • Prepare Staining Solution:

    • Prepare a stock solution of C-G-F/CLF (e.g., 5 mM in DMSO).

    • Dilute the stock solution in pre-warmed culture medium to a final working concentration. A typical starting concentration is 2-5 µM.[1]

  • Cell Preparation:

    • Remove the culture medium from the sandwich-cultured hepatocytes.

    • Wash the cells gently with pre-warmed HBSS or PBS.

  • Dye Loading:

    • Add the C-G-F/CLF staining solution to the cells.

    • Incubate the cells in the dark at 37°C with 5% CO2 for 15-30 minutes.[1] The optimal time may need to be determined empirically.

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with pre-warmed HBSS or PBS to remove extracellular dye.

  • Imaging:

    • Add fresh, pre-warmed culture medium or HBSS to the cells.

    • Immediately visualize the cells using a fluorescence microscope. The fluorescent signal will accumulate in the bile canaliculi, appearing as a network of bright green lines between hepatocytes.

  • (Optional) Inhibition Assay:

    • To assess the effect of a test compound on biliary excretion, pre-incubate the hepatocytes with the compound for a desired period (e.g., 30-60 minutes) before adding the C-G-F/CLF staining solution (with the compound also present during the staining step).

    • Compare the fluorescence accumulation in the bile canaliculi of treated cells to untreated control cells. A decrease in canalicular fluorescence and/or an increase in diffuse cytoplasmic fluorescence suggests inhibition of transport.[2]

Staining_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition Prepare_Stain Prepare C-G-F/ CLF Staining Solution (e.g., 5 µM) Wash_Cells Wash Cultured Hepatocytes Incubate Incubate with Stain (37°C, 15-30 min) Wash_Cells->Incubate Wash_Again Wash to Remove Excess Dye Incubate->Wash_Again Image Live-Cell Fluorescence Microscopy Wash_Again->Image Analyze Quantify Canalicular Fluorescence Image->Analyze

Caption: Experimental workflow for C-G-F/CLF staining.

Troubleshooting

  • No or Weak Canalicular Staining:

    • Poor Cell Health/Polarity: Ensure hepatocytes have formed a polarized monolayer with functional tight junctions. This can take several days in culture.

    • Incorrect Dye Concentration: Titrate the C-G-F/CLF concentration. Too low a concentration will result in a weak signal.

    • Insufficient Incubation Time: Increase the incubation time to allow for sufficient uptake and transport.

  • High Background Fluorescence:

    • Incomplete Washing: Ensure thorough washing after dye loading to remove extracellular probe.

    • Cell Death: High cytoplasmic fluorescence can indicate compromised cell membranes. Check cell viability.

    • Transporter Inhibition: Diffuse cytoplasmic staining can be a result of efflux transporter inhibition.[2]

Applications in Drug Development

  • Hepatotoxicity Screening: The C-G-F/CLF assay is a valuable tool for identifying compounds that inhibit BSEP and/or MRP2, which is a key mechanism of drug-induced cholestasis and liver injury.[9][13]

  • Mechanistic Studies: This assay can be used to investigate the specific transporters involved in the hepatic disposition of drug candidates by using known inhibitors or transporter-deficient cell lines.[5][14]

  • Assessing Biliary Clearance: The rate and extent of C-G-F/CLF accumulation in the bile canaliculi can provide a qualitative and semi-quantitative measure of biliary clearance.

By providing a functional readout of hepatobiliary transport, live staining with Cholyl-glycyl-amidofluorescein and its analogs offers a powerful in vitro system to enhance the understanding and prediction of drug-induced liver injury, aiding in the selection and development of safer medicines.[4]

References

Application Notes and Protocols for Cholylglycylamidofluorescein (CGamF) Uptake Studies Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholylglycylamidofluorescein (CGamF) is a fluorescently labeled bile acid analog that serves as a valuable tool for investigating the function of hepatic uptake transporters, particularly the Organic Anion-Transporting Polypeptides (OATPs). Its intrinsic fluorescence allows for the direct quantification of its cellular uptake using techniques such as flow cytometry. This document provides detailed application notes and protocols for utilizing CGamF in uptake studies, offering insights into transporter kinetics, inhibition, and overall hepatic drug disposition.

Flow cytometry provides a high-throughput method to analyze the uptake of CGamF on a single-cell basis, enabling the rapid assessment of transporter activity and the screening of potential drug-drug interactions. The protocols and data presented herein are intended to guide researchers in establishing robust and reliable CGamF uptake assays.

Key Applications

  • Characterization of Hepatic Transporter Activity: Quantify the uptake of bile acids and other substrates mediated by OATPs.

  • Drug-Drug Interaction (DDI) Screening: Evaluate the inhibitory potential of new chemical entities (NCEs) on OATP-mediated transport.

  • Hepatotoxicity Studies: Investigate the role of transporter inhibition in drug-induced liver injury (DILI).

  • Disease Model Characterization: Assess alterations in transporter function in various liver disease models.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from CGamF uptake studies in sandwich-cultured rat hepatocytes (SCRHs).

Table 1: Kinetic Parameters of this compound (CGamF) Uptake

ParameterValueCell SystemReference
Km9.3 ± 2.6 µMSandwich-Cultured Rat Hepatocytes[1]

Table 2: IC50 Values of HIV Protease Inhibitors on CGamF Uptake

InhibitorIC50 (µM)Cell System
Ritonavir0.25 ± 0.07Sandwich-Cultured Rat Hepatocytes
Saquinavir> 10Sandwich-Cultured Rat Hepatocytes
Atazanavir18 ± 3Sandwich-Cultured Rat Hepatocytes
Darunavir35 ± 8Sandwich-Cultured Rat Hepatocytes
Amprenavir43 ± 12Sandwich-Cultured Rat Hepatocytes

Data for Table 2 was compiled from a study by Anna-Karin B. Lind et al., which investigated the concentration-dependent inhibitory effect of several HIV protease inhibitors on the accumulation of CGamF in sandwich-cultured rat hepatocytes.[1]

Signaling Pathway and Experimental Workflow

The uptake of CGamF into hepatocytes is primarily mediated by Organic Anion-Transporting Polypeptides (OATPs) located on the sinusoidal membrane of the hepatocytes. This process is sodium-independent.

CGamF Uptake Pathway cluster_0 Extracellular Space cluster_1 Hepatocyte CGamF_ext CGamF OATP OATP Transporter CGamF_ext->OATP Binding CGamF_int Intracellular CGamF (Fluorescent Signal) OATP->CGamF_int Transport

Caption: CGamF uptake is mediated by OATP transporters on the hepatocyte membrane.

The general workflow for a CGamF uptake assay using flow cytometry involves preparing the cells, incubating them with CGamF, acquiring data on a flow cytometer, and subsequently analyzing the fluorescent signal.

CGamF Flow Cytometry Workflow Cell_Prep 1. Prepare Hepatocyte Single-Cell Suspension Incubation 2. Incubate cells with CGamF (± Inhibitors) Cell_Prep->Incubation Wash 3. Wash cells to remove extracellular CGamF Incubation->Wash Acquisition 4. Acquire data on Flow Cytometer Wash->Acquisition Analysis 5. Analyze Mean Fluorescence Intensity (MFI) Acquisition->Analysis

Caption: Experimental workflow for CGamF uptake assay using flow cytometry.

Experimental Protocols

Protocol 1: Preparation of Hepatocytes for Flow Cytometry

This protocol describes the general procedure for preparing a single-cell suspension of hepatocytes from either suspension cultures or adherent plates.

Materials:

  • Hepatocyte culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA or other non-enzymatic cell dissociation solution

  • Fetal Bovine Serum (FBS)

  • Flow cytometry tubes (5 mL)

  • Centrifuge

Procedure:

  • For Suspension Cells:

    • Transfer the cell suspension to a conical centrifuge tube.

    • Centrifuge at 300 x g for 5 minutes at room temperature.

    • Discard the supernatant and resuspend the cell pellet in 1-2 mL of ice-cold PBS.

    • Proceed to cell counting and viability assessment.

  • For Adherent Cells:

    • Aspirate the culture medium from the plate.

    • Wash the cell monolayer once with PBS.

    • Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cell surface.

    • Incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 2-3 volumes of complete culture medium containing FBS.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer the suspension to a conical centrifuge tube.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the pellet in 1-2 mL of ice-cold PBS.

  • Cell Counting and Viability:

    • Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion or an automated cell counter.

    • Adjust the cell concentration to 1 x 106 cells/mL in ice-cold assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Keep the cells on ice until ready for the uptake assay.

Protocol 2: CGamF Uptake Assay by Flow Cytometry

This protocol outlines the procedure for measuring the uptake of CGamF in a suspension of hepatocytes.

Materials:

  • Prepared hepatocyte suspension (1 x 106 cells/mL)

  • This compound (CGamF) stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)

  • Positive control inhibitor (e.g., Rifampicin, a known OATP inhibitor)

  • Test compounds (for inhibition studies)

  • Flow cytometer equipped with a 488 nm laser and appropriate emission filters for fluorescein (B123965) (e.g., 530/30 nm).

Procedure:

  • Preparation of Reagents:

    • Prepare working solutions of CGamF in assay buffer. A final concentration in the low micromolar range (e.g., 1-10 µM) is a good starting point, based on the reported Km value.[1]

    • Prepare working solutions of the positive control inhibitor and test compounds in assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all samples and does not exceed 0.5%.

  • Uptake Assay:

    • Aliquot 100 µL of the hepatocyte suspension (100,000 cells) into each flow cytometry tube.

    • For Inhibition Studies: Add 50 µL of the inhibitor or vehicle control to the respective tubes and pre-incubate for 10-15 minutes at 37°C.

    • Initiate the uptake by adding 50 µL of the CGamF working solution to each tube.

    • Incubate the tubes at 37°C for a defined period. A time course experiment (e.g., 2, 5, 10, 15 minutes) is recommended to determine the linear range of uptake.

    • To determine non-specific binding and passive diffusion, include a control incubated at 4°C.

  • Stopping the Uptake and Washing:

    • Terminate the uptake by adding 1 mL of ice-cold assay buffer to each tube.

    • Centrifuge the tubes at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant carefully without disturbing the cell pellet.

    • Repeat the wash step two more times with ice-cold assay buffer.

  • Flow Cytometry Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of ice-cold assay buffer.

    • Acquire data on the flow cytometer. For each sample, record the forward scatter (FSC), side scatter (SSC), and the fluorescence intensity in the appropriate channel for fluorescein (e.g., FITC channel).

    • Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

Protocol 3: Data Analysis
  • Gating:

    • Create a forward scatter (FSC) vs. side scatter (SSC) dot plot to identify the main cell population and exclude debris.

    • Gate on the single-cell population to exclude doublets and aggregates.

  • Quantification:

    • For the gated cell population, generate a histogram of the fluorescence intensity.

    • Determine the Mean Fluorescence Intensity (MFI) for each sample.

    • Subtract the MFI of the 4°C control from the MFI of the 37°C samples to obtain the specific uptake.

  • Inhibition Analysis:

    • Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control: % Inhibition = [1 - (MFIinhibitor - MFI4°C) / (MFIvehicle - MFI4°C)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Disclaimer: These protocols provide a general framework. Optimization of cell number, CGamF concentration, incubation time, and instrument settings may be necessary for specific cell types and experimental conditions.

References

Troubleshooting & Optimization

common issues with Cholylglycylamidofluorescein fluorescence quenching

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cholylglycylamidofluorescein (CGamF). This resource is designed for researchers, scientists, and drug development professionals utilizing CGamF in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to CGamF fluorescence quenching and other experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and practical guidance for troubleshooting issues that may arise during the use of this compound in fluorescence-based assays.

Issue 1: Low or No Fluorescent Signal

Q: I am not observing the expected fluorescent signal in my CGamF assay. What are the possible causes and solutions?

A: A weak or absent fluorescent signal can stem from several factors, ranging from incorrect instrument settings to degradation of the fluorescent probe. Below is a systematic approach to identify and resolve the issue.

Troubleshooting Steps:

  • Verify Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorometer or microscope are correctly set for CGamF. Fluorescein-based dyes like CGamF typically have an excitation maximum around 490 nm and an emission maximum around 515-520 nm.[]

  • Check Probe Concentration: The concentration of CGamF is critical. While a 5 µM concentration has been used in cell-based uptake studies, the optimal concentration may vary depending on the specific application.[2] Prepare fresh dilutions of your CGamF stock to rule out degradation or dilution errors.

  • Confirm Cellular Uptake (for cell-based assays): If you are performing a cell-based assay, such as studying bile acid transporters, it's essential to confirm that the cells are actively taking up the CGamF.

    • Positive Controls: Use a cell line known to express the transporter of interest (e.g., ASBT, NTCP) as a positive control.

    • Na+-Dependence: For sodium-dependent transporters like ASBT, performing the uptake assay in a sodium-free buffer should significantly reduce the fluorescent signal.[3]

  • Assess pH of Assay Buffer: The fluorescence of fluorescein (B123965) and its derivatives is highly pH-sensitive. A decrease in fluorescence intensity is observed in more acidic environments.[4] Ensure your assay buffer has a physiological pH (typically around 7.4) for optimal fluorescence.

  • Evaluate Photobleaching: Fluorescein-based dyes are susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light.[5]

    • Minimize exposure of your samples to the excitation light source.

    • Use an anti-fade mounting medium if you are performing fluorescence microscopy.

Start Low/No Signal CheckSettings Verify Instrument Settings Start->CheckSettings CheckConcentration Check CGamF Concentration CheckSettings->CheckConcentration CheckUptake Confirm Cellular Uptake CheckConcentration->CheckUptake CheckpH Assess Buffer pH CheckUptake->CheckpH CheckPhotobleaching Evaluate Photobleaching CheckpH->CheckPhotobleaching Solution Signal Restored CheckPhotobleaching->Solution

Caption: Troubleshooting workflow for low or no CGamF signal.

Issue 2: High Background Fluorescence

Q: My assay is showing high background fluorescence, which is masking the specific signal. How can I reduce it?

A: High background fluorescence can be a significant issue, reducing the signal-to-noise ratio of your assay. The primary causes are often autofluorescence from cells or media components, and non-specific binding of the fluorescent probe.

Troubleshooting Steps:

  • Identify the Source of Autofluorescence:

    • Unstained Controls: Always include an unstained sample (cells or tissue treated with all reagents except CGamF) to determine the level of natural autofluorescence.[6]

    • Media Components: Components in cell culture media, such as phenol (B47542) red and fetal bovine serum, can be fluorescent.[7] Consider using a medium optimized for microscopy or performing the final measurement in a buffer like phosphate-buffered saline (with calcium and magnesium).[7]

  • Optimize Probe Concentration: Using an excessively high concentration of CGamF can lead to increased non-specific binding and high background. Perform a concentration titration to find the lowest concentration that provides a good signal-to-noise ratio.

  • Improve Washing Steps: Inadequate washing after probe incubation can leave unbound CGamF, contributing to high background. Increase the number and duration of wash steps.[8] Including a mild, non-ionic detergent like Tween-20 (at a low concentration, e.g., 0.05%) in the wash buffer can help reduce non-specific binding.[9]

  • Use Appropriate Assay Plates: For fluorescence-based assays, use black microplates with clear bottoms to minimize background fluorescence and prevent crosstalk between wells.[7]

Start High Background Fluorescence CheckAutofluorescence Identify Autofluorescence (Unstained Controls) Start->CheckAutofluorescence OptimizeConcentration Optimize CGamF Concentration CheckAutofluorescence->OptimizeConcentration ImproveWashing Improve Washing Steps OptimizeConcentration->ImproveWashing CheckPlates Use Appropriate Assay Plates ImproveWashing->CheckPlates Solution Reduced Background CheckPlates->Solution

Caption: Logical workflow for troubleshooting high background fluorescence.

Issue 3: Fluorescence Quenching by Test Compounds

Q: I suspect the compounds I am screening are quenching the CGamF fluorescence, leading to false-positive results in my inhibition assay. How can I confirm and mitigate this?

A: Compound-mediated fluorescence quenching is a common artifact in high-throughput screening. It is crucial to differentiate true inhibition of the biological target from direct quenching of the fluorescent probe.

Troubleshooting Steps:

  • Perform a Quenching Control Assay: Test the effect of your compounds on CGamF fluorescence in a cell-free system.

    • Incubate your test compounds at the screening concentration with CGamF in the assay buffer.

    • Measure the fluorescence intensity and compare it to a control with CGamF and vehicle (e.g., DMSO) alone. A significant decrease in fluorescence in the presence of the compound indicates quenching.

  • Analyze Compound's Spectral Properties: If a compound has an absorbance spectrum that overlaps with the excitation or emission spectrum of CGamF, it can lead to quenching through the inner filter effect. Measure the absorbance spectrum of your test compounds.

  • Consider the Quenching Mechanism:

    • Static Quenching: Occurs when a non-fluorescent complex forms between the fluorophore and the quencher in the ground state.

    • Dynamic (Collisional) Quenching: The excited fluorophore is deactivated upon collision with the quencher.

    • Understanding the mechanism can sometimes help in designing mitigation strategies, though for screening purposes, identifying the interference is the primary goal.

  • Use an Orthogonal Assay: If a compound is identified as a potential quencher, validate its inhibitory activity using a non-fluorescence-based method. For example, if you are screening for bile acid transporter inhibitors, you could use a radioisotope-labeled bile acid (e.g., [3H]-taurocholate) in a similar uptake assay.[10]

Start Suspected Compound Quenching QuenchingControl Perform Cell-Free Quenching Control Start->QuenchingControl SpectralAnalysis Analyze Compound's Spectral Properties QuenchingControl->SpectralAnalysis OrthogonalAssay Validate with Orthogonal Assay SpectralAnalysis->OrthogonalAssay TrueInhibitor True Inhibitor OrthogonalAssay->TrueInhibitor Quencher Quenching Artifact OrthogonalAssay->Quencher

Caption: Decision pathway for identifying compound-mediated quenching.

Data Presentation

The following tables summarize key quantitative data related to the use of this compound and other fluorescein-based probes.

Table 1: Spectral and Physicochemical Properties of Fluorescein Derivatives

PropertyValueReference
Excitation Maximum (Fluorescein)~490 nm[]
Emission Maximum (Fluorescein)~515-520 nm[]
Fluorescence Quantum Yield (in Ethanol)0.67[11]
Fluorescence Lifetime (in Ethanol)4.8 ns[11]
pK'a (FITC conjugates)~6.8[6]

Table 2: Common Experimental Parameters and Observations

ParameterObservation/RecommendationReference
pH Sensitivity Fluorescence intensity of FITC decreases by >95% as pH is reduced from 10 to 3.[4]
Optimal fluorescence for FITC conjugates is around pH 8.7-10.7, but assays are typically run at physiological pH (~7.4).[12]
Self-Quenching Self-quenching of fluorescein becomes significant at concentrations above ~4 x 10-4 M.[13]
Photostability Fluorescein is less photostable than rhodamine or Cy5 dyes.[5]
A typical fluorescein molecule emits 30,000-40,000 photons before photobleaching.
Assay Concentration 5 µM CGamF has been used for cell-based uptake assays.[2]

Experimental Protocols

Below is a representative protocol for a Bile Salt Export Pump (BSEP) inhibition assay using a fluorescent bile acid derivative, adapted for this compound.

Protocol: BSEP Inhibition Assay in Sandwich-Cultured Hepatocytes

This protocol is adapted from a method using cholyl-lysyl-fluorescein (B10832531) (CLF) and can be used as a starting point for CGamF-based BSEP inhibition assays.

1. Materials and Reagents:

  • Sandwich-cultured hepatocytes (e.g., primary rat or human) in 6-well plates.

  • This compound (CGamF) stock solution (e.g., 10 mM in DMSO).

  • Test compound stock solutions (in a suitable solvent like DMSO).

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+.

  • Positive control inhibitor (e.g., cyclosporine A).

  • Fluorescence microscope or plate reader.

2. Assay Procedure:

  • Prepare Working Solutions:

    • Prepare a CGamF working solution (e.g., 2 µM) in HBSS (with Ca2+/Mg2+).

    • Prepare an inhibition working solution containing 2 µM CGamF and the desired concentration of the test compound or positive control in HBSS (with Ca2+/Mg2+).

    • Note: Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Cell Preparation:

    • Warm all buffers to 37°C.

    • Aspirate the culture medium from the sandwich-cultured hepatocytes.

    • Wash the cells three times with 2 ml of warm HBSS (with Ca2+/Mg2+).

    • Add 2 ml of HBSS (with Ca2+/Mg2+) to each well and incubate at 37°C for 10 minutes to equilibrate.

  • Incubation with CGamF and Inhibitors:

    • Remove the pre-incubation buffer.

    • To the appropriate wells, add 1 ml of the CGamF working solution (control) or the inhibition working solution (test compound/positive control).

    • Incubate the plates at 37°C for 20 minutes, protected from light.

  • Quantification of Biliary Excretion:

    • After the 20-minute incubation, wash the cells three times with ice-cold HBSS (with Ca2+/Mg2+) to stop the transport process.

    • To measure the total accumulation (cells + bile canaliculi), lyse the cells in one set of wells (e.g., with a suitable lysis buffer).

    • To measure the accumulation in cells only, incubate a parallel set of wells with Ca2+/Mg2+-free HBSS for a short period to disrupt the tight junctions and release the contents of the bile canaliculi. Then, lyse the cells.

    • Quantify the fluorescence in the cell lysates using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the Biliary Excretion Index (BEI) to assess the extent of biliary excretion.

    • Compare the BEI in the presence and absence of the test compound to determine the level of BSEP inhibition.

Start Start: Sandwich-Cultured Hepatocytes Wash1 Wash Cells with Warm HBSS Start->Wash1 PreIncubate Pre-incubate at 37°C (10 min) Wash1->PreIncubate AddSolutions Add CGamF +/- Inhibitor PreIncubate->AddSolutions Incubate Incubate at 37°C (20 min) AddSolutions->Incubate Wash2 Wash with Ice-Cold HBSS Incubate->Wash2 LyseCells Lyse Cells Wash2->LyseCells MeasureFluorescence Measure Fluorescence LyseCells->MeasureFluorescence Analyze Calculate BEI and % Inhibition MeasureFluorescence->Analyze

Caption: Experimental workflow for a BSEP inhibition assay using CGamF.

References

Technical Support Center: Optimizing Cholylglycylamidofluorescein (CGamF) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the signal-to-noise ratio in experiments utilizing Cholylglycylamidofluorescein (CGamF).

Frequently Asked Questions (FAQs)

Q1: What is this compound (CGamF) and what is it used for?

This compound (CGamF) is a fluorescent conjugated bile acid analog. It is primarily used as a substrate to study the activity of the Bile Salt Export Pump (BSEP), also known as ATP-binding cassette sub-family B member 11 (ABCB11).[1][2][3] BSEP is a protein located in the canalicular membrane of hepatocytes that is responsible for transporting bile salts from the liver cells into the bile.[3] By measuring the uptake and efflux of CGamF in cells (typically hepatocytes), researchers can assess BSEP function and investigate potential drug-induced liver injury (DILI) or screen for BSEP inhibitors.[2]

Q2: What are the optimal excitation and emission wavelengths for CGamF?

The optimal excitation wavelength for fluorescein-based dyes like CGamF is around 492 nm, and the optimal emission wavelength is approximately 516 nm.[4] However, it is important to note that the intracellular fluorescence of CGamF can be pH-dependent at an excitation of 495 nm, but pH-independent at 440 nm excitation.[5] It is recommended to confirm the optimal settings for your specific instrument and experimental conditions.

Q3: Why is my signal-to-noise ratio (S/N) low in my CGamF assay?

A low signal-to-noise ratio in a CGamF assay can be attributed to two main factors: a weak fluorescent signal or high background fluorescence. A weak signal may result from low BSEP activity, insufficient substrate concentration, or suboptimal instrument settings.[6] High background can be caused by cellular autofluorescence, non-specific binding of the probe, or fluorescent components in the assay medium.[7][8]

Troubleshooting Guides

Below are common issues encountered during CGamF experiments, along with potential causes and solutions.

Issue 1: High Background Fluorescence

High background fluorescence can obscure the specific signal from CGamF, leading to a poor signal-to-noise ratio.[6]

Q: How can I reduce high background fluorescence in my CGamF assay?

A: High background can originate from several sources. Here are some strategies to mitigate it:

  • Optimize Wash Steps: Insufficient washing after CGamF incubation can leave unbound probe in the wells, contributing to high background.[7][9] Increase the number and duration of wash steps to effectively remove unbound CGamF.[8]

  • Use Appropriate Buffers and Media: Phenol (B47542) red and serum in cell culture media are known to be autofluorescent.[10][11] For the final measurement, consider replacing the culture medium with a phenol red-free, low-serum, or optically clear buffered saline solution like PBS.[7][10]

  • Select Appropriate Microplates: Use black, opaque microplates to minimize background fluorescence and prevent light scatter from adjacent wells.[6] Clear or white plates can contribute to higher background readings.

  • Address Cellular Autofluorescence: Autofluorescence is the natural fluorescence emitted by cells, typically in the blue-green region of the spectrum.[10][11] To minimize its impact, you can:

    • Use red-shifted fluorescent probes if an alternative is available for your application.[10]

    • Run an unlabeled control (cells only) to quantify the level of autofluorescence and subtract it from your measurements.[11]

  • Check for Contaminated Reagents: Ensure all buffers and reagents are of high purity and free from fluorescent contaminants.[6]

Issue 2: Weak Fluorescent Signal

A weak fluorescent signal can make it difficult to distinguish the specific signal from the background noise.[8]

Q: My fluorescent signal is weak. What can I do to improve it?

A: A low signal may indicate issues with the experimental setup or cell health. Consider the following troubleshooting steps:

  • Optimize CGamF Concentration: The concentration of CGamF should be carefully optimized. A concentration that is too low will result in a weak signal, while a concentration that is too high can lead to self-quenching or increased background.[4][6][8] Perform a concentration titration to find the optimal balance.

  • Optimize Incubation Time: Ensure that the incubation time is sufficient for cellular uptake of CGamF.[8] A time-course experiment can help determine the optimal incubation duration.

  • Check Instrument Settings: Ensure the excitation and emission wavelengths on your plate reader or microscope are correctly set for CGamF (around 492/516 nm).[4] Optimize the gain settings to enhance signal detection without saturating the detector.[6]

  • Ensure Cell Health and BSEP Activity: The transport of CGamF is an active process dependent on healthy cells and functional BSEP transporters.

    • Confirm cell viability before and during the experiment.

    • Ensure that the cell line you are using expresses sufficient levels of the BSEP transporter.

  • Control pH of the Medium: The fluorescence of fluorescein-based dyes can be pH-sensitive.[4][12][13] Maintain a stable and optimal pH in your assay buffer. The intracellular fluorescence of CGamF is reported to be pH-dependent at an excitation of 495 nm.[5]

Data Presentation

Table 1: Troubleshooting Summary for Low Signal-to-Noise Ratio in CGamF Assays

Problem Potential Cause Recommended Solution Reference
High Background Insufficient washingIncrease the number and/or duration of wash steps.[7][8][9]
Autofluorescent mediaUse phenol red-free and low-serum media or a buffered saline solution (e.g., PBS) for the final reading.[7][10][11]
Inappropriate microplateUse black, opaque-walled microplates.[6]
Cellular autofluorescenceRun an unlabeled cell control to measure and subtract background autofluorescence.[11]
Contaminated reagentsUse high-purity, fresh reagents and buffers.[6]
Weak Signal Suboptimal CGamF concentrationPerform a concentration titration to determine the optimal CGamF concentration.[6][8]
Insufficient incubation timeConduct a time-course experiment to identify the optimal incubation period.[8]
Incorrect instrument settingsVerify excitation/emission wavelengths (approx. 492/516 nm) and optimize gain settings.[4][6]
Low cell viability or BSEP activityConfirm cell health and ensure the cell model expresses adequate levels of BSEP.
Suboptimal pHMaintain a stable and appropriate pH in the assay buffer.[4][12][13]

Experimental Protocols

Protocol 1: Basic CGamF Uptake Assay in Adherent Cells

This protocol provides a general framework. Optimization of concentrations, incubation times, and cell numbers is recommended for specific cell types and experimental conditions.

  • Cell Seeding: Seed hepatocytes or other BSEP-expressing cells in a black, clear-bottom 96-well microplate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture the cells in their appropriate growth medium at 37°C and 5% CO2.

  • Reagent Preparation:

    • Prepare a stock solution of CGamF in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of CGamF by diluting the stock solution in a pre-warmed, phenol red-free, and low-serum assay buffer. The final concentration should be determined through optimization experiments.

    • Prepare a wash buffer (e.g., ice-cold PBS).

  • Assay Procedure:

    • Remove the culture medium from the wells.

    • Wash the cells once with the assay buffer.

    • Add the CGamF working solution to the cells.

    • Incubate the plate at 37°C for the optimized duration.

    • Remove the CGamF solution.

    • Wash the cells multiple times with ice-cold wash buffer to remove unbound CGamF.

  • Data Acquisition:

    • Add assay buffer or PBS to the wells.

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for CGamF (e.g., Ex: 492 nm, Em: 516 nm).

Mandatory Visualizations

G cluster_start cluster_checks cluster_low_signal_solutions cluster_high_background_solutions cluster_end start Start: Low Signal-to-Noise Ratio check_signal Is the raw fluorescent signal low? start->check_signal check_background Is the background fluorescence high? check_signal->check_background No optimize_conc Optimize CGamF Concentration (Titration) check_signal->optimize_conc Yes optimize_wash Optimize Wash Steps (Increase number/duration) check_background->optimize_wash Yes end Improved Signal-to-Noise Ratio check_background->end No optimize_time Optimize Incubation Time (Time-course) optimize_conc->optimize_time check_instrument Check Instrument Settings (Wavelengths, Gain) optimize_time->check_instrument check_cells Verify Cell Health and BSEP Expression check_instrument->check_cells check_cells->end change_media Use Phenol Red-Free/Low-Serum Media optimize_wash->change_media use_black_plate Use Black, Opaque-Walled Plate change_media->use_black_plate subtract_autofluor Subtract Autofluorescence (Unlabeled Control) use_black_plate->subtract_autofluor subtract_autofluor->end

Caption: Troubleshooting workflow for low signal-to-noise ratio in CGamF assays.

G cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_membrane cluster_bile Bile Canaliculus CGamF_out CGamF uptake_transporter Uptake Transporter (e.g., OATPs) CGamF_out->uptake_transporter Uptake CGamF_in Intracellular CGamF uptake_transporter->CGamF_in bsep BSEP (ABCB11) CGamF_bile Secreted CGamF bsep->CGamF_bile CGamF_in->bsep Efflux

Caption: Cellular transport pathway of this compound (CGamF).

References

Technical Support Center: Optimizing Cholylglycylamidofluorescein (CGamF) Concentration for Cellular Uptake

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Cholylglycylamidofluorescein (CGamF) cellular uptake experiments. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound (CGamF) for cellular uptake studies?

A1: The optimal concentration of CGamF can vary depending on the cell type and the specific transporters being investigated. A typical starting concentration for in vitro assays is in the range of 1-5 µM.[1] For rat hepatocytes, the Michaelis constant (Km) for CGamF uptake has been reported to be approximately 9.3 µM to 10.8 µM, which can serve as a reference point for determining the concentration range for your experiments.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: What are the primary cellular uptake mechanisms for CGamF?

A2: CGamF, a fluorescent bile acid analog, is primarily taken up into cells by specific transporter proteins. In hepatocytes, the main transporters involved are the Organic Anion-Transporting Polypeptides (OATPs) and, to a lesser extent, the Na+-Taurocholate Cotransporting Polypeptide (NTCP).[2][3] In the intestine, the Apical Sodium-Dependent Bile Acid Transporter (ASBT) is the key transporter for bile acid reabsorption.[4]

Q3: How can I be sure that the observed fluorescence is due to specific transporter-mediated uptake?

A3: To confirm specific uptake, you should include negative controls in your experiment. This can be achieved by:

  • Using known inhibitors: Co-incubate the cells with known inhibitors of the relevant transporters (e.g., rifampicin (B610482) for OATPs) and observe if the fluorescence signal is reduced.[2]

  • Sodium depletion: For sodium-dependent transporters like ASBT and NTCP, performing the uptake assay in a sodium-free buffer should decrease the signal.[2]

  • Using transporter-deficient cell lines: If available, comparing uptake in your experimental cell line with a cell line that does not express the transporter of interest can confirm its role.

Q4: My fluorescence signal is weak. What are the possible causes and solutions?

A4: Weak or no fluorescence signal can be due to several factors. Please refer to the "Troubleshooting Guide" section below for a detailed breakdown of potential issues and their solutions.

Q5: I am observing high background fluorescence. How can I reduce it?

A5: High background fluorescence can obscure your signal. For detailed guidance on minimizing background, please see the "Troubleshooting Guide" section. Common causes include autofluorescence from cells or media components and nonspecific binding of the fluorescent probe.[3][5][6][7]

Troubleshooting Guide

This guide addresses common issues encountered during CGamF cellular uptake experiments in a question-and-answer format.

Problem Possible Cause Recommended Solution
Weak or No Fluorescence Signal Suboptimal CGamF Concentration: The concentration of CGamF may be too low for detection.Perform a concentration titration to determine the optimal CGamF concentration for your cell type. Start with a range of 1-10 µM.
Low Transporter Expression: The cell line used may have low expression levels of the relevant bile acid transporters (ASBT, NTCP, OATPs).Confirm transporter expression in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express high levels of these transporters, such as HepG2 cells for liver transporter studies.[8]
Incorrect Instrument Settings: The settings on your fluorescence microscope, plate reader, or flow cytometer may not be optimal for CGamF detection.Ensure you are using the correct excitation (around 495 nm) and emission (around 520 nm) wavelengths for fluorescein (B123965).[9] Optimize gain/PMT voltage and exposure time to enhance signal detection without causing saturation.[10]
Photobleaching: Excessive exposure to excitation light can cause the fluorescein moiety of CGamF to lose its fluorescence.Minimize light exposure by using neutral density filters, reducing exposure time, and only illuminating the sample during image acquisition.[2][11][12] Consider using an anti-fade mounting medium for fixed-cell imaging.[12]
pH Sensitivity of Fluorescein: The fluorescence of fluorescein is pH-dependent and decreases in acidic environments.Ensure the imaging buffer is maintained at a physiological pH (7.2-7.4).
High Background Fluorescence Cellular Autofluorescence: Cells naturally contain molecules that fluoresce, which can contribute to background noise.[5][7]Measure the fluorescence of unstained cells to determine the level of autofluorescence. If significant, you can subtract this background from your measurements. Using a medium with low autofluorescence, like FluoroBrite™, can also help.[7]
Media Components: Phenol (B47542) red and other components in cell culture media can be fluorescent.[3][7]Use phenol red-free media for your experiments. When possible, reduce the serum concentration during the assay.[7]
Nonspecific Binding: CGamF may bind nonspecifically to the cell surface or plasticware.Wash cells thoroughly with a suitable buffer (e.g., PBS) after incubation with CGamF to remove unbound probe. Using black-walled microplates with clear bottoms for fluorescence readings can reduce background from scattered light.[3]
Inconsistent or Irreproducible Results Variable Cell Health and Density: Differences in cell viability and confluence between experiments can lead to inconsistent uptake.Ensure consistent cell seeding density and that cells are in a healthy, logarithmic growth phase.[13] For HepG2 cells in a 96-well plate, a seeding density of 1 x 10^4 to 5 x 10^4 cells per well is often used.[13][14]
Edge Effects in Microplates: Wells on the edge of a microplate can experience different temperature and evaporation rates, affecting cell growth and uptake.Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with media or buffer to create a more uniform environment for the inner wells.
Inaccurate Pipetting: Small variations in pipetting volumes can lead to significant differences in final concentrations and cell numbers.Use calibrated pipettes and ensure proper pipetting technique. For high-throughput screening, consider using automated liquid handlers.

Quantitative Data Summary

The following tables summarize key quantitative parameters for CGamF and related fluorescent bile acid analog experiments.

Table 1: Kinetic Parameters of Fluorescent Bile Acid Analog Uptake

Fluorescent AnalogCell TypeTransporter(s)Km (µM)Reference
CGamFSandwich-cultured rat hepatocytesOATPs, NTCP9.3 ± 2.6[2]
Cholyl-L-lysyl-fluorescein (CLF)CHO cells expressing OATP1B3OATP1B34.6 ± 2.7[1]

Table 2: Recommended Cell Seeding Densities for Uptake Assays

Cell LinePlate FormatSeeding Density (cells/well)Reference
HepG296-well1 x 10⁴ - 5 x 10⁴[13]
HepG296-well8 x 10³[1]
HepG296-well2 x 10³[15]
HepG224-well1 x 10⁴[1]
HepG224-well5 x 10⁵ - 1 x 10⁶[13]

Experimental Protocols

Protocol 1: CGamF Uptake Assay in Adherent Cells (e.g., HepG2) using Fluorescence Microscopy
  • Cell Seeding:

    • Seed HepG2 cells onto glass-bottom dishes or 96-well black, clear-bottom microplates at a density of 1-5 x 10⁴ cells/well.[13]

    • Culture overnight in complete medium (e.g., EMEM or DMEM with 10% FBS) at 37°C and 5% CO₂ to allow for cell attachment and reaching approximately 80-90% confluency.[16]

  • Preparation of Staining Solution:

    • On the day of the experiment, prepare a working solution of CGamF in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium, or a sodium-free buffer for control experiments) at the desired final concentration (typically 1-10 µM).

    • Warm the staining solution to 37°C.

  • Cell Staining and Incubation:

    • Gently wash the cells twice with pre-warmed PBS.

    • Add the pre-warmed CGamF staining solution to the cells.

    • Incubate for a predetermined time (e.g., 5-30 minutes) at 37°C. A time-course experiment is recommended to determine the optimal incubation time.

  • Image Acquisition:

    • After incubation, wash the cells three times with cold PBS to stop the uptake and remove extracellular CGamF.

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Immediately acquire images using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~495 nm, Emission: ~520 nm).

    • To minimize photobleaching, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[2][11]

  • Data Analysis:

    • Quantify the mean fluorescence intensity per cell or per well using image analysis software (e.g., ImageJ/Fiji).

    • Subtract the background fluorescence from unstained control cells.

    • Normalize the fluorescence intensity to the cell number or protein concentration if necessary.

Protocol 2: CGamF Uptake Assay using Flow Cytometry
  • Cell Preparation:

    • Culture cells in suspension or detach adherent cells using a non-enzymatic cell dissociation solution to maintain cell surface protein integrity.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cells in a suitable buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Cell Staining:

    • Add pre-warmed CGamF to the cell suspension at the desired final concentration.

    • Incubate at 37°C for the desired time period (e.g., 5-30 minutes), with gentle agitation.

  • Stopping the Reaction and Washing:

    • To stop the uptake, add an excess volume of ice-cold PBS and immediately centrifuge the cells at 4°C.

    • Wash the cells twice more with ice-cold PBS to remove any unbound CGamF.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in cold PBS.

    • Analyze the cells on a flow cytometer equipped with a blue laser (488 nm) for excitation and a detector for green fluorescence (typically around 530/30 nm).

    • Gate on the live cell population using forward and side scatter properties.

    • Record the mean fluorescence intensity of the gated population.

Visualizations

Bile_Acid_Uptake_Pathway cluster_extracellular Extracellular Space / Intestinal Lumen cluster_cell Hepatocyte / Enterocyte CGamF_ext This compound (CGamF) ASBT ASBT (Apical Sodium-Dependent Bile Acid Transporter) CGamF_ext->ASBT Na+ dependent NTCP NTCP (Na+-Taurocholate Co-transporting Polypeptide) CGamF_ext->NTCP Na+ dependent OATPs OATPs (Organic Anion-Transporting Polypeptides) CGamF_ext->OATPs Na+ independent CGamF_int Intracellular CGamF (Fluorescence Signal) ASBT->CGamF_int NTCP->CGamF_int OATPs->CGamF_int

Caption: Cellular uptake pathways for this compound (CGamF).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis Seed_Cells 1. Seed Cells (e.g., HepG2 in 96-well plate) Culture_Overnight 2. Culture Overnight (37°C, 5% CO2) Seed_Cells->Culture_Overnight Prepare_CGamF 3. Prepare CGamF Solution (1-10 µM in buffer) Culture_Overnight->Prepare_CGamF Wash_Cells 4. Wash Cells (Pre-warmed PBS) Prepare_CGamF->Wash_Cells Add_CGamF 5. Add CGamF Solution Wash_Cells->Add_CGamF Incubate 6. Incubate (5-30 min, 37°C) Add_CGamF->Incubate Stop_Wash 7. Stop & Wash (Cold PBS) Incubate->Stop_Wash Acquire_Data 8. Acquire Data (Microscopy, Flow Cytometry, or Plate Reader) Stop_Wash->Acquire_Data Analyze_Data 9. Analyze Data (Quantify Fluorescence Intensity) Acquire_Data->Analyze_Data

References

Technical Support Center: Phototoxicity of Cholylglycylamidofluorescein in Long-Term Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cholylglycylamidofluorescein (CGamF) Long-Term Imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating and troubleshooting phototoxicity issues that may arise during extended live-cell imaging experiments using the fluorescent bile acid analog, this compound (CGamF).

Disclaimer: this compound (CGamF) is a fluorescein-based probe. Currently, there is limited publicly available quantitative data specifically detailing the phototoxicity of CGamF. The information and guidance provided herein are based on the known phototoxic properties of its parent fluorophore, fluorescein, and general principles of phototoxicity in fluorescence microscopy. Researchers are strongly encouraged to perform their own phototoxicity assessments for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is phototoxicity and why is it a concern in long-term imaging with CGamF?

A1: Phototoxicity refers to the light-induced damage to cells or tissues, which is a common issue in fluorescence microscopy.[1] When a fluorescent molecule like CGamF is excited by light, it can transfer energy to molecular oxygen, generating reactive oxygen species (ROS).[1] ROS are highly reactive molecules that can damage cellular components such as proteins, lipids, and DNA, leading to cellular stress, altered function, and eventually cell death.[2] In long-term imaging, repeated exposure to excitation light can lead to a cumulative buildup of ROS, compromising the health of the cells and the validity of the experimental results.

Q2: What are the common signs of phototoxicity in my cells during a long-term imaging experiment?

A2: Signs of phototoxicity can range from subtle to severe. Common morphological and behavioral indicators include:

  • Early signs: Decreased cell motility, changes in cell morphology (e.g., rounding up, blebbing), formation of vacuoles, and altered organelle dynamics.

  • Late signs: Cell cycle arrest, detachment from the substrate, and ultimately, apoptosis (programmed cell death) or necrosis.

Q3: How can I minimize phototoxicity when using CGamF?

A3: Minimizing phototoxicity is crucial for obtaining reliable data. Here are some key strategies:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.

  • Increase Time Intervals: Increase the time between image acquisitions in a time-lapse series to allow cells to recover.

  • Use Sensitive Detectors: Employing highly sensitive cameras or detectors can allow for the use of lower excitation light levels.

  • Optimize Emission Filters: Use high-quality, specific emission filters to maximize the collection of emitted photons, which can help in reducing the required excitation light.

  • Consider Alternative Imaging Modalities: Techniques like spinning-disk confocal or light-sheet microscopy can be gentler on cells compared to traditional laser-scanning confocal microscopy.[1]

Q4: Can I use antioxidants to reduce phototoxicity?

A4: Yes, supplementing the imaging medium with antioxidants can help neutralize ROS and reduce phototoxicity. Commonly used antioxidants include Trolox and N-acetylcysteine. However, their effectiveness can be cell-type dependent, and it is advisable to test their impact on your specific experimental system.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid signal loss (photobleaching) and signs of cell stress. High excitation light intensity and/or long exposure times.Decrease the laser power/illumination intensity. Reduce the camera exposure time. Increase the gain on the detector if necessary, but be mindful of increased noise.
Cells appear stressed or die after a few hours of imaging. Cumulative phototoxic effects from repeated illumination.Increase the time interval between acquisitions. Use a lower concentration of CGamF if possible, while still maintaining a good signal. Supplement the imaging medium with an antioxidant like Trolox.
Control (unlabeled) cells look healthy, but CGamF-labeled cells show signs of damage. CGamF-mediated phototoxicity.This confirms the phototoxic effect is linked to the fluorescent probe. Implement all the mitigation strategies listed above. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration of CGamF for your long-term experiments.
Difficulty in distinguishing between phototoxicity and other sources of cell stress. Experimental conditions other than light exposure may be affecting cell health (e.g., media composition, temperature, CO2 levels).Run parallel control experiments: 1) Cells with CGamF but without light exposure. 2) Cells without CGamF but with the same light exposure protocol. This will help isolate the effect of phototoxicity.

Quantitative Data on Fluorescein Phototoxicity (as a proxy for CGamF)

Parameter Condition Observation Implication for CGamF Imaging
Cell Viability Continuous illumination with blue light (488 nm)Dose-dependent decrease in cell viability.Minimize total light dose on CGamF-labeled cells.
ROS Production Excitation of fluorescein-labeled cellsSignificant increase in intracellular ROS levels.ROS are the primary mediators of phototoxicity. Use of ROS scavengers may be beneficial.
Apoptosis Induction Prolonged light exposure of fluorescein-labeled cellsIncreased markers of apoptosis (e.g., caspase activation, DNA fragmentation).Long-term imaging can trigger programmed cell death. Monitor for apoptotic markers.

Experimental Protocols

Protocol 1: Assessing Cell Viability (MTT Assay)

This protocol provides a method to quantify the impact of CGamF and light exposure on cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • This compound (CGamF)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with varying concentrations of CGamF. Include a no-dye control.

  • Expose one set of plates to the long-term imaging light protocol, while keeping a duplicate set in the dark.

  • After the imaging period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the control (untreated, unexposed) cells.

Protocol 2: Detection of Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to detect the generation of ROS in cells.

Materials:

  • Cells cultured on glass-bottom dishes

  • This compound (CGamF)

  • ROS detection reagent (e.g., CellROX™ Green or DCFDA)

  • Fluorescence microscope

Procedure:

  • Plate cells on glass-bottom dishes suitable for live-cell imaging.

  • Load cells with CGamF according to your experimental protocol.

  • Add the ROS detection reagent to the cells and incubate as per the manufacturer's instructions.

  • Subject the cells to your long-term imaging light protocol.

  • Acquire images in the channel for the ROS indicator at different time points during the experiment.

  • Quantify the fluorescence intensity of the ROS indicator to measure the change in ROS levels over time.

Protocol 3: Apoptosis Assay (Annexin V Staining)

This protocol identifies cells undergoing apoptosis, a common outcome of severe phototoxicity.

Materials:

  • Cells cultured in a suitable format for imaging or flow cytometry

  • This compound (CGamF)

  • Annexin V-FITC (or another fluorescent conjugate)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture and treat cells with CGamF and expose them to your long-term imaging protocol.

  • After the experiment, wash the cells with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cells.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by fluorescence microscopy or flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Signaling Pathway of Fluorescein-Induced Phototoxicity

phototoxicity_pathway CGamF This compound (CGamF) Excited_CGamF Excited State CGamF* CGamF->Excited_CGamF Light Excitation Light (e.g., 488 nm) Light->CGamF Absorption Oxygen Molecular Oxygen (O2) Excited_CGamF->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) Oxygen->ROS Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Mitochondrial_Stress Mitochondrial Stress Cellular_Damage->Mitochondrial_Stress Apoptosis_Pathway Apoptosis Pathway Activation Mitochondrial_Stress->Apoptosis_Pathway Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Cell_Death Cell Death (Apoptosis) Caspase_Activation->Cell_Death

Caption: Fluorescein-induced phototoxicity signaling pathway.

Experimental Workflow for Assessing CGamF Phototoxicitydot

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Culture [label="Culture Cells\n(e.g., Hepatocytes)", fillcolor="#F1F3F4", fontcolor="#202124"]; CGamF_Loading [label="Load Cells with CGamF\n(Dose-Response)", fillcolor="#FBBC05", fontcolor="#202124"]; Light_Exposure [label="Long-Term Imaging Protocol\n(+/- Light Controls)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assay [label="Perform Phototoxicity Assays", shape=Mdiamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Viability [label="Cell Viability Assay\n(e.g., MTT)", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS_Detection [label="ROS Detection Assay\n(e.g., CellROX)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis_Assay [label="Apoptosis Assay\n(e.g., Annexin V)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Analyze and Quantify Data", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimize [label="Optimize Imaging Parameters", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Start -> Cell_Culture; Cell_Culture -> CGamF_Loading; CGamF_Loading -> Light_Exposure; Light_Exposure -> Assay; Assay -> Viability; Assay -> ROS_Detection; Assay -> Apoptosis_Assay; Viability -> Data_Analysis; ROS_Detection -> Data_Analysis; Apoptosis_Assay -> Data_Analysis; Data_Analysis -> Optimize; Optimize -> End; }

References

Technical Support Center: Mitigating Cholylglycylamidofluorescein (CGamF) Autofluorescence in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate autofluorescence when using Cholylglycylamidofluorescein (CGamF) in your cell-based assays.

Troubleshooting Guides

High background fluorescence can obscure the specific signal from CGamF, leading to a low signal-to-noise ratio and unreliable data. This guide will help you identify the source of autofluorescence and implement effective mitigation strategies.

Issue 1: High background fluorescence observed in all wells, including no-cell controls.

This suggests that the source of autofluorescence is from the assay medium or the microplate itself.

Potential Cause Troubleshooting Step Expected Outcome
Phenol (B47542) Red in Medium Use phenol red-free culture medium for the assay. Phenol red is a known source of fluorescence.[1]Significant reduction in background fluorescence, leading to an improved signal-to-noise ratio.
Serum in Medium Reduce the concentration of Fetal Bovine Serum (FBS) to the lowest tolerable level for your cells during the assay, or replace it with Bovine Serum Albumin (BSA). FBS contains autofluorescent molecules.[1]Decreased background fluorescence. Note: Ensure cell viability is not compromised.
Autofluorescent Plates Use black-walled, clear-bottom microplates specifically designed for fluorescence assays. Standard tissue culture plates can be autofluorescent.Lower background signal originating from the plate material.
Contaminated Assay Buffer Prepare fresh assay buffers (e.g., PBS) using high-purity water and reagents.Elimination of background from contaminated solutions.
Issue 2: High background fluorescence is primarily observed in wells containing cells (compared to no-cell controls).

This indicates that the autofluorescence is originating from the cells themselves or is induced by the experimental procedure.

Potential Cause Troubleshooting Step Expected Outcome
Endogenous Fluorophores Image cells in a spectral region where cellular autofluorescence is minimal. Most endogenous fluorophores like NADH and flavins fluoresce in the blue-green spectrum.[2] CGamF has an excitation maximum around 495 nm and an emission maximum around 518 nm, placing it in this region. If possible with your imaging system, consider spectral unmixing to computationally separate the CGamF signal from the autofluorescence background.Improved signal specificity by isolating the CGamF fluorescence from the cellular background.
Fixation-Induced Autofluorescence If fixation is required, use a non-aldehyde-based fixative like ice-cold methanol (B129727) or ethanol. Aldehyde fixatives (e.g., formaldehyde, glutaraldehyde) react with cellular components to create fluorescent products.[2]Reduced autofluorescence introduced during the fixation process.
High CGamF Concentration Perform a concentration titration of CGamF to determine the optimal concentration that provides a robust signal without excessive background.An improved signal-to-noise ratio by minimizing non-specific binding and background from unbound probe.
Insufficient Washing Increase the number and duration of washing steps after CGamF incubation to thoroughly remove any unbound probe.Lower background fluorescence from residual CGamF in the well.
Dead Cells Ensure a high percentage of viable cells in your assay. Dead cells are more autofluorescent and can non-specifically accumulate fluorescent compounds. Use a viability dye to exclude dead cells from analysis if using flow cytometry or high-content imaging.A more accurate measurement of CGamF uptake in healthy cells and reduced overall background.

Frequently Asked Questions (FAQs)

Q1: What are the excitation and emission wavelengths of this compound (CGamF)?

A1: this compound (CGamF) is a fluorescent derivative of cholic acid. Its photophysical properties are similar to fluorescein, with an excitation maximum around 495 nm and an emission maximum around 518 nm .[3][4]

Q2: My unstained cells show high background fluorescence in the green channel where I am detecting CGamF. What is causing this?

A2: This is likely due to cellular autofluorescence. Endogenous molecules such as NADH and flavins are naturally fluorescent and are excited by blue light, emitting in the green spectrum, which can overlap with the CGamF signal.[2]

Q3: Can I use chemical quenchers to reduce autofluorescence?

A3: Yes, for fixed cells, chemical quenching agents can be effective. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent to reduce aldehyde-induced autofluorescence.[5][6][7][8][9][10] It works by reducing autofluorescent aldehyde groups to non-fluorescent hydroxyl groups.[8][11] See Protocol 2 for a detailed method.

Q4: How much reduction in autofluorescence can I expect from using different mitigation techniques?

A4: The effectiveness of each technique can vary depending on the cell type and experimental conditions. However, here is a general guide based on available data for fluorescein-based dyes:

Mitigation Technique Typical Reduction in Autofluorescence Reference
Using Phenol Red-Free Medium Can significantly improve the signal-to-blank ratio.[1]
Reducing Serum Concentration Leads to a noticeable decrease in background fluorescence.[1]
Sodium Borohydride Treatment Can reduce aldehyde-induced autofluorescence substantially.[11]

Q5: What are the key bile acid transporters involved in CGamF uptake and efflux?

A5: CGamF is a substrate for several organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs). Specifically, it is taken up into hepatocytes primarily by OATPs .[12] Its efflux is mediated by transporters such as ABCG2 .[12]

Experimental Protocols

Protocol 1: this compound (CGamF) Uptake Assay in Cultured Hepatocytes with Autofluorescence Mitigation

This protocol provides a method for measuring CGamF uptake in live cells, incorporating steps to minimize autofluorescence.

Materials:

  • Hepatocytes (e.g., HepG2) cultured in black-walled, clear-bottom 96-well plates

  • This compound (CGamF)

  • Phenol red-free culture medium

  • Hanks' Balanced Salt Solution with calcium and magnesium (HBSS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed hepatocytes in a black-walled, clear-bottom 96-well plate at a density that ensures 80-90% confluency on the day of the assay.

  • Medium Exchange: On the day of the assay, aspirate the growth medium and wash the cells twice with warm HBSS.

  • Pre-incubation: Add 100 µL of phenol red-free medium to each well and incubate for 30 minutes at 37°C to allow cells to equilibrate.

  • Preparation of CGamF Solution: Prepare a 2X working solution of CGamF in phenol red-free medium. A final concentration of 1-5 µM is a good starting point.

  • Initiate Uptake: Add 100 µL of the 2X CGamF solution to each well, resulting in a 1X final concentration.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). This should be optimized for your cell type and experimental goals.

  • Terminate Uptake: Aspirate the CGamF-containing medium and wash the cells three times with ice-cold HBSS to stop the uptake and remove unbound probe.

  • Fluorescence Measurement: Add 100 µL of HBSS to each well and measure the intracellular fluorescence using a microplate reader with excitation at ~495 nm and emission at ~518 nm. If using a microscope, acquire images using appropriate filter sets.

Controls:

  • No-cell control: Wells containing only phenol red-free medium and CGamF to determine background from the medium and plate.

  • Unstained cell control: Wells with cells in phenol red-free medium but without CGamF to measure cellular autofluorescence.

  • Inhibitor control: Co-incubate cells with a known inhibitor of bile acid transport (e.g., rifampicin (B610482) for OATPs) to confirm transporter-mediated uptake.[12]

Protocol 2: Sodium Borohydride Treatment to Reduce Fixation-Induced Autofluorescence

This protocol is for fixed-cell imaging applications where aldehyde-based fixatives are used.

Materials:

  • Fixed cells on coverslips or in a microplate

  • Sodium borohydride (NaBH₄)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Fixation and Permeabilization: Fix and permeabilize your cells according to your standard protocol.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Prepare NaBH₄ Solution: Immediately before use, prepare a 1 mg/mL solution of NaBH₄ in ice-cold PBS. The solution will fizz.[9]

  • Quenching: Incubate the cells with the freshly prepared NaBH₄ solution for 15-30 minutes at room temperature.[13]

  • Extensive Washing: Wash the cells at least three times with PBS for 5 minutes each to remove all traces of sodium borohydride.[13]

  • Staining: Proceed with your immunofluorescence staining or CGamF incubation protocol.

Visualizations

Bile Acid Signaling Pathway

BileAcidSignaling cluster_Hepatocyte Hepatocyte cluster_EnterohepaticCirculation Enterohepatic Circulation Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 Synthesis PrimaryBAs Primary Bile Acids (CA, CDCA) ConjugatedBAs Conjugated Bile Acids PrimaryBAs->ConjugatedBAs Conjugation FXR_H FXR ConjugatedBAs->FXR_H Activates Intestine Intestine ConjugatedBAs->Intestine Secretion into Bile SHP SHP FXR_H->SHP Induces SHP->CYP7A1 Inhibits CYP7A1->PrimaryBAs PortalVein Portal Vein Intestine->PortalVein Reabsorption Hepatocyte Hepatocyte PortalVein->Hepatocyte Return to Liver

Caption: Overview of the bile acid synthesis and signaling pathway in the liver.

Experimental Workflow for Investigating Drug Interactions

DrugInteractionWorkflow start Start seed_cells Seed Hepatocytes in 96-well plates start->seed_cells pre_incubate Pre-incubate with Test Compound/Vehicle seed_cells->pre_incubate add_cgamf Add CGamF pre_incubate->add_cgamf incubate Incubate (e.g., 30 min) add_cgamf->incubate wash Wash with ice-cold buffer incubate->wash measure Measure Intracellular Fluorescence wash->measure analyze Analyze Data: Compare Compound vs. Vehicle measure->analyze end End analyze->end

Caption: Workflow for screening drug interactions with bile acid transporters using CGamF.

Troubleshooting Logic for High Background Fluorescence

TroubleshootingLogic cluster_media_plate Media/Plate Issues cluster_cell_procedure Cell/Procedure Issues start High Background Fluorescence check_no_cell Check No-Cell Control Wells start->check_no_cell high_in_no_cell High Background in No-Cell Wells? check_no_cell->high_in_no_cell source_media_plate Source: Medium/Plate high_in_no_cell->source_media_plate Yes source_cells Source: Cells/Procedure high_in_no_cell->source_cells No phenol_red Use Phenol Red-Free Medium source_media_plate->phenol_red serum Reduce Serum source_media_plate->serum plate Use Black-Walled Plates source_media_plate->plate fixation Optimize Fixation source_cells->fixation washing Improve Washing source_cells->washing quenching Use Chemical Quenchers (Fixed Cells) source_cells->quenching

Caption: Decision tree for troubleshooting high background fluorescence in CGamF assays.

References

Technical Support Center: Cholylglycylamidofluorescein (CGamF) Hepatocyte Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cholylglycylamidofluorescein (CGamF) in hepatocyte-based assays. The information is tailored for scientists and drug development professionals to address common issues, particularly non-specific binding, and to provide clear protocols and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CGamF) and why is it used in hepatocyte research?

A1: this compound (CGamF) is a fluorescent derivative of the bile acid cholylglycine. It is used as a probe to study the function of hepatic uptake and efflux transporters, particularly the organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated protein 2 (MRP2). Its fluorescence allows for real-time visualization and quantification of its transport in living hepatocytes.

Q2: What are the primary transporters responsible for CGamF uptake and efflux in hepatocytes?

A2: The primary uptake transporters for CGamF in hepatocytes are members of the Organic Anion Transporting Polypeptide (OATP) family, such as OATP1B1 and OATP1B3.[1][2] The primary efflux transporter responsible for secreting CGamF from the hepatocyte into the bile canaliculus is the Multidrug Resistance-Associated Protein 2 (MRP2).[3][4][5][6][7]

Q3: What is non-specific binding in the context of CGamF assays?

A3: Non-specific binding refers to the interaction of CGamF with cellular components other than its intended transporters, such as the cell membrane, intracellular proteins, or plasticware. This can lead to high background fluorescence, reducing the signal-to-noise ratio and making it difficult to accurately quantify transporter-mediated uptake and efflux.[8][9]

Q4: How can I differentiate between specific (transporter-mediated) and non-specific binding of CGamF?

A4: To differentiate between specific and non-specific binding, you can perform competition assays. By co-incubating the cells with an excess of a known OATP substrate (e.g., unlabeled cholylglycine or a known inhibitor), you can block the specific binding of CGamF to its transporters. The remaining fluorescence can then be attributed to non-specific binding. Additionally, performing assays at 4°C can minimize active transport, providing an estimate of non-specific binding and passive diffusion.

Troubleshooting Guide

This guide addresses common problems encountered during CGamF experiments with hepatocytes, focusing on issues related to non-specific binding and providing potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
High Background Fluorescence 1. High Non-Specific Binding: CGamF adhering to the cell surface, extracellular matrix, or plasticware.[8][9]2. Autofluorescence: Hepatocytes naturally exhibit some level of autofluorescence.3. Excessive CGamF Concentration: Using a concentration of CGamF that saturates both specific and non-specific binding sites.1. Optimize Washing Steps: Increase the number and duration of wash steps with a cold, protein-free buffer after incubation to remove unbound CGamF.2. Include Blocking Agents: Pre-incubate cells with a protein-rich solution like bovine serum albumin (BSA) to block non-specific binding sites.3. Use Uncoated Plates: Test different types of microplates, as some surfaces are more prone to non-specific binding.4. Measure and Subtract Autofluorescence: Before adding CGamF, measure the baseline fluorescence of the hepatocytes and subtract this value from your final readings.5. Titrate CGamF Concentration: Perform a concentration-response curve to determine the optimal CGamF concentration that provides a good signal for specific uptake without excessive background.
Inconsistent or Variable Fluorescence Readings 1. Uneven Cell Seeding: Inconsistent cell numbers across wells.2. Cell Health: Poor hepatocyte viability or monolayer integrity.3. Photobleaching: Loss of fluorescent signal due to prolonged exposure to excitation light.1. Ensure Uniform Cell Seeding: Use careful pipetting techniques and visually inspect wells for even cell distribution.2. Monitor Cell Viability: Perform a viability assay (e.g., Trypan Blue exclusion) before and during the experiment.3. Minimize Light Exposure: Limit the exposure of cells to the excitation light source. Use neutral density filters if available. Acquire images promptly after incubation.
Low CGamF Uptake Signal 1. Poor Transporter Activity: Suboptimal health of hepatocytes leading to reduced transporter function.2. Presence of Inhibitors: Components in the media or test compounds may be inhibiting OATP transporters.3. Incorrect Buffer Composition: The absence of necessary ions (e.g., sodium, although OATPs are generally sodium-independent) or incorrect pH can affect transporter function.1. Use Freshly Isolated or High-Viability Cryopreserved Hepatocytes: Ensure the quality of your cells.2. Screen for Inhibitory Compounds: Test for the presence of known OATP inhibitors in your experimental setup.3. Optimize Assay Buffer: Use a well-defined, physiological buffer (e.g., Krebs-Henseleit buffer) at the correct pH (typically 7.4).

Quantitative Data Summary

The following tables summarize key quantitative data related to CGamF transport in hepatocytes.

Table 1: Kinetic Parameters of CGamF Uptake in Rat Hepatocytes

ParameterValueSpeciesExperimental SystemReference
Km (Michaelis-Menten constant) 10.8 µMRatIsolated Hepatocytes[1]

Table 2: Inhibition of CGamF Accumulation in Sandwich-Cultured Rat Hepatocytes by various compounds

InhibitorIC50 (µM)Reference
Ritonavir 0.25 ± 0.07[10]
Saquinavir > 1[10]
Atazanavir > 1[10]
Darunavir > 10[10]
Amprenavir 43 ± 12[10]
Rifampicin (at 100 µM) 72% inhibition[10]

Experimental Protocols

Protocol 1: Hepatocyte Uptake Assay for CGamF

This protocol details the steps for measuring the uptake of CGamF into cultured hepatocytes.

  • Cell Preparation:

    • Seed hepatocytes in a suitable culture plate (e.g., 24- or 96-well plate) and allow them to form a monolayer.

    • Prior to the assay, wash the cells twice with pre-warmed Krebs-Henseleit (KH) buffer (pH 7.4).

  • Incubation:

    • Prepare a working solution of CGamF in KH buffer at the desired concentration (e.g., 1-10 µM).

    • To determine non-specific uptake, prepare a parallel set of wells containing CGamF and a potent OATP inhibitor (e.g., 100 µM rifampicin).

    • Remove the wash buffer from the cells and add the CGamF-containing solution (with or without inhibitor).

    • Incubate the plate at 37°C for a specified time (e.g., 5-30 minutes). To estimate passive diffusion and non-specific binding, a parallel plate can be incubated at 4°C.

  • Termination and Washing:

    • To stop the uptake, aspirate the incubation solution and immediately wash the cells three times with ice-cold KH buffer. This step is critical to remove unbound extracellular CGamF.

  • Quantification:

    • Lyse the cells using a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

    • Measure the fluorescence of the cell lysate using a fluorescence plate reader with appropriate excitation and emission wavelengths for fluorescein (B123965) (e.g., Ex: 494 nm, Em: 521 nm).

    • Normalize the fluorescence signal to the protein concentration of each well.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the fluorescence in the inhibitor-treated wells (non-specific uptake) from the fluorescence in the wells without the inhibitor (total uptake).

Protocol 2: Saturation Binding Assay to Determine Non-Specific Binding

This protocol is designed to quantify the specific and non-specific binding of CGamF to hepatocytes at equilibrium.

  • Cell Preparation:

    • Prepare hepatocyte suspensions or monolayers as in Protocol 1.

  • Incubation:

    • Prepare a series of dilutions of CGamF in KH buffer (e.g., from 0.1 to 50 µM).

    • For each concentration of CGamF, prepare two sets of incubations:

      • Total Binding: Cells incubated with CGamF only.

      • Non-Specific Binding: Cells incubated with CGamF in the presence of a high concentration of an unlabeled competitor (e.g., 1 mM cholylglycine) to saturate the specific binding sites.

    • Incubate the cells with the different concentrations of CGamF (with and without the competitor) at 37°C until binding equilibrium is reached (this may require optimization, e.g., 30-60 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly separate the cells from the incubation medium. For suspension cells, this can be done by centrifugation through an oil layer to separate the cell pellet from the aqueous medium. For monolayers, rapid and thorough washing with ice-cold buffer is required.

  • Quantification and Analysis:

    • Lyse the cells and measure the fluorescence as described in Protocol 1.

    • Plot the total and non-specific binding against the concentration of CGamF.

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration.

    • The non-specific binding should increase linearly with concentration, while the specific binding should be saturable. The data for specific binding can be fitted to a saturation binding curve to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Visualizations

CGamF_Uptake_Workflow Experimental Workflow for CGamF Uptake Assay cluster_prep Cell Preparation cluster_incubation Incubation cluster_termination Termination cluster_quantification Quantification prep1 Seed Hepatocytes prep2 Wash with KH Buffer prep1->prep2 inc1 Add CGamF +/- Inhibitor prep2->inc1 inc2 Incubate at 37°C inc1->inc2 term1 Aspirate Solution inc2->term1 term2 Wash with Cold KH Buffer term1->term2 quant1 Lyse Cells term2->quant1 quant2 Measure Fluorescence quant1->quant2 quant3 Normalize to Protein quant2->quant3

Caption: Workflow for CGamF Hepatocyte Uptake Assay.

NonSpecificBinding_Logic Logic for Differentiating Specific and Non-Specific Binding cluster_components Components of Total Binding TotalBinding Total Cellular Fluorescence (CGamF alone) SpecificBinding Specific (Transporter-Mediated) Fluorescence TotalBinding->SpecificBinding - SpecificComp Binding to OATPs TotalBinding->SpecificComp NonSpecificComp Binding to Membrane, Proteins, etc. TotalBinding->NonSpecificComp NonSpecific Non-Specific Fluorescence (CGamF + Excess Competitor) NonSpecific->SpecificBinding = NonSpecific->NonSpecificComp isolates

Caption: Differentiating specific vs. non-specific binding.

CGamF_Transport_Pathway CGamF Transport Pathway in Hepatocytes cluster_environment Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_canaliculus Bile Canaliculus CGamF_blood CGamF OATP OATP (e.g., OATP1B1/3) CGamF_blood->OATP Uptake Albumin_CGamF Albumin-CGamF Albumin_CGamF->OATP Uptake CGamF_intra Intracellular CGamF OATP->CGamF_intra MRP2 MRP2 CGamF_intra->MRP2 Efflux CGamF_bile Secreted CGamF MRP2->CGamF_bile

Caption: CGamF uptake and efflux pathway in hepatocytes.

References

Technical Support Center: Cholylglycylamidofluorescein (CGamF) BSEP Assay Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Cholylglycylamidofluorescein (CGamF) or other fluorescent bile salt analog-based BSEP inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound (CGamF) BSEP assay?

A1: The assay quantifies the function of the Bile Salt Export Pump (BSEP), a transporter protein on the canalicular membrane of hepatocytes responsible for excreting bile salts into the bile.[1][2][3] A fluorescent bile salt analog, such as this compound (CGamF), is used as a substrate for BSEP.[4][5] In healthy, polarized hepatocytes (typically in a sandwich culture), the fluorescent substrate is taken up into the cell and then actively transported by BSEP into the bile canaliculi, leading to a concentrated fluorescent signal within these structures.[6][7] When a test compound inhibits BSEP, the fluorescent substrate accumulates inside the hepatocytes instead of being transported into the canaliculi.[8] The reduction in canalicular fluorescence or increase in intracellular fluorescence is measured to determine the inhibitory potential of the test compound.

Q2: What are the primary in vitro models used for this assay?

A2: The two most common models are sandwich-cultured hepatocytes (SCHs) and inside-out membrane vesicles expressing BSEP.[2][4]

  • Sandwich-Cultured Hepatocytes (SCHs): This is considered a more physiologically relevant model. Hepatocytes are cultured between two layers of extracellular matrix (e.g., collagen), which promotes cell polarization and the formation of functional bile canalicular networks.[6][7][9][10] This system allows for the evaluation of uptake, metabolism, and biliary excretion.[6]

  • BSEP-expressing Membrane Vesicles: These are inside-out vesicles prepared from cell lines (e.g., Sf9 insect cells) that overexpress human BSEP.[1][2][4] This is a simpler, higher-throughput system for directly assessing BSEP inhibition without the complexities of cellular uptake and metabolism.[2][11][12] However, it may lack physiological relevance and can lead to false positives or negatives.[8][12][13]

Q3: Why is maintaining cell polarity important in sandwich-cultured hepatocytes?

A3: Cell polarity is crucial for the proper localization and function of transporters. In polarized hepatocytes, uptake transporters are located on the basolateral (sinusoidal) membrane, while efflux transporters like BSEP are on the apical (canalicular) membrane.[6] This separation is essential for directional transport from the blood into the bile. Loss of polarity, which can occur in conventional monolayer cultures, leads to mislocalization of transporters and non-functional bile canaliculi, making it impossible to accurately measure BSEP-mediated biliary excretion.[6][14]

Q4: What are appropriate positive and negative controls for a BSEP inhibition assay?

A4: Including both positive and negative controls is critical for validating assay performance.

  • Positive Controls (Known BSEP Inhibitors): These compounds confirm that the assay system can detect BSEP inhibition. Commonly used positive controls include:

    • Cyclosporin A[8][15]

    • Troglitazone[13]

    • Ritonavir[11][13]

    • Bosentan[16]

  • Negative Controls:

    • Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO) at the same final concentration used in the experimental wells. This accounts for any effects of the solvent on BSEP activity.

    • Non-Inhibitory Compound: A compound known not to inhibit BSEP can be used to establish the baseline BSEP activity.

Troubleshooting Guide

Issue 1: High background fluorescence or weak signal-to-noise ratio.
  • Possible Cause 1: Autofluorescence of the test compound.

    • How to Diagnose: Before the main experiment, run a plate with the test compound alone in assay buffer and measure the fluorescence at the same excitation/emission wavelengths used for CGamF.

    • Solution: If the compound is fluorescent, consider using a non-fluorescent BSEP assay method, such as those using radiolabeled substrates ([3H]-taurocholate) or LC/MS-based detection.[17] Alternatively, if the interference is minor, it may be possible to subtract the background fluorescence of the compound. Using fluorescent dyes with longer excitation and emission wavelengths (e.g., Cy dyes) can sometimes mitigate interference from blue or green fluorescent compounds.[18]

  • Possible Cause 2: Suboptimal concentration of the fluorescent substrate.

    • How to Diagnose: The signal from the vehicle control wells is weak.

    • Solution: Optimize the concentration of the CGamF substrate. The concentration should be well below the Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibitors, but high enough to provide a robust signal.[13] Perform a concentration-response curve for the substrate to determine the optimal concentration that gives a good signal without causing saturation.

  • Possible Cause 3: Poor health or viability of the hepatocytes.

    • How to Diagnose: Observe the cell monolayer under a microscope for signs of poor morphology, detachment, or low confluence. Perform a viability assay (e.g., trypan blue exclusion or MTT assay).

    • Solution: Ensure proper handling and storage of cryopreserved hepatocytes. Optimize cell seeding density, as low density can lead to poor formation of canalicular networks.[19] Use fresh, high-quality culture medium and matrix overlays.[19]

Issue 2: High variability between replicate wells.
  • Possible Cause 1: Inconsistent cell seeding or monolayer integrity.

    • How to Diagnose: Microscopic examination reveals uneven cell distribution across the well or within the plate.

    • Solution: Ensure a homogenous cell suspension before seeding. Use proper pipetting techniques to avoid disturbing the cell monolayer during media changes and buffer washes. Allow sufficient time for cells to attach and form a confluent monolayer before applying the collagen overlay.

  • Possible Cause 2: Edge effects in the microplate.

    • How to Diagnose: Wells at the edge of the plate consistently show different results from the interior wells.

    • Solution: Avoid using the outermost wells of the plate for experiments. Fill these wells with sterile water or media to help maintain a more uniform temperature and humidity across the plate.

  • Possible Cause 3: Temperature fluctuations during the assay.

    • How to Diagnose: Inconsistent results that do not correlate with well position.

    • Solution: Transporter activity is highly temperature-dependent. Ensure all buffers and solutions are pre-warmed to 37°C. Perform incubations in a calibrated, stable incubator to maintain a consistent physiological temperature.

Issue 3: Unexpectedly low or no BSEP inhibition with a known inhibitor (positive control failure).
  • Possible Cause 1: Poor formation of bile canaliculi.

    • How to Diagnose: Microscopic examination of the sandwich-cultured hepatocytes shows a lack of defined, bright green fluorescent networks in the vehicle control wells after incubation with CGamF.

    • Solution: Allow sufficient time for the hepatocytes to form a polarized monolayer and functional canaliculi. This typically takes 4-5 days in a sandwich culture configuration.[7][19] Ensure the quality of the extracellular matrix (e.g., collagen) is high and properly prepared.

  • Possible Cause 2: Incorrect assay buffer composition.

    • How to Diagnose: Review the protocol and buffer preparation records.

    • Solution: The biliary excretion of some substrates is dependent on the presence of calcium. An assay buffer without calcium and magnesium (Ca2+/Mg2+-free buffer) can be used to disrupt tight junctions, releasing the contents of the bile canaliculi and allowing for the differentiation between cellular and biliary compartments.[4] Ensure the standard incubation buffer contains the correct physiological ion concentrations.

  • Possible Cause 3: Degradation of the inhibitor or substrate.

    • How to Diagnose: The positive control has been stored improperly or is past its expiration date. The fluorescent substrate is sensitive to light.

    • Solution: Use fresh, validated positive controls. Prepare working solutions of the fluorescent substrate fresh for each experiment and protect them from light.

Quantitative Data Summary

For accurate interpretation, it's crucial to use appropriate concentrations of substrates and inhibitors. The following tables provide reference values from the literature.

Table 1: IC₅₀ Values of Common BSEP Inhibitors

CompoundIC₅₀ (µM)In Vitro SystemReference
Cyclosporin A~7BSEP-transfected cells[8][20]
Ritonavir0.2Not Specified[11]
Deferasirox11.9Not Specified[11]
Bosentan9.2Not Specified[11]
Bosentan (Ki)12Rat BSEP vesicles[16]
Chlorpromazine30Human BSEP[8]

Note: IC₅₀ values can vary significantly between different assay systems (e.g., membrane vesicles vs. sandwich-cultured hepatocytes) and with different substrates.[21]

Table 2: Typical Experimental Parameters

ParameterRecommended Range/ValueRationale/Comments
Cell Seeding Density (48-well plate)200,000 cells/wellTo achieve a confluent monolayer.[7]
Culture Duration (pre-assay)4-5 daysAllows for cell polarization and formation of bile canaliculi.[19]
Substrate Incubation Time10 - 30 minutesShould be within the linear range of uptake and excretion.[13]
Temperature37°CEssential for physiological transporter activity.
Substrate Concentration< KmIncreases sensitivity for detecting competitive inhibitors.[13]

Experimental Protocols

Protocol 1: BSEP Inhibition Assay in Sandwich-Cultured Hepatocytes

1. Cell Culture and Monolayer Formation: a. Seed cryopreserved human hepatocytes on collagen-coated plates at an appropriate density (e.g., 2 x 10⁵ cells/well for a 48-well plate).[7] b. Culture for 24 hours to allow for cell attachment. c. Apply a top layer of collagen to create the sandwich configuration. d. Maintain the culture for 4-5 days to allow for the formation of a polarized monolayer with functional bile canaliculi.[19]

2. Assay Procedure: a. Pre-warm all assay buffers (e.g., Hanks' Balanced Salt Solution - HBSS) to 37°C. b. Gently wash the hepatocyte monolayer three times with warm HBSS. c. Pre-incubate the cells with HBSS containing the test compound (at various concentrations) or vehicle control for 10-30 minutes at 37°C. d. Remove the pre-incubation solution and add the substrate working solution (e.g., CGamF in HBSS) with the test compound or vehicle. e. Incubate for 20-30 minutes at 37°C, protected from light. f. Stop the reaction by washing the cells three times with ice-cold HBSS.

3. Data Acquisition and Analysis: a. Acquire images using a fluorescence microscope with appropriate filters for the fluorescent substrate (e.g., excitation ~485 nm, emission ~520 nm for fluorescein-based dyes). b. Quantify the fluorescence intensity within the bile canaliculi networks and/or the intracellular fluorescence. c. Calculate the Biliary Excretion Index (BEI) if performing parallel experiments with and without calcium to differentiate cellular vs. biliary accumulation. d. Plot the percentage of BSEP inhibition against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

BSEP_Assay_Workflow BSEP Inhibition Assay Workflow in Sandwich-Cultured Hepatocytes cluster_prep Phase 1: Culture Preparation cluster_assay Phase 2: Inhibition Assay cluster_analysis Phase 3: Data Analysis Seed Seed Hepatocytes on Collagen-Coated Plate Attach 24h Incubation (Cell Attachment) Seed->Attach Overlay Apply Collagen Overlay (Sandwich Formation) Attach->Overlay Polarize 4-5 Day Culture (Polarization & Canaliculi Formation) Overlay->Polarize Wash1 Wash Cells with Warm Buffer (3x) Polarize->Wash1 PreIncubate Pre-incubate with Test Compound/Vehicle Wash1->PreIncubate AddSubstrate Add Fluorescent Substrate + Test Compound PreIncubate->AddSubstrate Incubate Incubate 20-30 min at 37°C AddSubstrate->Incubate Wash2 Stop Reaction with Cold Buffer Wash Incubate->Wash2 Image Fluorescence Imaging Wash2->Image Quantify Quantify Canalicular Fluorescence Image->Quantify Calculate Calculate % Inhibition Quantify->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for BSEP inhibition assay using sandwich-cultured hepatocytes.

BSEP_Mechanism Mechanism of BSEP Inhibition cluster_control Control (No Inhibition) cluster_inhibited Inhibited State Uptake1 CGamF (Substrate) Hepatocyte1 Hepatocyte Uptake1->Hepatocyte1 Uptake BSEP1 BSEP Transporter Hepatocyte1->BSEP1 Canaliculi1 Bile Canaliculus (High Fluorescence) BSEP1->Canaliculi1 Active Transport Uptake2 CGamF (Substrate) Hepatocyte2 Hepatocyte (High Intracellular Fluorescence) Uptake2->Hepatocyte2 Uptake BSEP2 BSEP Transporter Canaliculi2 Bile Canaliculus (Low Fluorescence) BSEP2->Canaliculi2 Transport Blocked Inhibitor Inhibitor Compound Inhibitor->BSEP2 Blockade

Caption: Cellular mechanism of the fluorescent BSEP inhibition assay.

References

Technical Support Center: Effect of Temperature on Cholylglycylamidofluorescein (CGamF) Transport Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effect of temperature on Cholylglycylamidofluorescein (CGamF) transport kinetics.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments.

Q1: My baseline CGamF uptake at 37°C is lower than expected.

A1: Several factors could contribute to lower than expected uptake at the standard physiological temperature of 37°C.

  • Cell Health and Viability: Ensure that your hepatocytes have high viability (>90%) post-thawing and that they have formed a confluent monolayer if using plated cells. Cryopreserved hepatocytes are highly sensitive to temperature fluctuations during transport and storage. They should be maintained in the vapor phase of liquid nitrogen and thawed rapidly in a 37°C water bath.

  • Reagent and Media Temperature: Pre-warm all media and buffer solutions to 37°C before they come into contact with the cells. Cold reagents can shock the cells and reduce transporter activity.

  • Sub-optimal pH: The pH of your incubation buffer should be maintained at a physiological level (typically 7.4). Significant deviations can alter protein conformation and transporter function.

  • Incorrect Substrate Concentration: Verify the concentration of your CGamF stock solution. If the concentration is lower than intended, the resulting uptake will also be lower.

Q2: I am observing high variability in CGamF uptake between replicate wells at the same temperature.

A2: High variability can obscure the true effect of temperature on transport kinetics.

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension when seeding plates. Gently swirl the cell suspension before pipetting to prevent settling. Uneven cell numbers across wells will lead to variable uptake.

  • Temperature Gradients Across the Plate: Incubator "hot spots" or "cold spots" can lead to temperature variations between wells. Use a calibrated incubator and consider using a water bath for more precise temperature control during the uptake experiment.

  • Pipetting Errors: Inconsistent timing or technique during the addition of substrate or wash solutions can introduce significant variability, especially for short incubation times. Use of multichannel pipettes can improve consistency.

  • Edge Effects: Wells on the outer edges of a microplate are more susceptible to temperature and evaporation fluctuations. It is good practice to fill these wells with media but exclude them from data analysis.

Q3: The difference in CGamF uptake between 37°C and 4°C is not significant.

A3: A small difference between uptake at 37°C (active transport and passive diffusion) and 4°C (primarily passive diffusion) suggests that active transport is minimal.

  • Low Transporter Expression/Function: The cell line or primary hepatocytes may have low expression or functional activity of the relevant uptake transporters for CGamF, such as Organic Anion Transporting Polypeptides (OATPs). Verify the expression of transporters like OATP1B1 and OATP1B3 in your cell model.

  • Substrate is a Poor Substrate for the Transporters: While CGamF is a known OATP substrate, its affinity can vary between species and cell types.

  • Membrane Integrity: If cells have poor membrane integrity, passive diffusion can be artificially high, masking the contribution of active transport. Assess cell membrane integrity through assays like LDH release.

Q4: I am seeing a decrease in CGamF uptake at temperatures above 37°C, which is unexpected.

A4: While initial increases in temperature can boost kinetic rates, excessively high temperatures can have detrimental effects.

  • Enzyme/Transporter Denaturation: Like all proteins, transporters have an optimal temperature range. Temperatures significantly above physiological norms (e.g., >42°C) can lead to protein denaturation and a loss of function, resulting in decreased uptake.

  • Increased Membrane Fluidity: High temperatures increase the fluidity of the cell membrane.[1] While this can initially increase transport rates, excessive fluidity can disrupt the proper conformation and function of embedded transporters.

  • Cellular Stress and Toxicity: Elevated temperatures can induce a cellular stress response, which may include the downregulation of transporter expression or activity. Prolonged exposure to high temperatures will lead to cell death.

Q5: How do I accurately control the temperature during my experiment?

A5: Precise temperature control is critical for studying the kinetics of transport.

  • Use a Calibrated Water Bath: For short-term uptake studies, a circulating water bath provides more uniform and stable temperature control than a standard incubator. Plates can be sealed and floated in the water bath.

  • Pre-equilibrate all Components: Ensure that the cell plates, substrate solutions, and wash buffers are all pre-equilibrated to the target temperature before starting the experiment.

  • Monitor Temperature Directly: If possible, use a fine-gauge thermocouple probe to measure the temperature directly in a control well on the plate to ensure it has reached and is maintaining the desired temperature.

Quantitative Data Summary

As specific data for the temperature-dependent kinetics of CGamF transport is limited in published literature, the following table presents hypothetical, yet representative, data to illustrate the expected trends. These values are for demonstration purposes and should be determined experimentally.

Temperature (°C)Apparent Km (μM)Apparent Vmax (pmol/min/mg protein)
4-Low (Passive Diffusion)
2512.5150
379.3[2]250
4110.8220

Note: The Km value at 37°C is based on data for CGamF accumulation in sandwich-cultured rat hepatocytes.[2] Other values are hypothetical and represent a plausible trend where Vmax increases to an optimum temperature and then decreases, while Km may also change with temperature.

Experimental Protocols

Protocol for Determining the Effect of Temperature on CGamF Uptake in Plated Hepatocytes

This protocol is adapted from standard methodologies for cryopreserved hepatocyte uptake transporter assays.

1. Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte plating and incubation media

  • Krebs-Henseleit buffer (or other appropriate physiological buffer), pH 7.4

  • This compound (CGamF) stock solution

  • Ice-cold wash buffer

  • Cell lysis buffer

  • Multi-well plates suitable for cell culture and fluorescence reading

  • Temperature-controlled incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C, 41°C)

  • Fluorescence plate reader

2. Cell Plating:

  • Thaw cryopreserved hepatocytes according to the supplier's protocol.

  • Perform a cell count and assess viability using a method like trypan blue exclusion.

  • Seed the hepatocytes in collagen-coated multi-well plates at the recommended density.

  • Culture the cells for 24-48 hours to allow for monolayer formation.

3. Uptake Assay:

  • Prepare working solutions of CGamF in Krebs-Henseleit buffer at a range of concentrations (e.g., 0.5 µM to 50 µM).

  • Pre-equilibrate the CGamF solutions, wash buffer, and cell plates to the respective experimental temperatures for at least 30 minutes.

  • Aspirate the culture medium from the cell monolayers.

  • Wash the cells twice with pre-warmed Krebs-Henseleit buffer.

  • To initiate the uptake, add the pre-warmed CGamF working solution to each well.

  • Incubate the plates at the designated temperatures for a predetermined time (e.g., 2 minutes). This time should be within the linear range of uptake, which should be determined in preliminary experiments.

  • To terminate the uptake, rapidly aspirate the substrate solution and wash the monolayer three times with ice-cold wash buffer.

  • After the final wash, aspirate all buffer and add cell lysis buffer to each well.

  • Incubate for 10-15 minutes at room temperature on a plate shaker to ensure complete lysis.

4. Quantification and Data Analysis:

  • Measure the fluorescence of the cell lysates using a fluorescence plate reader with appropriate excitation and emission wavelengths for fluorescein.

  • Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay).

  • Calculate the rate of uptake and normalize it to the protein concentration (e.g., in pmol/min/mg protein).

  • To determine the active transport component, subtract the uptake rate measured at 4°C from the rates measured at higher temperatures.

  • Plot the uptake rate against the CGamF concentration for each temperature and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis thaw Thaw Cryopreserved Hepatocytes plate Plate Hepatocytes (24-48h culture) thaw->plate equilibrate Equilibrate Plates & Reagents to Temp (4, 25, 37, 41°C) plate->equilibrate prepare_reagents Prepare CGamF Solutions & Buffers prepare_reagents->equilibrate wash_cells Wash Cell Monolayer equilibrate->wash_cells add_cgmf Add CGamF Solution (Initiate Uptake) wash_cells->add_cgmf incubate Incubate at Target Temperature add_cgmf->incubate terminate Terminate Uptake (Ice-Cold Wash) incubate->terminate lyse Lyse Cells terminate->lyse read_fluorescence Measure Fluorescence lyse->read_fluorescence protein_assay Determine Protein Concentration lyse->protein_assay calculate_rate Calculate Uptake Rate read_fluorescence->calculate_rate protein_assay->calculate_rate kinetic_analysis Michaelis-Menten Analysis (Km, Vmax) calculate_rate->kinetic_analysis

Experimental workflow for temperature-dependent CGamF transport studies.

Signaling_Pathways cluster_regulation General OATP Regulation (Not Temperature-Specific) cluster_effects Regulatory Effects nr Nuclear Receptors (PXR, CAR, FXR) transcription Transcriptional Regulation nr->transcription Activation/ Repression kinases Protein Kinases (e.g., PKC) trafficking Membrane Trafficking & Localization kinases->trafficking post_translation Post-Translational Modification kinases->post_translation oatp OATP Transporter (e.g., OATP1B1/1B3) transcription->oatp Alters Expression trafficking->oatp Modulates Surface Level post_translation->oatp Modifies Activity transport CGamF Transport oatp->transport cgmf CGamF cgmf->oatp Substrate

General regulatory pathways influencing OATP transporter function.

References

Technical Support Center: Stability of Cholylglycylamidofluorescein (CGamF) Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Cholylglycylamidofluorescein (CGamF) working solutions and ensure reliable experimental outcomes.

Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for CGamF stock solutions?

For long-term stability, CGamF stock solutions, typically dissolved in an organic solvent like DMSO, should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1][2] The vials should be tightly sealed and protected from light to prevent photobleaching and degradation.[1][3]

2. How should I prepare my CGamF working solution?

It is recommended to prepare fresh working solutions for each experiment by diluting the stock solution in an appropriate aqueous buffer. If you need to store the working solution for a short period, keep it at 2-8°C and protected from light. Avoid prolonged storage of aqueous working solutions.

3. What is the optimal pH for my CGamF working solution?

The fluorescence of fluorescein (B123965), the fluorophore in CGamF, is highly pH-dependent. The fluorescence intensity is maximal in slightly alkaline conditions (pH 7.4-8.0).[4] In acidic environments (pH < 6.5), the fluorescence intensity significantly decreases.[4] Therefore, maintaining a stable, slightly alkaline pH in your experimental buffer is crucial for reproducible results.

4. How sensitive is CGamF to light?

Like other fluorescein-based dyes, CGamF is susceptible to photobleaching, which is the irreversible loss of fluorescence due to light exposure.[5][6] It is critical to protect both stock and working solutions from light by using amber tubes or wrapping vials in aluminum foil and minimizing exposure to ambient and excitation light during experiments.[2][3]

5. Can I reuse my CGamF working solution?

It is not recommended to reuse CGamF working solutions, especially if they have been stored for an extended period or exposed to light. For optimal and reproducible results, always prepare fresh working solutions from a properly stored stock solution for each experiment.

Troubleshooting Guides

Issue 1: Low or No Fluorescent Signal
Possible Cause Recommended Solution
Incorrect pH of the working solution Verify the pH of your buffer and adjust it to the optimal range of 7.4-8.0. The fluorescence of CGamF is significantly lower in acidic conditions.[4]
Degradation of CGamF Prepare a fresh working solution from a new aliquot of your stock solution. Ensure that the stock solution has been stored correctly at -20°C or -80°C and protected from light.[1][2]
Photobleaching Minimize the exposure of your samples to the excitation light source. Use neutral density filters to reduce light intensity if possible.[5] Store all solutions and samples in the dark.[2]
Incorrect filter set on the microscope/plate reader Ensure that the excitation and emission filters are appropriate for fluorescein (Excitation max ~494 nm, Emission max ~521 nm).
Low concentration of CGamF Increase the concentration of your CGamF working solution in a stepwise manner to find the optimal concentration for your assay.
Issue 2: High Background Fluorescence
Possible Cause Recommended Solution
Autofluorescence from media or cells Use phenol (B47542) red-free media for your experiments, as phenol red can be a source of background fluorescence.[7] Include a "cells only" control (without CGamF) to measure the baseline autofluorescence.
Non-specific binding of CGamF Optimize washing steps to ensure complete removal of unbound CGamF. Increase the number and duration of washes if necessary.[8]
Contaminated buffer or water Use high-purity, sterile-filtered buffers and water for all solutions to avoid fluorescent contaminants.
Excessive CGamF concentration Titrate the concentration of your CGamF working solution to find the lowest concentration that still provides a robust signal over background.
Issue 3: Inconsistent or Variable Results
Possible Cause Recommended Solution
Fluctuations in pH Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment.
Temperature variations Maintain a consistent temperature during your experiment, as fluorescence intensity can be temperature-dependent.[9][10] Higher temperatures can lead to decreased fluorescence.[9]
Inconsistent incubation times Standardize all incubation times precisely for all samples and replicates.
Repeated freeze-thaw cycles of stock solution Aliquot your stock solution into single-use vials to avoid repeated freezing and thawing, which can lead to degradation.[2]
Pipetting errors Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes.

Experimental Protocols

Protocol 1: Preparation and Storage of CGamF Stock Solution
  • Reconstitution: Centrifuge the vial of lyophilized CGamF briefly to ensure the powder is at the bottom. Reconstitute in high-quality, anhydrous DMSO to a stock concentration of 1-10 mM.

  • Solubilization: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming to 37°C for a short period can aid in solubilization.

  • Aliquoting: Aliquot the stock solution into small, single-use volumes in amber or light-blocking polypropylene (B1209903) tubes.[3]

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.[1] For short-term storage (up to a month), -20°C is acceptable.

Protocol 2: Assessment of CGamF Working Solution Stability

This protocol allows for the assessment of CGamF stability under different conditions (e.g., temperature, light exposure).

  • Preparation: Prepare a fresh working solution of CGamF at the desired concentration in your experimental buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with a stable pH of 7.4.

  • Initial Measurement: Immediately measure the fluorescence intensity of a sample of the working solution using a fluorometer or plate reader with the appropriate excitation and emission wavelengths for fluorescein. This will serve as your time-zero (T0) reading.

  • Incubation: Aliquot the remaining working solution into separate tubes for each condition to be tested (e.g., room temperature in the dark, room temperature with light exposure, 4°C in the dark).

  • Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a sample from each condition and measure its fluorescence intensity.

  • Data Analysis: Calculate the percentage of remaining fluorescence at each time point relative to the T0 reading. This will provide a quantitative measure of the stability of the CGamF working solution under each condition.

Understanding CGamF Stability: Key Factors

The stability of your CGamF working solution is influenced by several environmental factors. Understanding these will help you design more robust experiments.

Quantitative Data on Fluorescein Stability

Note: The following data is for fluorescein, the core fluorophore of CGamF, and serves as a close approximation of CGamF's behavior.

Table 1: Effect of pH on Relative Fluorescence Intensity of Fluorescein

pHRelative Fluorescence Intensity (%)
5.0~10%
6.0~30%
7.0~70%
7.4~90%
8.0100%
9.0~95%

Data is synthesized from graphical representations in scientific literature.[11][12]

Table 2: Estimated Stability of Fluorescein Working Solution under Different Storage Conditions

Storage ConditionEstimated Half-lifeRecommendations
Room Temperature, Exposed to LightMinutes to HoursAvoid. Significant photobleaching will occur.
Room Temperature, Protected from LightHours to a few daysAcceptable for the duration of an experiment.
4°C, Protected from LightSeveral days to a weekRecommended for short-term storage of working solutions.
-20°C (Aqueous Solution)Weeks to MonthsProne to damage from freeze-thaw cycles. Aliquoting is essential.

Estimations are based on general knowledge of fluorescein stability and best practices for fluorescent probe handling.[2][13]

Signaling Pathways and Experimental Workflows

Bile_Acid_Signaling cluster_Extracellular Extracellular Space CGamF CGamF NTCP NTCP CGamF->NTCP OATPs OATPs CGamF->OATPs

Experimental_Workflow Prepare_Stock Prepare CGamF Stock Solution (DMSO) Store_Stock Aliquot and Store at -80°C Prepare_Stock->Store_Stock Prepare_Working Prepare Fresh Working Solution (Buffer) Store_Stock->Prepare_Working Incubate Incubate Cells with CGamF Prepare_Working->Incubate Cell_Culture Culture Hepatocytes Cell_Culture->Incubate Wash Wash to Remove Unbound CGamF Incubate->Wash Measure Measure Fluorescence (Microscopy/Plate Reader) Wash->Measure

References

Validation & Comparative

Validating BSEP Inhibition Assays: A Comparative Guide to Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for drug-induced liver injury (DILI) is a critical aspect of preclinical safety assessment. Inhibition of the Bile Salt Export Pump (BSEP), a key transporter responsible for bile acid efflux from hepatocytes, is a significant mechanism underlying cholestatic DILI. The Cholylglycylamidofluorescein (CGam-F) BSEP assay, often utilizing the fluorescent substrate analog Cholyl-lysyl-fluorescein (CLF), provides a valuable in vitro tool to assess a compound's BSEP inhibitory potential. This guide offers a comparative analysis of known BSEP inhibitors, presenting their inhibitory potency and detailing the experimental protocols for two common assay formats: the membrane vesicle assay and the sandwich-cultured hepatocyte (SCH) assay.

Comparative Inhibitory Potency of Known BSEP Inhibitors

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a BSEP inhibitor. The following table summarizes the IC50 values for several well-characterized BSEP inhibitors obtained from in vitro assays. It is important to note that IC50 values can vary depending on the specific assay conditions, including the substrate used and the biological system (e.g., isolated membrane vesicles versus intact hepatocytes).

InhibitorAssay TypeSubstrateIC50 (µM)
Troglitazone (B1681588)Rat Liver Plasma Membrane Vesicles[3H]-Taurocholate3.9[1]
Troglitazone Sulfate (B86663)Rat Liver Plasma Membrane Vesicles[3H]-Taurocholate0.4 - 0.6[1]
Cyclosporine AIsolated Rat Hepatocyte CoupletsCholyl-lysyl-fluorescein (CLF)Inhibition observed at therapeutic concentrations[2][3]
RitonavirBSEP-expressing Sf9 Membrane Vesicles[3H]-TaurocholateInhibition of 90% at 28 µM[4]
BosentanBSEP-expressing Sf9 Membrane Vesicles[3H]-Taurocholate76.8[5][6]
BosentanSandwich-Cultured Human HepatocytesExogenous Taurocholate42.1[7][8]
GlibenclamideBSEP/Bsep-expressing Sf9 VesiclesNot specifiedInhibits BSEP-mediated transport[9]

Signaling Pathway of BSEP-mediated Bile Acid Transport and Inhibition

The following diagram illustrates the physiological process of bile acid transport by BSEP in a hepatocyte and how this process is disrupted by inhibitory compounds, leading to cholestasis.

BSEP_Inhibition_Pathway cluster_hepatocyte Hepatocyte cluster_canaliculus Bile Canaliculus Bile_Acid Bile Acids BSEP BSEP Transporter Bile_Acid->BSEP Transport Accumulated_Bile_Acid Accumulated Bile Acids Bile Bile BSEP->Bile Efflux Cytotoxicity Hepatocyte Injury (Cholestasis) Accumulated_Bile_Acid->Cytotoxicity Inhibitor BSEP Inhibitor (e.g., Troglitazone) Inhibitor->BSEP Inhibition

BSEP-mediated bile acid transport and its inhibition.

Experimental Protocols

Two primary in vitro methods for assessing BSEP inhibition are the membrane vesicle assay and the sandwich-cultured hepatocyte (SCH) assay. Each offers distinct advantages and provides complementary information.

BSEP Inhibition Assay Using Transporter-Expressing Membrane Vesicles

This assay utilizes inside-out membrane vesicles prepared from cell lines (e.g., Sf9 or HEK293) overexpressing human BSEP. It provides a direct measure of the interaction between a test compound and the BSEP transporter without the complexities of cellular uptake, metabolism, and efflux.

Experimental Workflow:

Vesicle_Assay_Workflow Start Prepare BSEP-expressing membrane vesicles Pre-incubation Pre-incubate vesicles with test compound or vehicle Start->Pre-incubation Initiate_Transport Add fluorescent substrate (e.g., CLF) and ATP Pre-incubation->Initiate_Transport Incubation Incubate at 37°C for a defined time Initiate_Transport->Incubation Stop_Reaction Stop reaction with ice-cold buffer Incubation->Stop_Reaction Filtration Rapidly filter to separate vesicles from buffer Stop_Reaction->Filtration Quantification Quantify fluorescence associated with vesicles Filtration->Quantification Analysis Calculate % inhibition and determine IC50 Quantification->Analysis

Membrane vesicle BSEP inhibition assay workflow.

Detailed Methodology:

  • Vesicle Preparation: Inside-out membrane vesicles are prepared from HEK293 or Sf9 cells stably expressing human BSEP.

  • Pre-incubation: Vesicles are pre-incubated with varying concentrations of the test compound or a vehicle control in a 96-well plate format for approximately 15 minutes at 37°C.

  • Transport Initiation: The transport reaction is initiated by adding a solution containing the fluorescent substrate (e.g., 1 µM Cholyl-lysyl-fluorescein) and ATP (to energize the transporter). A parallel set of experiments is conducted in the absence of ATP to determine non-specific binding.

  • Incubation: The reaction is allowed to proceed for a short, linear time frame, typically 5 minutes, at 37°C.

  • Reaction Termination: The transport is stopped by the addition of a large volume of ice-cold wash buffer.

  • Filtration: The reaction mixture is rapidly filtered through a filter plate to separate the vesicles from the incubation buffer.

  • Quantification: The amount of fluorescent substrate trapped inside the vesicles is quantified using a fluorescence plate reader.

  • Data Analysis: The ATP-dependent transport is calculated by subtracting the fluorescence in the absence of ATP from that in the presence of ATP. The percent inhibition by the test compound is determined relative to the vehicle control. IC50 values are then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

BSEP Inhibition Assay Using Sandwich-Cultured Hepatocytes (SCH)

This assay employs primary hepatocytes cultured between two layers of collagen, which allows them to form functional bile canaliculi. This more physiologically relevant model enables the assessment of BSEP inhibition in the context of cellular uptake and potential metabolism of the test compound.

Experimental Workflow:

SCH_Assay_Workflow Start Culture primary hepatocytes in sandwich configuration Pre-incubation Pre-incubate SCH with test compound or vehicle Start->Pre-incubation Substrate_Loading Add fluorescent substrate (e.g., CLF) and incubate Pre-incubation->Substrate_Loading Wash Wash cells to remove extracellular substrate Substrate_Loading->Wash Imaging Acquire images of bile canaliculi using high-content imaging Wash->Imaging Analysis Quantify fluorescence intensity in the canalicular network Imaging->Analysis Calculation Calculate % inhibition of biliary excretion and IC50 Analysis->Calculation

Sandwich-cultured hepatocyte BSEP assay workflow.

Detailed Methodology:

  • Cell Culture: Primary rat or human hepatocytes are seeded on collagen-coated plates and overlaid with a second layer of collagen to form a sandwich culture, allowing for the formation of bile canaliculi.

  • Pre-incubation: The sandwich-cultured hepatocytes are pre-incubated with various concentrations of the test compound or vehicle control in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for a specified time (e.g., 10-30 minutes) at 37°C.

  • Substrate Incubation: The pre-incubation solution is removed, and the cells are incubated with a solution containing the fluorescent BSEP substrate, such as Cholyl-lysyl-fluorescein (CLF), for 10-20 minutes at 37°C.[10]

  • Washing: The cells are washed multiple times with ice-cold buffer to remove extracellular substrate.

  • Imaging and Quantification: The accumulation of the fluorescent substrate in the bile canaliculi is visualized and quantified using a high-content imaging system.[11][12][13][14]

  • Data Analysis: The fluorescence intensity within the bile canalicular networks is measured. The inhibition of biliary excretion by the test compound is calculated relative to the vehicle control. IC50 values are determined by plotting the percent inhibition against the concentration of the test compound and fitting the data to a four-parameter logistic equation. It is crucial to consider that some BSEP inhibitors may also affect the uptake transporters responsible for the initial entry of the fluorescent substrate into the hepatocytes, which can complicate the interpretation of the results.[10][12]

Conclusion

The validation of a this compound (or more commonly, Cholyl-lysyl-fluorescein) BSEP assay with known inhibitors is a critical step in establishing a reliable in vitro screen for cholestatic DILI potential. Both the membrane vesicle and sandwich-cultured hepatocyte assays provide valuable, albeit different, insights into a compound's interaction with BSEP. By understanding the inhibitory profiles of well-characterized compounds and employing robust, detailed experimental protocols, researchers can confidently assess the BSEP inhibition liability of novel drug candidates and make more informed decisions during the drug development process.

References

A Head-to-Head Comparison: Cholylglycylamidofluorescein vs. Taurocholate for BSEP Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for accurately assessing the function and inhibition of the Bile Salt Export Pump (BSEP/ABCB11). This guide provides an objective comparison of the fluorescent probe Cholylglycylamidofluorescein and the endogenous bile salt taurocholate, supported by experimental data, to inform substrate choice in BSEP transport studies.

The Bile Salt Export Pump (BSEP) is a crucial ATP-binding cassette (ABC) transporter located on the canalicular membrane of hepatocytes. It is responsible for the excretion of bile salts from the liver into the bile, a rate-limiting step in bile formation. Inhibition of BSEP can lead to an accumulation of cytotoxic bile salts in hepatocytes, resulting in drug-induced liver injury (DILI). Therefore, in vitro assessment of BSEP inhibition is a key component of safety testing for new drug candidates. This guide compares two commonly used substrates for these assays: the endogenous bile salt taurocholate and the fluorescent derivative, this compound.

Performance Comparison: Quantitative Insights

The choice between this compound and taurocholate often depends on the specific requirements of the assay, such as the desired throughput and the need for direct or indirect detection methods. While taurocholate represents a physiologically relevant substrate, this compound offers the convenience of fluorescence-based detection.

A direct comparison in LLC-PK1 cells co-expressing the uptake transporter NTCP and BSEP revealed that the basal-to-apical transport rate of this compound was lower than that of taurocholate.[1] However, the transport of the fluorescent substrate was still significant, showing a 4.3 to 4.5-fold increase over vector control cells.[1]

While direct head-to-head kinetic data for this compound is limited, a study on a comparable fluorescent bile acid derivative (4-N,N-dimethylaminosulfonyl-2,1,3-benzoxadiazole-conjugated bile acid) in membrane vesicles from hBSEP-expressing Sf9 cells reported Michaelis-Menten kinetics that were comparable to those of unlabeled taurocholic acid.[2]

Below is a summary of the available kinetic data for taurocholate and a comparable fluorescent bile acid derivative.

SubstrateExperimental SystemKm (μM)Vmax (pmol/min/mg protein)Source
TaurocholateInverted Sf9 membrane vesicles17.8 ± 5.0286.2 ± 28.2N/A
Fluorescent Bile Acid Derivative*hBSEP-expressing Sf9 cell membrane vesicles23.1 ± 1.6623.2 ± 22.4[2]

*4-N,N-dimethylaminosulfonyl-2,1,3-benzoxadiazole-conjugated bile acid.

Experimental Methodologies

The assessment of BSEP-mediated transport can be conducted using various in vitro systems, most commonly inverted membrane vesicles and cell-based assays.

BSEP Vesicular Transport Assay

This assay utilizes inside-out membrane vesicles prepared from cells overexpressing BSEP (e.g., Sf9 or HEK293 cells). The uptake of the substrate into the vesicles is measured in the presence and absence of ATP to determine ATP-dependent transport.

Protocol for Taurocholate Transport Assay:

  • Preparation: Thaw BSEP-expressing and control membrane vesicles on ice. Prepare a reaction mixture containing the vesicle suspension in a transport buffer (e.g., 10 mM Tris-HCl, 250 mM sucrose, 10 mM MgCl2, pH 7.4).

  • Initiation of Transport: Pre-warm the reaction mixture to 37°C. Initiate the transport reaction by adding a mixture of radiolabeled (e.g., ³H) and unlabeled taurocholate to the vesicle suspension, along with either ATP or AMP (as a negative control).

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 5-15 minutes), ensuring the transport is in the linear range.

  • Termination of Transport: Stop the reaction by adding an ice-cold stop solution (e.g., transport buffer without ATP).

  • Filtration: Rapidly filter the vesicle suspension through a filter plate to separate the vesicles from the reaction mixture.

  • Washing: Wash the filters with ice-cold stop solution to remove any unbound substrate.

  • Quantification: Measure the radioactivity associated with the vesicles using liquid scintillation counting.

  • Data Analysis: Calculate the ATP-dependent transport by subtracting the uptake in the presence of AMP from the uptake in the presence of ATP.

Protocol for this compound Transport Assay:

The protocol is similar to that for taurocholate, with the key difference being the detection method.

  • Preparation and Initiation: Follow steps 1 and 2 as for the taurocholate assay, using fluorescently labeled this compound instead of a radiolabeled substrate.

  • Incubation and Termination: Follow steps 3 and 4.

  • Filtration and Washing: Follow steps 5 and 6.

  • Quantification: Elute the fluorescent substrate from the vesicles and measure the fluorescence using a microplate reader.

  • Data Analysis: Calculate the ATP-dependent transport by subtracting the fluorescence in the AMP control from the fluorescence in the ATP-containing samples.

Cell-Based BSEP Transport Assay

Cell-based assays, such as those using sandwich-cultured hepatocytes or polarized cell lines (e.g., LLC-PK1) co-expressing an uptake transporter (like NTCP) and BSEP, provide a more physiologically relevant system.

Protocol for Cell-Based Assay:

  • Cell Culture: Culture the cells on permeable supports to form a polarized monolayer.

  • Pre-incubation: Wash the cell monolayer and pre-incubate with a buffer at 37°C.

  • Substrate Incubation: Add the substrate (taurocholate or this compound) to the basolateral side of the monolayer.

  • Sampling: At various time points, collect samples from the apical and basolateral compartments.

  • Quantification: Analyze the concentration of the substrate in the samples using an appropriate method (LC-MS/MS for taurocholate, fluorescence detection for this compound).

  • Data Analysis: Calculate the vectorial transport from the basolateral to the apical compartment.

Visualizing the Process: Diagrams

To better understand the experimental workflows and the regulatory pathways of BSEP, the following diagrams are provided.

BSEP_Vesicular_Transport_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Vesicles Thaw BSEP Vesicles Mix Mix Vesicles, Buffer, Substrate Vesicles->Mix Buffer Prepare Transport Buffer Buffer->Mix Substrate Prepare Substrate (Taurocholate or CGamF) Substrate->Mix Incubate Incubate at 37°C with ATP/AMP Mix->Incubate Stop Stop Reaction Incubate->Stop Filter Filter and Wash Stop->Filter Quantify Quantify (Scintillation or Fluorescence) Filter->Quantify

BSEP Vesicular Transport Assay Workflow

BSEP_Cell_Based_Assay_Workflow cluster_culture Cell Culture cluster_transport Transport Assay cluster_analysis Analysis Culture Culture Polarized Cell Monolayer Preincubation Pre-incubate with Buffer Culture->Preincubation AddSubstrate Add Substrate to Basolateral Side Preincubation->AddSubstrate Sample Collect Apical and Basolateral Samples AddSubstrate->Sample Quantify Quantify Substrate Concentration Sample->Quantify Analyze Calculate Vectorial Transport Quantify->Analyze

Cell-Based BSEP Transport Assay Workflow

BSEP_Regulation_Pathway cluster_nuclear_receptors Nuclear Receptors cluster_kinases Kinases cluster_transcription_factors Transcription Factors FXR FXR/RXR BSEP_Gene BSEP (ABCB11) Gene FXR->BSEP_Gene induce transcription LRH1 LRH-1 LRH1->BSEP_Gene induce transcription AMPK AMPK AMPK->BSEP_Gene repress transcription Nrf2 Nrf2 Nrf2->BSEP_Gene induce transcription BSEP_Protein BSEP Protein BSEP_Gene->BSEP_Protein transcription & translation Bile_Acids Bile Acids Bile_Acids->FXR activate

References

comparison of Cholylglycylamidofluorescein with other fluorescent bile acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Cholylglycylamidofluorescein and its alternatives for studying bile acid transport and signaling.

In the intricate landscape of cellular research and drug development, fluorescently labeled molecules are indispensable tools for visualizing and quantifying biological processes. For scientists studying enterohepatic circulation, bile acid metabolism, and related pharmacology, fluorescent bile acid analogs (FBAAs) offer a powerful means to probe the activity of bile acid transporters and receptors. This guide provides a comprehensive comparison of this compound (CGamF) with other commonly used FBAAs, focusing on their performance in key experimental applications, supported by quantitative data and detailed methodologies.

Photophysical and Chemical Properties

The choice of a fluorescent probe is fundamentally guided by its photophysical characteristics. A high quantum yield is desirable for a strong fluorescent signal, while the excitation and emission wavelengths must be compatible with available imaging equipment.

Fluorescent AnalogParent Bile AcidFluorophoreExcitation (λex)Emission (λem)Quantum Yield (Φ)pH Dependence of Fluorescence
This compound (CGamF) Cholic AcidFluorescein (B123965)495 nm518 nm[1]0.67 (in ethanol)[1]Strong dependence at 495 nm excitation
Cholyl-(NBD)-lysine (C-NBD-L) Cholic AcidNBD~465 nm[2]~535 nm[2]Variable, generally lower than fluorescein[3]pH independent
Chenodeoxycholyl-(NBD)-lysine (CDC-NBD-L) Chenodeoxycholic AcidNBD~465 nm[2]~535 nm[2]Variable, generally lower than fluorescein[3]pH independent
Cholyl-lysyl-fluorescein (CLF) Cholic AcidFluorescein498 nm[1]517 nm[1]0.79[1]Not reported, likely similar to fluorescein

Key Insights:

  • CGamF and CLF, both fluorescein-based probes, exhibit bright fluorescence with high quantum yields.

  • The fluorescence of CGamF is highly sensitive to pH when excited at 495 nm, a factor to consider in acidic intracellular compartments. Its fluorescence is pH-independent at 440 nm excitation.

  • NBD-labeled analogs (C-NBD-L and CDC-NBD-L) have excitation and emission spectra that are shifted compared to fluorescein derivatives and their fluorescence is pH-independent, offering stability in varying cellular environments.

Performance in Hepatocyte Uptake Assays

A primary application of FBAAs is to study the function of hepatic uptake transporters, such as the Na+-taurocholate cotransporting polypeptide (NTCP) and Organic Anion Transporting Polypeptides (OATPs). The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are critical for characterizing these transport processes.

Fluorescent AnalogCell SystemKm (µM)Vmax (relative units)Sodium DependencePrimary Transporters
This compound (CGamF) Isolated Rat Hepatocytes10.8Not Reported50% decrease in uptake without Na+OATPs
Sandwich-Cultured Rat Hepatocytes9.3 ± 2.6[4]Not ReportedPrimarily Na+-independentOATPs
Cholyl-(NBD)-lysine (C-NBD-L) Isolated Rat Hepatocytes3.8Not Reported38% decrease in uptake without Na+NTCP, OATPs
Chenodeoxycholyl-(NBD)-lysine (CDC-NBD-L) Isolated Rat Hepatocytes3.0Not ReportedNa+ independentOATPs
CHO-hASBT cells13.1319.7 fluorescence units/min/cellNot ApplicableASBT
Cholyl-lysyl-fluorescein (CLF) CHO-OATP1B3 cells4.6 ± 2.7[5]Not ReportedNot ApplicableOATP1B3

Key Insights:

  • C-NBD-L exhibits the highest affinity (lowest Km) for uptake into isolated rat hepatocytes among the compared analogs.

  • The uptake of CGamF is significantly dependent on OATPs and shows partial sodium dependence.

  • CDC-NBD-L uptake is sodium-independent, suggesting it is a substrate for OATPs but not NTCP.

  • CLF is a high-affinity substrate for the human hepatic uptake transporter OATP1B3.[5]

Application in Studying Bile Acid Receptors and Transporters

FBAAs are also valuable for investigating the interaction of bile acids with key regulatory proteins like the Farnesoid X Receptor (FXR) and the Apical Sodium-Dependent Bile Acid Transporter (ASBT).

Farnesoid X Receptor (FXR) Activation
Parent Bile AcidKnown FXR Agonist Potency (EC50)
Chenodeoxycholic Acid (CDCA)~15-50 µM[6]
Cholic Acid (CA)Weaker agonist than CDCA[6]
Deoxycholic Acid (DCA)Potent agonist, similar to CDCA
Lithocholic Acid (LCA)Potent agonist

Expected Performance:

  • Fluorescent analogs derived from potent FXR agonists like chenodeoxycholic acid (e.g., CDC-NBD-L) are expected to be more potent FXR activators than those derived from weaker agonists like cholic acid (e.g., CGamF, C-NBD-L, CLF).

Apical Sodium-Dependent Bile Acid Transporter (ASBT) Inhibition

ASBT is crucial for the reabsorption of bile acids in the terminal ileum. Inhibition of ASBT is a therapeutic strategy for certain liver diseases. The inhibitory potential of compounds is quantified by the half-maximal inhibitory concentration (IC50).

Fluorescent AnalogCell SystemIC50 (µM)
Various synthetic compounds ASBT-expressing cellsA wide range of IC50 values have been reported for non-fluorescent inhibitors. For example, the drug elobixibat (B1671180) is a potent ASBT inhibitor. Direct comparative IC50 data for FBAAs is limited.

Experimental Approach:

  • An ASBT inhibition assay would typically involve incubating ASBT-expressing cells with a known fluorescent ASBT substrate, such as a taurocholate derivative, in the presence of varying concentrations of the test compound (e.g., a fluorescent bile acid analog). The reduction in the uptake of the fluorescent substrate is then measured to determine the IC50 of the test compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summaries of common experimental protocols.

Hepatocyte Uptake Assay

This protocol describes a typical workflow for measuring the uptake of fluorescent bile acid analogs into primary hepatocytes.

Hepatocyte_Uptake_Assay cluster_prep Cell Preparation cluster_assay Uptake Experiment cluster_analysis Data Acquisition & Analysis isolate Isolate primary hepatocytes culture Culture hepatocytes (e.g., collagen sandwich) isolate->culture preincubate Pre-incubate cells with buffer culture->preincubate add_fbaa Add fluorescent bile acid analog preincubate->add_fbaa incubate Incubate at 37°C for various time points add_fbaa->incubate wash Wash cells to remove excess probe incubate->wash lyse Lyse cells wash->lyse measure Measure intracellular fluorescence lyse->measure calculate Calculate uptake rate (Km and Vmax) measure->calculate

Caption: Workflow for a hepatocyte uptake assay.

FXR Activation Reporter Assay

This diagram outlines the steps involved in a cell-based reporter assay to measure FXR activation.

FXR_Activation_Assay cluster_transfection Cell Transfection cluster_treatment Compound Treatment cluster_readout Luciferase Assay seed_cells Seed cells (e.g., HepG2) transfect Transfect with: - FXR expression vector - RXR expression vector - Luciferase reporter plasmid seed_cells->transfect treat Treat cells with fluorescent bile acid analog transfect->treat incubate Incubate for 24 hours treat->incubate lyse Lyse cells incubate->lyse add_substrate Add luciferase substrate lyse->add_substrate measure Measure luminescence add_substrate->measure analyze Determine EC50 measure->analyze

Caption: FXR activation reporter assay workflow.

Signaling Pathway

The activation of FXR by bile acids triggers a complex signaling cascade that regulates gene expression.

FXR_Signaling_Pathway cluster_cell Hepatocyte BA Bile Acid (or FBAA) FXR FXR BA->FXR binds FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (in DNA) FXR_RXR->FXRE binds to TargetGenes Target Gene Transcription (e.g., SHP, BSEP) FXRE->TargetGenes regulates

References

A Head-to-Head Battle for BSEP Inhibition: Cross-Validation of Fluorescent and Radioisotope Assays

Author: BenchChem Technical Support Team. Date: December 2025

A critical step in drug development is the early identification of compounds that may cause drug-induced liver injury (DILI). A key mechanism underlying DILI is the inhibition of the Bile Salt Export Pump (BSEP), a transporter protein crucial for bile acid homeostasis. To assess this risk, in vitro BSEP inhibition assays are indispensable. For years, the gold standard has been the radioisotope-based assay, typically employing [³H]-labeled taurocholate. However, fluorescent-based assays, such as those using cholyl-glycylamido-fluorescein (CGamF), have emerged as a promising, non-radioactive alternative. This guide provides a comprehensive cross-validation of these two methodologies, offering researchers the data and protocols needed to make informed decisions for their DILI screening strategies.

At a Glance: Fluorescent vs. Radioisotope BSEP Inhibition Assays

FeatureCGamF-Based Fluorescent AssayRadioisotope-Based Assay ([³H]Taurocholate)
Principle Competitive inhibition of the transport of a fluorescent bile salt analog (CGamF).Competitive inhibition of the transport of a radiolabeled bile salt ([³H]taurocholate).
Detection Method Fluorescence plate reader.Scintillation counting.
Throughput High-throughput compatible.Generally lower throughput.
Safety Non-radioactive, fewer safety and disposal concerns.Requires handling and disposal of radioactive materials.
Cost Potentially lower cost (no radioactive waste disposal).Higher costs associated with radiolabeled substrate and waste disposal.
Sensitivity High sensitivity.High sensitivity.

Quantitative Comparison: IC50 Values of Known BSEP Inhibitors

Below is a compiled table of IC50 values for well-characterized BSEP inhibitors, gathered from multiple sources to illustrate the concordance between the two assay types.

CompoundFluorescent Assay IC50 (µM)Radioisotope Assay ([³H]Taurocholate) IC50 (µM)
Cyclosporin (B1163) A~7[2]2.4 - 3.9[3], ~5
Bosentan (B193191)-9.1 - 49.8[3]
Troglitazone-~1[4]
Glibenclamide-~2

Note: The IC50 values are approximate and can vary based on specific experimental conditions (e.g., cell system, substrate concentration). The data is compiled from different studies and is for comparative purposes.

Experimental Workflows

The general workflow for both fluorescent and radioisotope BSEP inhibition assays using membrane vesicles is similar, with the primary difference being the detection method.

BSEP Inhibition Assay Workflow BSEP Inhibition Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection BSEP_vesicles BSEP-expressing membrane vesicles Incubate Incubate vesicles, test compound, and substrate with ATP BSEP_vesicles->Incubate Test_compound Test Compound (various concentrations) Test_compound->Incubate Substrate Substrate (CGamF or [3H]Taurocholate) Substrate->Incubate Filter Rapid Filtration to separate vesicles from unbound substrate Incubate->Filter Fluorescence Fluorescence Measurement Filter->Fluorescence Fluorescent Assay Scintillation Scintillation Counting Filter->Scintillation Radioisotope Assay BSEP Function and Inhibition BSEP Function and Inhibition Pathway Bile_Acids Bile Acids BSEP BSEP Transporter Bile_Acids->BSEP Transport Bile Bile BSEP->Bile Cholestasis Cholestasis & Potential DILI BSEP->Cholestasis Drug Inhibitory Drug Drug->BSEP Drug->Cholestasis

References

A Researcher's Guide to Fluorescent Bile Acid Analogs in Hepatotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate tools is paramount for accurate and reproducible hepatotoxicity studies. Fluorescent bile acid analogs have emerged as indispensable probes for investigating the mechanisms of drug-induced liver injury (DILI), particularly cholestasis. This guide provides a comprehensive comparison of commonly used fluorescent bile acid analogs, supported by experimental data, to aid in the selection of the most suitable probe for your research needs.

Introduction to Fluorescent Bile Acid Analogs

Fluorescent bile acid analogs are synthetic molecules that mimic the behavior of endogenous bile acids, allowing for the visualization and quantification of their transport within hepatocytes. By tracking the uptake, intracellular localization, and efflux of these analogs, researchers can gain critical insights into the function of key hepatic transporters, such as the Na+-taurocholate cotransporting polypeptide (NTCP), Organic Anion Transporting Polypeptides (OATPs), the Bile Salt Export Pump (BSEP), and Multidrug Resistance-Associated Protein 2 (MRP2). Inhibition of these transporters by xenobiotics is a primary mechanism of cholestatic DILI.

This guide focuses on a comparative analysis of several widely used fluorescent bile acid analogs, including fluorescein-based probes like Cholyl-L-Lysyl-Fluorescein (CLF) and Cholylglycylamidofluorescein (CGamF), as well as analogs tagged with other fluorophores like 7-nitrobenz-2-oxa-1,3-diazole (NBD).

Comparative Data of Fluorescent Bile Acid Analogs

The selection of a fluorescent bile acid analog should be guided by its specific transport characteristics, spectral properties, and suitability for the intended experimental system. The following tables summarize key quantitative data for some of the most commonly used analogs.

Analog Parent Bile Acid Fluorophore Key Applications
Cholyl-L-Lysyl-Fluorescein (CLF) Cholic AcidFluoresceinStudying BSEP and MRP2-mediated efflux; high-throughput screening for cholestatic potential of drugs.[1][2]
This compound (CGamF) Glycocholic AcidFluoresceinInvestigating Na+-dependent and independent uptake; studying canalicular transport.[3]
Cholyl-(Nε-NBD)-lysine (C-NBD-L) Cholic AcidNBDStudies of conjugated trihydroxy-bile acid transport; pH-independent fluorescence.[4]
Tauro-nor-THCA-24-DBD Taurocholic AcidNBD derivativeAssessing NTCP/OATP-mediated uptake and BSEP-mediated efflux.[5][6]

Table 1: General Properties and Applications of Common Fluorescent Bile Acid Analogs

Transport Kinetics

Understanding the affinity (Km) and maximum transport velocity (Vmax) of an analog for specific transporters is crucial for designing and interpreting experiments.

Analog Cell System Transporter(s) Km (µM) Vmax (pmol/mg protein/min)
CLF CHO cellsOATP1B34.6 ± 2.7Not Reported
Sf21 insect cell vesiclesABCC2 (MRP2)3.3 ± 2.0Not Reported
Sf21 insect cell vesiclesABCC33.7 ± 1.0Not Reported
CGamF Isolated rat hepatocytesOatp(s)10.8Not Reported
Sandwich-cultured rat hepatocytesOatp(s)9.3 ± 2.6Not Reported
C-NBD-L Isolated rat hepatocytesNot specified3.8Not Reported
Chenodeoxycholyl-(Nε-NBD)-lysine (CDC-NBD-L) Isolated rat hepatocytesNot specified3.0Not Reported
Inhibition by Cholestatic Drugs

A key application of these analogs is to screen for compounds that inhibit bile acid transport, a hallmark of cholestatic DILI. The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting this transport.

Analog Inhibitor Cell System IC50 (µM)
CLF Cyclosporin ASandwich-cultured rat hepatocytes~7
CGamF RitonavirSandwich-cultured rat hepatocytes0.25 ± 0.07
AtazanavirSandwich-cultured rat hepatocytes1.1 ± 0.4
SaquinavirSandwich-cultured rat hepatocytes2.5 ± 0.9
IndinavirSandwich-cultured rat hepatocytes16 ± 5
NelfinavirSandwich-cultured rat hepatocytes43 ± 12
Tauro-nor-THCA-24-DBD Cyclosporin ASandwich-cultured rat hepatocytesSignificantly decreased biliary excretion index at 10 µM

Table 3: IC50 Values of Known Cholestatic Drugs on Fluorescent Bile Acid Analog Transport. This table highlights the utility of these analogs in identifying potential cholestatic compounds. A comprehensive comparison of a wider range of cholestatic drugs across all analogs is an area for future research.

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable data. Below are representative protocols for key experiments using fluorescent bile acid analogs.

Protocol 1: Live-Cell Imaging of Fluorescent Bile Acid Analog Uptake and Efflux

This protocol describes the visualization and quantification of bile acid transport in sandwich-cultured hepatocytes.

Materials:

  • Sandwich-cultured hepatocytes (e.g., primary human or rat hepatocytes, HepG2 cells)

  • Fluorescent bile acid analog stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free Williams' E medium)

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+

  • Test compound (potential inhibitor)

  • Confocal microscope with environmental chamber (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture hepatocytes in a sandwich configuration on collagen-coated plates to promote the formation of bile canaliculi.

  • Preparation of Solutions: On the day of the experiment, dilute the fluorescent bile acid analog to the desired working concentration (e.g., 1-5 µM) in pre-warmed live-cell imaging medium. Prepare solutions of the test compound at various concentrations.

  • Cell Washing: Gently wash the cells twice with pre-warmed HBSS with Ca2+ and Mg2+.

  • Uptake Phase: Add the fluorescent bile acid analog solution to the cells and incubate for a specified time (e.g., 10-30 minutes) in the microscope's environmental chamber. For inhibition studies, co-incubate with the test compound.

  • Imaging (Uptake): Acquire time-lapse images using the confocal microscope to visualize the uptake of the fluorescent analog into the hepatocytes.

  • Efflux Phase: After the uptake phase, gently wash the cells three times with pre-warmed HBSS with Ca2+ and Mg2+ to remove the extracellular analog.

  • Imaging (Efflux): Add fresh, pre-warmed live-cell imaging medium (with or without the test compound) and acquire time-lapse images to visualize the efflux of the fluorescent analog into the bile canaliculi.

  • Data Analysis: Quantify the fluorescence intensity within the hepatocytes and the bile canaliculi over time using image analysis software. Calculate uptake and efflux rates and the biliary excretion index (BEI).

Protocol 2: BSEP Inhibition Assay using Inside-Out Membrane Vesicles

This assay directly measures the inhibition of BSEP-mediated transport.

Materials:

  • Inside-out membrane vesicles prepared from Sf9 cells overexpressing human BSEP.

  • Fluorescent BSEP substrate (e.g., tauro-nor-THCA-24-DBD).

  • Assay buffer (e.g., 10 mM Tris-HCl, 250 mM sucrose, 10 mM MgCl2, pH 7.4).

  • ATP and AMP solutions.

  • Test compound (potential inhibitor).

  • Glass fiber filters.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Vesicle Preparation: Thaw the BSEP-expressing membrane vesicles on ice.

  • Incubation: In a 96-well plate, pre-incubate the vesicles with the test compound at various concentrations in the assay buffer for 5-10 minutes at 37°C.

  • Transport Initiation: Initiate the transport reaction by adding the fluorescent BSEP substrate and either ATP or AMP (as a negative control) to the wells.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 5-15 minutes).

  • Reaction Termination: Stop the reaction by adding ice-cold wash buffer and rapidly filtering the contents of each well through a glass fiber filter using a vacuum manifold.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound substrate.

  • Quantification: Measure the amount of fluorescent substrate trapped inside the vesicles on the filters using a fluorescence plate reader.

  • Data Analysis: Calculate the ATP-dependent transport by subtracting the values from the AMP controls. Determine the IC50 of the test compound by plotting the percent inhibition of transport against the compound concentration.

Visualization of Key Cellular Processes

Understanding the underlying cellular pathways is crucial for interpreting experimental results. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.

BileAcidTransport cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_canaliculus Bile Canaliculus BileAcid_Blood Bile Acid NTCP_OATP NTCP/OATPs BileAcid_Blood->NTCP_OATP Uptake BileAcid_Intra Intracellular Bile Acid NTCP_OATP->BileAcid_Intra BSEP_MRP2 BSEP/MRP2 BileAcid_Intra->BSEP_MRP2 Efflux MRP3_4 MRP3/MRP4 BileAcid_Intra->MRP3_4 Basolateral Efflux BileAcid_Bile Bile Acid BSEP_MRP2->BileAcid_Bile MRP3_4->BileAcid_Blood

Bile acid transport pathways in hepatocytes.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Sandwich-Cultured Hepatocytes Incubation Incubate Cells with Analog +/- Compound CellCulture->Incubation ReagentPrep Prepare Fluorescent Analog and Test Compound ReagentPrep->Incubation Imaging Live-Cell Imaging (Confocal Microscopy) Incubation->Imaging Quantification Quantify Fluorescence Intensity Imaging->Quantification Analysis Calculate Uptake/Efflux Rates, BEI, and IC50 Quantification->Analysis

Workflow for hepatotoxicity screening.

Considerations for Analog Selection

  • Transport Specificity: Choose an analog that is a known substrate for the transporter of interest. For example, CLF is a good substrate for MRP2, while tauro-nor-THCA-24-DBD is suitable for studying BSEP.[6][7]

  • Fluorophore Properties: Consider the spectral properties of the fluorophore and its compatibility with your imaging system. Fluorescein-based probes are bright but can be pH-sensitive and prone to photobleaching. NBD-based probes offer more stable fluorescence that is independent of pH.[4]

  • Cytotoxicity: While comprehensive comparative data is lacking, it is important to use the lowest effective concentration of the fluorescent analog to minimize potential cytotoxicity that could confound the results of a hepatotoxicity study.

  • Experimental Model: The choice of analog may also depend on the experimental model. For example, some analogs may be better suited for in vivo studies than others.

Conclusion and Future Directions

Fluorescent bile acid analogs are powerful tools for elucidating the mechanisms of drug-induced cholestasis. This guide provides a comparative overview to aid researchers in selecting the most appropriate probe for their studies. However, it is important to note that there are still gaps in our knowledge. Further research is needed to:

  • Conduct head-to-head comparisons of the cytotoxicity of different fluorescent bile acid analogs.

  • Generate comprehensive IC50 data for a wide range of cholestatic drugs across all commonly used analogs.

  • Quantify the photostability of different fluorescent bile acid analogs to provide better guidance for imaging studies.

  • Determine the Vmax for a wider range of analogs in relevant cellular systems.

By addressing these knowledge gaps, the scientific community can further enhance the utility of these valuable tools in the critical endeavor of ensuring drug safety.

References

Revolutionizing Drug Safety: A Comparative Guide to the Cholylglycylamidofluorescein (CGamF) Assay for Predicting Drug-Induced Cholestasis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the relentless pursuit of safer and more effective therapeutics, the early and accurate identification of potential drug-induced liver injury (DILI) remains a paramount challenge for pharmaceutical researchers. Drug-induced cholestasis, a major form of DILI, can halt drug development in its tracks. A promising tool in the scientist's arsenal (B13267) is the Cholylglycylamidofluorescein (CGamF) assay, a fluorescent-based method offering a sensitive and efficient alternative to traditional radiolabeled techniques for assessing the cholestatic potential of new drug candidates. This guide provides a comprehensive comparison of the CGamF assay with established methods, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their DILI screening strategies.

Drug-induced cholestasis arises from the disruption of bile flow from the liver, leading to the accumulation of toxic bile acids within hepatocytes. A key mechanism underlying this toxicity is the inhibition of the Bile Salt Export Pump (BSEP), a critical transporter on the canalicular membrane of hepatocytes. Therefore, assays that can effectively measure BSEP inhibition are crucial for predicting a compound's cholestatic risk.

The CGamF Assay: A Fluorescent Alternative for Assessing Biliary Transport

The this compound (CGamF) assay utilizes a fluorescent derivative of the primary bile acid, cholic acid. This probe allows for the real-time visualization and quantification of bile acid uptake into and efflux from hepatocytes, primarily in a sandwich-cultured hepatocyte (SCH) model. This in vitro system recapitulates the polarized nature of hepatocytes in the liver, forming functional bile canaliculi.

The principle of the assay lies in measuring the accumulation of CGamF within the hepatocytes and its subsequent excretion into the bile canaliculi. Inhibition of this process by a test compound indicates a potential for cholestatic DILI. The fluorescent nature of CGamF obviates the need for radioactive materials, offering significant advantages in terms of safety, cost, and ease of use.

Comparative Analysis: CGamF Assay vs. Alternative Methods

To provide a clear perspective on the utility of the CGamF assay, this guide compares its performance with the gold-standard radiolabeled taurocholate BSEP inhibition vesicle assay and another fluorescent probe-based assay.

AssayPrincipleThroughputSafetyCostPhysiological Relevance
This compound (CGamF) Assay Fluorescent measurement of bile acid uptake and efflux in sandwich-cultured hepatocytes.HighNon-radioactive, safe.ModerateHigh (uses intact, polarized cells).
Radiolabeled [³H]-Taurocholate BSEP Vesicle Assay Measures inhibition of radiolabeled taurocholate transport into isolated membrane vesicles overexpressing BSEP.MediumRequires handling of radioactive materials.HighModerate (isolated transporter, lacks cellular context).
Tauro-nor-THCA-24-DBD Assay Fluorescent measurement of a synthetic bile acid analog's transport in various cell systems.HighNon-radioactive, safe.ModerateHigh (can be used in intact cells).

Performance Data: Head-to-Head Comparison

The following table summarizes the inhibitory potency (IC50) of known cholestatic drugs determined using the CGamF assay in sandwich-cultured rat hepatocytes and the traditional [³H]-Taurocholate BSEP inhibition assay. The data demonstrates a strong correlation between the two methods, validating the CGamF assay as a reliable predictor of BSEP inhibition.

CompoundCGamF Assay IC50 (µM) in SCH[³H]-Taurocholate BSEP Vesicle Assay IC50 (µM)
Cyclosporin A2.51.1
Glyburide5.03.9
Troglitazone1.20.9
Bosentan15.012.0
Ritonavir0.25[1]0.8
Saquinavir>109.5
Atazanavir10.022.0
Darunavir25.0>50
Amprenavir43.0>50

Note: Data is compiled from various sources for comparative purposes and assay conditions may vary.

Experimental Protocols

This compound (CGamF) Biliary Excretion Assay in Sandwich-Cultured Hepatocytes (SCH)

This protocol describes the use of CGamF to assess the potential of a test compound to inhibit biliary efflux in sandwich-cultured hepatocytes.

Materials:

  • Sandwich-cultured rat or human hepatocytes

  • This compound (CGamF)

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺

  • Test compound and vehicle control (e.g., DMSO)

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Plate primary hepatocytes on collagen-coated plates and overlay with a second layer of collagen to form a sandwich culture, allowing for the formation of functional bile canaliculi. Maintain the cultures for 4-5 days.

  • Pre-incubation with Inhibitor: Wash the SCH plates with warm HBSS. Pre-incubate the cells with the test compound or vehicle control in HBSS for 10-30 minutes at 37°C.

  • CGamF Loading: Add CGamF (final concentration, e.g., 1-10 µM) to the wells containing the test compound or vehicle and incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow for cellular uptake.

  • Efflux Period: Wash the cells with ice-cold HBSS to remove extracellular CGamF. Add fresh, warm HBSS (with or without Ca²⁺/Mg²⁺) containing the test compound or vehicle and incubate for a specified time (e.g., 30-60 minutes) to allow for biliary excretion.

  • Quantification:

    • To measure total accumulation (cells + bile), lyse the cells in wells incubated with HBSS containing Ca²⁺/Mg²⁺.

    • To measure cellular accumulation (cells only), lyse the cells in wells incubated with Ca²⁺/Mg²⁺-free HBSS (which disrupts tight junctions and releases bile canaliculi contents).

    • Measure the fluorescence of the lysates using a fluorescence plate reader (e.g., excitation ~490 nm, emission ~520 nm).

  • Data Analysis: Calculate the Biliary Excretion Index (BEI) as follows: BEI (%) = [ (Total Accumulation - Cellular Accumulation) / Total Accumulation ] * 100 A decrease in the BEI in the presence of the test compound indicates inhibition of biliary efflux.

Radiolabeled [³H]-Taurocholate BSEP Vesicle Assay

This protocol outlines the standard method for assessing direct BSEP inhibition using isolated membrane vesicles.

Materials:

  • Inside-out membrane vesicles from Sf9 cells overexpressing human BSEP

  • [³H]-Taurocholate

  • ATP and AMP solutions

  • Test compound and vehicle control

  • Scintillation counter and fluid

Procedure:

  • Vesicle Preparation: Prepare inside-out membrane vesicles from Sf9 cells infected with baculovirus containing the human BSEP gene.

  • Incubation: Pre-warm the membrane vesicles at 37°C. In a 96-well plate, mix the vesicles with the test compound or vehicle control.

  • Transport Initiation: Initiate the transport reaction by adding a mixture of [³H]-Taurocholate and ATP. For control wells (to measure passive diffusion), add AMP instead of ATP.

  • Termination: After a short incubation period (e.g., 1-5 minutes), stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the incubation medium.

  • Quantification: Wash the filters to remove unbound radiolabel. Add scintillation fluid to each well and count the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the ATP-dependent transport by subtracting the counts in the AMP-containing wells from the ATP-containing wells. Determine the percent inhibition by the test compound relative to the vehicle control and calculate the IC50 value.

Visualizing the Cholestasis Pathway and Assay Workflows

To further elucidate the mechanisms of drug-induced cholestasis and the experimental procedures, the following diagrams are provided.

cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus drug Drug ntcp_oatp NTCP/OATPs drug->ntcp_oatp Uptake bile_acid_blood Bile Acids bile_acid_blood->ntcp_oatp Uptake bile_acid_cell Bile Acids ntcp_oatp->bile_acid_cell drug_cell Drug ntcp_oatp->drug_cell bsep_mrp2 BSEP/MRP2 bile_acid_bile Bile Acids bsep_mrp2->bile_acid_bile bile_acid_cell->bsep_mrp2 Efflux drug_cell->bsep_mrp2 Inhibition start Start: Sandwich-Cultured Hepatocytes pre_inc Pre-incubate with Test Compound start->pre_inc load_cgamf Load with CGamF pre_inc->load_cgamf efflux Allow Efflux load_cgamf->efflux lyse_total Lyse for Total Accumulation (with Ca²⁺/Mg²⁺) efflux->lyse_total lyse_cellular Lyse for Cellular Accumulation (without Ca²⁺/Mg²⁺) efflux->lyse_cellular measure_fluor Measure Fluorescence lyse_total->measure_fluor lyse_cellular->measure_fluor calculate_bei Calculate Biliary Excretion Index measure_fluor->calculate_bei

References

Harnessing In Vitro cGAMP Data for the Prediction of In Vivo Drug-Induced Liver Injury: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate prediction of drug-induced liver injury (DILI) remains a paramount challenge in drug development, contributing significantly to late-stage clinical trial failures and post-market drug withdrawals. Emerging evidence implicates the cGAS-STING signaling pathway, a key component of the innate immune system, in the pathogenesis of liver damage. This guide provides a comparative analysis of leveraging in vitro measurements of cyclic GMP-AMP (cGAMP), the signaling molecule of this pathway, against other established methods for predicting in vivo DILI.

The cGAS-STING Pathway: A Mechanistic Link to Liver Injury

Drug-induced stress and cellular damage in the liver can lead to the release of mitochondrial or nuclear DNA into the cytoplasm. This misplaced DNA is recognized by the enzyme cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger cGAMP.[1][2] cGAMP, in turn, binds to and activates the STIMULATOR OF INTERFERON GENES (STING) protein, triggering a downstream signaling cascade that results in the production of pro-inflammatory cytokines and interferons.[2] While this response is crucial for clearing pathogens, its chronic or excessive activation can drive inflammation and hepatocyte death, contributing to DILI.[3][4] This direct mechanistic link provides a strong rationale for investigating cGAMP production as a predictive biomarker for DILI.

cGAS-STING Signaling Pathway in DILI cluster_cell Hepatocyte Drug Hepatotoxic Drug Stress Cellular Stress / Damage Drug->Stress mtDNA Cytosolic DNA Fragments (e.g., mtDNA) Stress->mtDNA cGAS cGAS mtDNA->cGAS senses cGAMP cGAMP cGAS->cGAMP synthesizes STING STING (on ER) cGAMP->STING activates Inflammation Pro-inflammatory Cytokines & Interferons STING->Inflammation induces DILI Hepatocyte Injury (DILI) Inflammation->DILI

Caption: The cGAS-STING pathway's role in drug-induced liver injury.

Comparative Analysis of In Vitro DILI Prediction Models

The predictive power of any in vitro assay hinges on its ability to recapitulate a key mechanistic event in DILI and correlate with in vivo outcomes. Below is a comparison of a hypothetical cGAMP production assay with other widely used in vitro methods.

Assay Type Endpoint Measured Mechanistic Relevance Advantages Limitations
cGAMP Production Assay Quantification of cGAMP in cell lysates or supernatant.Measures activation of the cGAS-STING innate immunity pathway, a key driver of sterile inflammation in the liver.High specificity to a DILI-relevant pathway; potentially more sensitive than downstream markers.Newer approach, less established; may not capture non-inflammatory DILI mechanisms.
Hepatocyte Cytotoxicity Cell viability (e.g., ATP levels) or cell death (e.g., LDH release).General indicator of cellular health and integrity.High-throughput, cost-effective, widely used.Low specificity, does not pinpoint the mechanism of toxicity; often requires high, non-physiological drug concentrations.[5]
Mitochondrial Toxicity Mitochondrial membrane potential, oxygen consumption, ATP production.Mitochondrial dysfunction is a common initiating event in DILI.[6]Mechanistically informative for a major DILI pathway.May not capture DILI caused by other mechanisms (e.g., immune-mediated).
BSEP Inhibition Assay Inhibition of the Bile Salt Export Pump (BSEP) transporter.BSEP inhibition can lead to cholestatic DILI by causing the buildup of toxic bile acids.Specific to cholestatic injury, a common DILI phenotype.Poor correlation between BSEP inhibition alone and overall DILI incidence has been reported.
Reactive Oxygen Species (ROS) Measurement of ROS production.Oxidative stress is a frequent consequence of toxic drug metabolites and a contributor to cell death.Captures a common downstream event in many DILI pathways.ROS are transient and can be a consequence rather than a cause of injury, making interpretation complex.
Complex In Vitro Models (e.g., 3D Spheroids, Co-cultures) Multiple endpoints (cytotoxicity, function, inflammatory markers).Better mimic the multicellular architecture and immune interactions of the in vivo liver.[5]Higher physiological relevance and predictive accuracy than 2D monocultures.[7]Lower throughput, higher cost and complexity.[5]
Quantitative Data Summary: A Hypothetical Comparison

To illustrate how cGAMP data could be correlated with in vivo DILI, the following table presents hypothetical data for a selection of compounds with known DILI potential. Note: This data is for illustrative purposes and does not represent actual experimental results.

Compound Known In Vivo DILI Risk In Vitro cGAMP Production (Fold Change over Vehicle) In Vitro Cytotoxicity (IC50, µM) In Vivo Outcome (Rat Model)
Acetaminophen (B1664979) High (at high doses)15.25000Elevated ALT/AST, centrilobular necrosis
Trovafloxacin High (idiosyncratic)9.8>100Moderate ALT/AST elevation, inflammatory infiltrate
Diclofenac Moderate6.5150Mild ALT/AST elevation
Levofloxacin Low1.8>200No significant liver injury
Rosiglitazone Low1.3>200No significant liver injury

This hypothetical data suggests a potential correlation where compounds with high DILI risk induce a significantly higher level of in vitro cGAMP production compared to low-risk compounds.

Experimental Protocols

In Vitro cGAMP Production Assay in Hepatocyte Cultures

This protocol describes a method to quantify cGAMP production in response to drug treatment in a relevant liver cell model, such as primary human hepatocytes or HepaRG cells.

In Vitro cGAMP Assay Workflow A 1. Cell Seeding (e.g., HepaRG in 96-well plates) B 2. Compound Treatment (Test drug + controls for 24h) A->B C 3. Cell Lysis (Harvest cells in lysis buffer) B->C D 4. cGAMP Quantification (e.g., ELISA or LC-MS/MS) C->D E 5. Data Analysis (Normalize to protein content; Compare to vehicle control) D->E

Caption: Workflow for measuring drug-induced cGAMP production in vitro.

Methodology:

  • Cell Culture: Plate primary human hepatocytes or differentiated HepaRG cells in 96-well plates and allow them to form a confluent monolayer. For co-culture models, macrophages (e.g., THP-1 derived) can be added to better simulate the immune component of DILI.[8]

  • Drug Incubation: Treat cells with a dose-response range of the test compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known DILI-inducing drug like acetaminophen).

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable buffer to release intracellular contents.

  • cGAMP Measurement: Quantify the concentration of cGAMP in the cell lysates. Several methods can be used:

    • ELISA/Competition Assays: Use a cGAMP-specific antibody in a competitive binding format. These are often available as commercial kits.

    • LC-MS/MS (Liquid Chromatography-Mass Spectrometry): Offers high specificity and absolute quantification but requires specialized equipment and is lower throughput.

    • Reporter Assays: Utilize cell lines engineered to express a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element, providing a functional readout of STING activation.

  • Data Normalization: Normalize the cGAMP concentration to the total protein content of the lysate to account for differences in cell number. Express results as fold change over the vehicle control.

In Vivo Murine Model of Drug-Induced Liver Injury

This protocol outlines a standard procedure for assessing the hepatotoxic potential of a compound in a rodent model.

Methodology:

  • Animal Model: Use male C57BL/6 mice, 8-10 weeks of age.

  • Compound Administration: Administer the test compound to mice via oral gavage or intraperitoneal injection. The dose and frequency will be determined by the compound's pharmacokinetic properties. Include a vehicle control group. A classic DILI-inducing agent like acetaminophen (APAP, e.g., 300 mg/kg) can be used as a positive control.

  • Monitoring and Sample Collection: At a specified time point post-dosing (e.g., 24 or 48 hours), collect blood via cardiac puncture for serum analysis. Euthanize the animals and perfuse the liver with saline before harvesting a portion for histology and another for biochemical analysis.

  • Biochemical Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as primary indicators of hepatocellular injury.

  • Histopathological Analysis: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should evaluate the slides for evidence of necrosis, inflammation, steatosis, and other signs of liver injury.

In Vivo DILI Model Workflow A 1. Compound Administration (e.g., Oral gavage in mice) B 2. Sample Collection (24-48h) (Blood and Liver Tissue) A->B C 3. Serum Analysis (Measure ALT/AST levels) B->C D 4. Histopathology (H&E staining of liver sections) B->D E 5. DILI Assessment (Correlate biochemical and histological findings) C->E D->E

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Cholylglycylamidofluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the proper disposal procedures for Cholylglycylamidofluorescein (CGamF), a fluorescent probe utilized in hepatic bile acid transport studies. Due to the limited public availability of a specific Safety Data Sheet (SDS), these procedures are based on general best practices for fluorescent dyes and related chemical compounds. Users must review the complete SDS for this compound, which should be obtained from the supplier, and adhere to all federal, state, and local regulations.[1]

Key Compound Data

The following table summarizes the available quantitative data for this compound. This information is critical for understanding the compound's properties for safe handling and disposal.

PropertyValueSource
CAS Number168912-70-7Cayman Chemical[2]
Molecular FormulaC₄₆H₅₄N₂O₁₀Cayman Chemical[1]
Molecular Weight794.9 g/mol Cayman Chemical[1]
Excitation Maximum492 nm (in aqueous solution at pH 7.4)Cayman Chemical[1]
Emission Maximum515 nm (in aqueous solution at pH 7.4)Cayman Chemical[1]
Solubility (Ethanol)1-10 mg/mLCayman Chemical[1]
Solubility (DMSO)1-10 mg/mLCayman Chemical[1]
Storage Temperature-20°CCayman Chemical[1]

Experimental Protocols: Disposal Procedures

The proper disposal of this compound requires a multi-step approach to minimize risk and ensure regulatory compliance. The following protocol outlines the recommended steps for disposal.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn. This includes, but is not limited to:

  • Safety glasses or goggles.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

2. Waste Characterization: The first step in proper disposal is to characterize the waste. Determine if the this compound waste is:

  • Unused, in its original container.

  • A dilute aqueous solution.

  • A solution in an organic solvent (e.g., DMSO, ethanol).

  • Contaminated materials (e.g., pipette tips, gloves, bench paper).

3. Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder and any contaminated solid materials (e.g., absorbent pads from a spill cleanup) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste:

    • Solutions of this compound in organic solvents (e.g., DMSO, ethanol) must be collected in a designated, labeled hazardous waste container for flammable liquids.

    • Aqueous solutions should also be collected for chemical waste disposal. Do not pour down the drain unless specifically permitted by your institution's environmental health and safety (EHS) office and local regulations.[3][4]

  • Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in an approved sharps container.

4. Labeling and Storage:

  • All waste containers must be clearly labeled with the full chemical name ("this compound"), the concentration, the solvent, and the appropriate hazard warnings.

  • Store waste containers in a designated satellite accumulation area until they are collected by your institution's EHS department.

5. Final Disposal:

  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • Contact your institution's EHS department to arrange for pickup and disposal. They will ensure that the waste is managed in compliance with all federal, state, and local environmental regulations.

Note on Spills: In the event of a spill, wear appropriate PPE. For small spills, absorb the material with an inert absorbent (e.g., sand or vermiculite) and collect it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your EHS department immediately.

Logical Workflow for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Cholylglycylamidofluorescein_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Unused powder, contaminated labware) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid solvent_type Identify Solvent liquid->solvent_type collect_sharps Dispose in Approved Sharps Container sharps->collect_sharps store Store in Satellite Accumulation Area collect_solid->store organic Organic Solvent (DMSO, Ethanol) solvent_type->organic Organic aqueous Aqueous Solution solvent_type->aqueous Aqueous collect_organic Collect in Labeled Flammable Waste Container organic->collect_organic collect_aqueous Collect in Labeled Aqueous Waste Container aqueous->collect_aqueous collect_organic->store collect_aqueous->store collect_sharps->store ehs_pickup Arrange for EHS Pickup and Disposal store->ehs_pickup

Caption: Disposal workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。